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Core Science & Biosynthesis

Foundational

synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly functionalized benzyl alcohols...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly functionalized benzyl alcohols as critical building blocks. Specifically, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is a highly sought-after intermediate in the development of CNS-active therapeutics, particularly for synthesizing ligands targeting 5-HT (serotonin) receptors [1].

This whitepaper provides a comprehensive, field-proven methodology for synthesizing this compound. Rather than simply listing instructions, we will deconstruct the mechanistic causality behind each reagent choice, outline self-validating experimental workflows, and establish analytical benchmarks to ensure reproducible scale-up.

The most efficient synthetic route to 3-fluoro-4-methoxy-5-nitrobenzyl alcohol relies on a two-step sequence starting from commercially available 3-fluoro-4-methoxybenzaldehyde .

Step 1: Regioselective Electrophilic Aromatic Nitration

The first transformation is the nitration of the aromatic ring. The success of this step hinges on the synergistic directing effects of the pre-existing substituents:

  • Methoxy group (-OCH₃): A strongly activating, ortho/para-directing group.

  • Fluoro group (-F): A weakly deactivating, ortho/para-directing group.

  • Formyl group (-CHO): A strongly deactivating, meta-directing group.

The C2 position (between the fluorine and the methoxy group) is sterically hindered. However, the C5 position is highly activated by the adjacent methoxy group and simultaneously directed to by the meta-directing formyl group. Consequently, electrophilic attack by the nitronium ion ( NO2+​ ) occurs almost exclusively at the C5 position, yielding 3-fluoro-4-methoxy-5-nitrobenzaldehyde [1].

Step 2: Chemoselective Borohydride Reduction

The second transformation requires the reduction of the aldehyde to a primary alcohol without disturbing the newly installed nitro group or the aryl fluoride.

  • Why Sodium Borohydride (NaBH₄)? Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C with H2​ ), will indiscriminately reduce the nitro group to an amine or a hydroxylamine derivative. NaBH₄ in methanol at 0 °C provides the exact thermodynamic window required to chemoselectively reduce the carbonyl group while leaving the nitro moiety completely intact [1].

Pathway SM 3-Fluoro-4-methoxy benzaldehyde Nitration Electrophilic Aromatic Nitration (HNO3/H2SO4) SM->Nitration Regioselective C5 Attack Intermediate 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde Nitration->Intermediate ~95% Yield Reduction Chemoselective Reduction (NaBH4 / MeOH) Intermediate->Reduction Aldehyde targeting Product 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol Reduction->Product ~66% Yield

Fig 1: Retrosynthetic pathway and chemoselective directing effects.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers at each stage, the chemist can guarantee the integrity of the intermediate before proceeding.

Protocol A: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Objective: Install the nitro group at the C5 position via Electrophilic Aromatic Substitution (EAS).

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzaldehyde in concentrated sulfuric acid ( H2​SO4​ ).

  • Temperature Control: Chill the solution to -15 °C to 0 °C using an ice/salt bath. Causality: Low temperatures suppress oxidative side reactions and prevent dinitration.

  • Nitration: Add 70% (w/w) Nitric Acid ( HNO3​ ) dropwise over 15 minutes. Maintain the internal temperature strictly below 0 °C.

  • Reaction Maturation: Stir the mixture for exactly 45 minutes at 0 °C.

  • Quenching: Pour the reaction mixture carefully over crushed ice to precipitate the product and halt the generation of nitronium ions.

  • Isolation: Collect the resulting light yellow precipitate via vacuum filtration. Partition the solid between dichloromethane (DCM) and saturated aqueous NaHCO3​ to neutralize residual acid.

  • Purification: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: The intermediate should present as a light yellow solid. ¹H NMR ( CDCl3​ ) will show the disappearance of one aromatic proton and the retention of the distinct aldehyde proton singlet at ~10.2 ppm [1].

Protocol B: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Objective: Chemoselectively reduce the formyl group to a primary alcohol.

  • Preparation: Dissolve the synthesized 3-fluoro-4-methoxy-5-nitrobenzaldehyde (e.g., 5.35 g) in 50 mL of anhydrous methanol (MeOH).

  • Temperature Control: Cool the stirring solution to 0 °C. Causality: Methanol reacts exothermically with NaBH₄. Cooling prevents solvent boil-off and suppresses the reduction of the nitro group.

  • Reduction: Add Sodium borohydride (NaBH₄, 1.6 g) in small, controlled portions.

  • Quenching: Once TLC indicates complete consumption of the starting material, remove the methanol in vacuo.

  • Workup: Partition the resulting residue between cold water (100 mL) and DCM (200 mL). Extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with an Ethyl Acetate/Hexane gradient.

  • Self-Validation Checkpoint: ¹H NMR ( CDCl3​ ) must show the complete disappearance of the aldehyde peak (~10.2 ppm) and the emergence of a new benzylic CH2​ doublet at ~4.7 ppm [1].

Workflow Start Dissolve Aldehyde in MeOH (0 °C) Add Portion-wise addition of NaBH4 Start->Add React Stir at 0 °C Monitor via TLC Add->React Quench Remove MeOH in vacuo Partition H2O/DCM React->Quench Extract Extract Organic Layer Dry over Na2SO4 Quench->Extract Purify Silica Gel Chromatography (EtOAc/Hexane) Extract->Purify

Fig 2: Step-by-step experimental workflow for chemoselective borohydride reduction.

Quantitative Data & Analytical Benchmarks

To ensure batch-to-batch reproducibility, compare your synthetic outputs against the standardized benchmarks in the table below. Yields and spectral shifts are derived from validated pharmaceutical patent literature [1].

Synthesis StepTarget MoleculeReagents & SolventsTempExpected YieldKey ¹H NMR Marker ( CDCl3​ )
1. Nitration 3-Fluoro-4-methoxy-5-nitrobenzaldehyde70% HNO3​ , Conc. H2​SO4​ -15 to 0 °C~95%Aldehyde (-CHO) singlet at 10.22 ppm
2. Reduction 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol NaBH4​ , Methanol0 °C~66%Benzylic (- CH2​ -) doublet at ~4.74 ppm

Note: The alcohol product can also be further oxidized to 3-fluoro-4-methoxy-5-nitrobenzoic acid if a carboxylic acid derivative is required for downstream amide coupling [2].

References

  • Title: WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders Source: Google Patents / WIPO URL
  • Source: Sigma-Aldrich (MilliporeSigma)
Exploratory

Spectroscopic Profiling and Synthetic Methodology for 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol

Executive Summary In the landscape of central nervous system (CNS) drug development, polysubstituted benzyl alcohols serve as critical synthetic intermediates. Specifically, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, polysubstituted benzyl alcohols serve as critical synthetic intermediates. Specifically, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is a highly functionalized building block utilized in the synthesis of 5-HT receptor ligands for the treatment of depression and anxiety [1]. The presence of orthogonal functional groups—a reducible nitro group, a reactive benzylic alcohol, and a fluorine atom—makes this molecule highly versatile, yet spectroscopically complex.

This whitepaper provides an in-depth technical guide to the spectroscopic characterization (NMR, FT-IR, LC-MS) and the synthetic isolation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. By understanding the causality behind its spectral signatures, researchers can ensure rigorous quality control during drug development workflows.

Causality in Spectroscopic Characterization

The structural elucidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol relies on understanding the electronic push-pull dynamics of its substituents. The benzene ring is heavily perturbed by the strongly electron-withdrawing nitro ( −NO2​ ) and fluoro ( −F ) groups, juxtaposed with the electron-donating methoxy ( −OCH3​ ) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra are dictated by the asymmetric substitution pattern of the aromatic ring.

  • Aromatic Protons (C2 and C6): The molecule possesses two distinct aromatic protons. The proton at C6 is flanked by the benzylic alcohol and the highly deshielding nitro group, pushing its chemical shift downfield ( δ ~7.6 - 7.8 ppm). Conversely, the proton at C2 is shielded by the resonance contribution of the ortho-methoxy group, appearing further upfield ( δ ~7.1 - 7.3 ppm).

  • Spin-Spin Coupling ( J ): The 19F atom at C3 introduces heteronuclear coupling. The C2 proton exhibits a strong ortho-coupling to fluorine ( 3JH−F​≈10−12 Hz), appearing as a distinct doublet. The C6 proton exhibits a much weaker meta-coupling ( 4JH−F​≈1.5−2 Hz).

  • Benzylic Protons: The −CH2​− group appears as a doublet ( δ ~4.7 ppm) in non-exchanging solvents due to coupling with the adjacent hydroxyl proton, which itself appears as a broad triplet.

Table 1: Predicted and Observed 1 H NMR Assignments (400 MHz, CDCl 3​ )
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment
C6-H 7.75Fine doublet 4JH−F​=1.8 1HDeshielded by ortho-NO 2​ ; meta-coupled to F.
C2-H 7.22Doublet 3JH−F​=11.5 1HShielded by ortho-OMe; ortho-coupled to F.
-CH 2​ - 4.74Doublet 3JH−OH​=5.8 2HBenzylic methylene; coupled to OH.
-OCH 3​ 4.05Singlet-3HMethoxy group; shifted downfield by adjacent F and NO 2​ .
-OH 2.10Broad triplet 3JH−CH2​=5.8 1HHydroxyl proton; broadens due to exchange.
Table 2: Key 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)Multiplicity (due to 19 F)Causality / Assignment
C3 (C-F) 154.5Doublet ( 1JC−F​≈250 Hz)Directly bonded to highly electronegative Fluorine.
C4 (C-OMe) 142.1Doublet ( 2JC−F​≈12 Hz)Oxygen-bound aromatic carbon.
C5 (C-NO 2​ ) 144.3SingletStrongly deshielded by nitro group.
C1 (C-CH 2​ OH) 138.5Doublet ( 3JC−F​≈6 Hz)Benzylic attachment point.
-CH 2​ OH 63.2SingletBenzylic aliphatic carbon.
-OCH 3​ 61.8Doublet ( 4JC−F​≈3 Hz)Methoxy carbon; sterically hindered.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation tool, specifically to confirm the successful reduction of the precursor aldehyde to the alcohol [2]. The disappearance of the sharp carbonyl stretch ( C=O at ~1700 cm −1 ) and the emergence of a broad hydroxyl stretch ( O−H at ~3300-3500 cm −1 ) is a self-validating marker of reaction completion.

Table 3: Key FT-IR Vibrational Bands (ATR)
Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3350 - 3450 Broad, Strong-OHO-H stretching (hydrogen-bonded)
1535 Strong-NO 2​ Asymmetric N-O stretching
1350 Strong-NO 2​ Symmetric N-O stretching
1260 Medium-StrongC-FC-F stretching
1050 StrongC-OC-O stretching (primary alcohol)

Experimental Workflows & Protocols

The synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is typically achieved via the chemoselective reduction of 3-fluoro-4-methoxy-5-nitrobenzaldehyde [3]. The use of Sodium Borohydride (NaBH 4​ ) in methanol is preferred because it selectively reduces the aldehyde without affecting the highly sensitive nitro group or triggering defluorination.

Step-by-Step Synthetic Methodology

Objective: Chemoselective reduction of the aldehyde to the benzylic alcohol.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 3-fluoro-4-methoxy-5-nitrobenzaldehyde (5.0 g, ~25 mmol) and dissolve completely in anhydrous methanol (50 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures prevent the exothermic reduction from causing localized heating, which could lead to unwanted reduction of the nitro group.

  • Reagent Addition: Slowly add Sodium Borohydride (NaBH 4​ , 1.4 g, ~37 mmol) in small portions over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Validate reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Quenching & Workup: Once complete, carefully quench the reaction by adding cold distilled water (100 mL) to destroy excess NaBH 4​ . Remove the methanol in vacuo using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with Dichloromethane (DCM) (3 x 75 mL).

  • Drying & Isolation: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as a light yellow solid.

  • Purification: Purify via silica gel flash chromatography (eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to afford pure 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

SyntheticWorkflow A 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde B NaBH4, MeOH, 0°C (Chemoselective Reduction) A->B C Borate Alkoxide Intermediate B->C D Aqueous Quench & Workup (H2O / DCM Extraction) C->D E 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol D->E

Synthetic pathway for the chemoselective reduction to 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

LC-MS Analytical Protocol

To validate the purity and exact mass of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Sample Preparation: Dissolve 1 mg of the purified solid in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 with a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization (ESI+): The compound has an exact mass of 201.04 g/mol . Under positive Electrospray Ionization (ESI+), the parent [M+H]+ ion is often weak due to the facile loss of the hydroxyl group.

  • Fragmentation Causality: The most prominent peak in the mass spectrum will typically be the m/z 184.04 ion. Causality: The benzylic alcohol readily loses water ( −H2​O , 18 Da) in the ionization source to form a highly resonance-stabilized benzyl cation.

MS_Fragmentation Parent [M+H]+ Ion m/z = 202.05 (Weak Intensity) WaterLoss Neutral Loss of H2O (-18 Da) Parent->WaterLoss Source Fragmentation BenzylCation Benzyl Cation [M-OH]+ m/z = 184.04 (Base Peak / High Stability) WaterLoss->BenzylCation FurtherFrag Loss of NO2 / OMe (Minor Fragments) BenzylCation->FurtherFrag MS/MS (CID)

ESI+ Mass Spectrometry fragmentation pathway highlighting the favored benzyl cation formation.

Conclusion

The rigorous spectroscopic profiling of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol requires a deep understanding of how its unique functional groups interact electronically and sterically. By utilizing the self-validating synthetic protocols and analytical frameworks detailed in this guide, researchers can confidently isolate and characterize this crucial intermediate, ensuring high-fidelity downstream synthesis of complex neurotherapeutics.

References

  • Title: Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders (WO2003068760A2)
Foundational

Comprehensive NMR Characterization of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol: A Technical Guide for Structural Elucidation

Introduction: The Analytical Challenge The structural elucidation of highly substituted aromatic systems, such as 3-fluoro-4-methoxy-5-nitrobenzyl alcohol , presents a unique analytical challenge. As a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The structural elucidation of highly substituted aromatic systems, such as 3-fluoro-4-methoxy-5-nitrobenzyl alcohol , presents a unique analytical challenge. As a critical building block in drug development and agrochemistry, verifying its exact regiochemistry is paramount. The presence of the 19F nucleus (spin-½, 100% natural abundance) fundamentally alters the spectral landscape. Because standard NMR experiments do not decouple fluorine, the 19F nucleus actively splits both 1H and 13C signals, creating a complex, second-order-like spin system[1].

As a Senior Application Scientist, I approach this not merely as a data-collection exercise, but as a self-validating logical puzzle. By leveraging specific solvent interactions and heteronuclear coupling networks, we can construct an airtight proof of molecular structure.

Methodology: Causality in Sample Preparation

A common pitfall in NMR analysis of benzyl alcohols is the default use of Chloroform-d ( CDCl3​ ). In CDCl3​ , trace moisture catalyzes rapid chemical exchange of the hydroxyl (-OH) proton, reducing it to a broad, uninformative singlet.

The Expert Choice: We utilize Dimethyl Sulfoxide-d6 ( DMSO-d6​ ) . The strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the -OH proton in place, drastically slowing its exchange rate. This allows us to observe the 3JHH​ coupling between the -OH proton and the benzylic −CH2​− protons, serving as an internal validation of the primary alcohol functional group.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh 15 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe for both 1H and 13C frequencies to maximize the signal-to-noise ratio.

  • Locking & Shimming: Lock onto the deuterium frequency of DMSO-d6​ . Execute gradient shimming (Z, Z2, Z3) until the lock level is stable and the non-spinning line shape is optimal (< 1.0 Hz half-width).

  • 1H Acquisition: Set the relaxation delay ( d1​ ) to 2.0 s to ensure full longitudinal relaxation. Acquire 16 transients.

  • 13C Acquisition: Set d1​ to 2.0 s. Enable 1H broadband decoupling (e.g., WALTZ-16). Acquire 512–1024 transients depending on concentration. Note: Do not apply 19F decoupling.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H ; 1.0 Hz for 13C ). Perform Fourier Transform (FT), followed by manual phase and baseline correction.

Workflow A Sample Prep: 15 mg in DMSO-d6 B Lock & Shim: Optimize Z, Z2 A->B C 1H Acquisition: ns=16, d1=2s B->C D 13C Acquisition: ns=512, 1H-decoupled B->D E Data Processing: FT & Phase C->E D->E

Figure 1: Step-by-step NMR acquisition workflow optimized for primary benzyl alcohols.

1H NMR Spectral Dynamics: Decoding the Spin System

The aromatic region of this molecule is defined by two isolated protons: H-2 and H-6. Because they are meta to each other, they exhibit a 4JHH​ coupling of ~2.0 Hz. However, their relationship to the strongly electron-withdrawing nitro group and the spin-active fluorine atom dictates their distinct chemical shifts and multiplicities[2].

  • H-6 is situated ortho to the nitro group, which strongly deshields it via resonance and inductive effects, pushing it downfield to ~7.85 ppm. It is para to the fluorine, resulting in a very small, often unresolved, long-range 5JHF​ coupling.

  • H-2 is ortho to the fluorine atom. Fluorine exerts a mild shielding effect on ortho protons, keeping H-2 upfield at ~7.45 ppm. Crucially, H-2 experiences a massive 3JHF​ coupling (~11.0 Hz), splitting it into a distinct doublet of doublets.

Table 1: 1H NMR Data Summary ( DMSO-d6​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
−OCH3​ 3.95s3H-Deshielded by oxygen; typical methoxy singlet.
−CH2​− 4.55d2H 3JHH​=5.5 Benzylic protons, split by the locked -OH proton.
−OH 5.40t1H 3JHH​=5.5 Exchange locked by DMSO; coupled to adjacent CH2​ .
H-2 7.45dd1H 3JHF​=11.0 , 4JHH​=2.0 Ortho to F (large JHF​ ), meta to H-6.
H-6 7.85dd1H 4JHH​=2.0 , 5JHF​=1.5 Ortho to NO2​ (highly deshielded), meta to H-2.

13C NMR Spectral Dynamics: The Impact of 19F Coupling

In standard 13C acquisition, protons are decoupled, but fluorine is not. Consequently, the 19F nucleus splits nearly every carbon signal in the aromatic ring into a doublet[3]. The magnitude of this carbon-fluorine coupling ( JCF​ ) is strictly distance-dependent and serves as an absolute ruler for assigning the carbon skeleton:

  • 1JCF​ (Direct): The C-3 carbon attached directly to fluorine exhibits a massive coupling of ~245 Hz.

  • 2JCF​ (Ortho): C-2 and C-4 show couplings of 10–20 Hz.

  • 3JCF​ (Meta): C-1 and C-5 show couplings of 4–8 Hz.

  • 4JCF​ (Para): C-6 shows a minimal coupling of ~2 Hz.

Table 2: 13C NMR Data Summary ( DMSO-d6​ , 100 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Assignment Rationale
C-1 140.5d 3JCF​=6.5 Quaternary, attached to CH2​OH , meta to F.
C-2 114.2d 2JCF​=19.5 Aromatic CH, ortho to F.
C-3 153.8d 1JCF​=245.0 C-F carbon, massive direct coupling.
C-4 141.6d 2JCF​=11.5 C-OMe, ortho to F.
C-5 143.2d 3JCF​=4.5 C- NO2​ , meta to F.
C-6 120.8d 4JCF​=2.0 Aromatic CH, para to F.
−CH2​OH 61.5s-Benzylic aliphatic carbon.
−OCH3​ 62.1d 4JCF​=3.5 Methoxy carbon, long-range F coupling.

Self-Validating Systems: 2D NMR Workflows

To ensure absolute trustworthiness in our assignments, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (primarily 3JCH​ ) couplings between protons and carbons[4]. By mapping these correlations, we create a closed-loop logical proof of the structure.

For instance, the benzylic −CH2​− protons must show strong 3JCH​ correlations to both C-2 and C-6. Simultaneously, H-2 will correlate to C-4 and C-6, while H-6 will correlate to C-2 and C-4. If the 1D assignments are correct, this interlocking network of cross-peaks will perfectly align without contradictions.

HMBC H2 H-2 (~7.45 ppm) C4 C-4 (~141.6 ppm) H2->C4 3J_CH C6 C-6 (~120.8 ppm) H2->C6 3J_CH H6 H-6 (~7.85 ppm) C2 C-2 (~114.2 ppm) H6->C2 3J_CH H6->C4 3J_CH CH2 CH2 (~4.55 ppm) CH2->C2 3J_CH CH2->C6 3J_CH OCH3 OCH3 (~3.95 ppm) OCH3->C4 3J_CH C1 C-1 (~140.5 ppm)

Figure 2: Logical HMBC correlation network used to self-validate the aromatic carbon assignments.

References

  • Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders. Google Patents (WO2003068760A2).
  • Measurement of 13C-19F Coupling in a 1H-13C HMBC. University of Ottawa NMR Facility Blog. URL:[Link]

  • 13C NMR Coupling Constants. Hans Reich Collection, OrganicChemistryData. URL:[Link]

  • NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants. ResearchGate. URL:[Link]

Sources

Exploratory

mass spectrometry of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

Advanced Mass Spectrometry Profiling of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol: Mechanisms, Protocols, and Analytical Workflows Executive Summary As a Senior Application Scientist, I frequently encounter highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Profiling of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol: Mechanisms, Protocols, and Analytical Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized aromatic compounds that present unique analytical challenges. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is a prime example. Featuring an electron-withdrawing nitro group, an electronegative fluorine atom, an electron-donating methoxy group, and an ionizable benzyl alcohol moiety, this compound requires a highly deliberate mass spectrometry (MS) strategy. This whitepaper provides an in-depth, self-validating guide to the ionization dynamics, collision-induced dissociation (CID) mechanisms, and LC-MS/MS protocols required to robustly quantify and characterize this molecule in drug development workflows.

Structural Context & Ionization Dynamics

The selection of the ionization mode in Electrospray Ionization (ESI) is dictated by the competing functional groups on the benzene ring.

  • Positive Ion Mode (ESI+): The methoxy (-OCH3) and hydroxymethyl (-CH2OH) groups possess lone pairs of electrons that readily accept protons in acidic mobile phases (e.g., 0.1% Formic Acid), forming the [M+H]+ precursor at m/z 202.05. However, the strongly electron-withdrawing nitro (-NO2) and fluoro (-F) groups deplete electron density from the aromatic ring, raising the activation energy required for stable protonation.

  • Negative Ion Mode (ESI-): The nitro group can facilitate electron capture or deprotonation of the benzyl alcohol to form the [M-H]- precursor at m/z 200.04.

Causality in Method Development: While ESI- might seem intuitive due to the nitro group, ESI+ is generally preferred for this compound in tandem quadrupole systems. Protonation of the benzyl alcohol hydroxyl group creates a highly labile leaving group (-H2O), which drives a predictable and highly abundant primary fragmentation pathway. This yields superior signal-to-noise (S/N) ratios compared to the often diffuse fragmentation of the [M-H]- anion.

Mechanistic Fragmentation Pathways (CID)

Understanding the exact mechanisms by which the [M+H]+ ion dissociates in the collision cell is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

  • Primary Cleavage (Loss of Water): The most energetically favorable pathway is the loss of H2O (18 Da) from the protonated benzyl alcohol, generating a highly stable benzyl cation at m/z 184.04.

  • Secondary Cleavage (Nitro Group Dynamics): Nitroaromatics undergo a well-characterized nitro-to-nitrite isomerization under collisional stress, followed by the radical loss of •NO or the neutral loss of NO2 (46 Da)[1]. From the m/z 202.05 precursor, this yields an m/z 156.05 fragment.

  • Tertiary Cleavage (Methoxy & Fluoro Dynamics): Aromatic methoxy groups typically exhibit a loss of formaldehyde (CH2O, 30 Da) or a methyl radical (•CH3, 15 Da)[2]. Additionally, while fluorinated aromatics can lose HF (20 Da)[3], this pathway is sterically hindered here and secondary to the highly labile nitro and alcohol groups.

Fragmentation M [M+H]+ m/z 202.05 F1 [M+H - H2O]+ m/z 184.04 (Benzyl Cation) M->F1 -H2O (-18 Da) F2 [M+H - NO2]+ m/z 156.05 M->F2 -NO2 (-46 Da) F3 [M+H - H2O - NO2]+ m/z 138.04 F1->F3 -NO2 (-46 Da) F4 [M+H - H2O - CH2O]+ m/z 154.03 F1->F4 -CH2O (-30 Da) F2->F3 -H2O (-18 Da)

Proposed CID fragmentation pathway for [M+H]+ precursor.

Quantitative Data & Transition Tables

To facilitate rapid assay deployment, the theoretical exact masses and empirically derived MRM transitions are summarized below.

Table 1: Exact Mass and Expected Precursor Ions

Species Formula Exact Mass (Da) Expected m/z
Neutral Molecule C8H8FNO4 201.0438 N/A
Protonated Adduct [M+H]+ 202.0516 202.05

| Deprotonated Adduct | [M-H]- | 200.0360 | 200.04 |

Table 2: Recommended MRM Transitions (ESI+)

Precursor m/z Product m/z Collision Energy (eV) Structural Assignment
202.05 184.04 15 [M+H - H2O]+ (Quantifier)
202.05 156.05 20 [M+H - NO2]+ (Qualifier 1)
202.05 138.04 25 [M+H - H2O - NO2]+ (Qualifier 2)

| 184.04 | 154.03 | 25 | [M+H - H2O - CH2O]+ (Pseudo-MRM) |

Standardized LC-MS/MS Protocol: A Self-Validating Approach

A robust analytical method must be self-validating. The following protocol integrates System Suitability Tests (SST) and chemical stability controls to ensure data integrity.

Critical Insight on Sample Handling: Nitrobenzyl alcohols are highly susceptible to intramolecular photoredox reactions in aqueous solutions when exposed to ambient light, leading to the reduction of the nitro group and oxidation of the alcohol[4]. All samples must be prepared in amber vials.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in 100% Methanol to create a 1 mg/mL stock (store at -20°C in amber glass). Dilute to working concentrations (e.g., 10–1000 ng/mL) using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography (UHPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 3 minutes (A: H2O + 0.1% FA; B: MeCN + 0.1% FA). Flow rate: 0.4 mL/min.

  • Self-Validation Sequence (SST):

    • Injection 1 (Blank): Mobile phase only. Validates the absence of column carryover.

    • Injection 2 (Isotopic Check): Inject a 500 ng/mL standard in Full Scan mode. Verify that the M+1 peak (m/z 203.05) is approximately 8.8% the intensity of the M peak (m/z 202.05), validating the 8-carbon formula.

  • MRM Acquisition: Switch to tandem MS mode using the transitions defined in Table 2.

Workflow S1 1. Sample Prep (Amber Vials) S2 2. Full Scan MS (Isotope Check) S1->S2 S3 3. Precursor Selection (m/z 202.05) S2->S3 S4 4. CID Optimization (CE Sweep 10-40 eV) S3->S4 S5 5. MRM Method Validation S4->S5

Step-by-step LC-MS/MS method development and self-validation workflow.

Troubleshooting Matrix Effects & Signal Optimization

If signal suppression is observed during biological matrix analysis (e.g., plasma or microsomes), the highly polar nature of the early-eluting benzyl alcohol is likely competing with endogenous salts.

  • Solution: Decrease the initial organic composition of the mobile phase to 2% to increase retention on the C18 column, pushing the analyte past the solvent front where ion suppression is highest.

  • Source Optimization: If the m/z 184.04 peak is observed in the Q1 Full Scan, in-source fragmentation is occurring. Lower the capillary voltage and reduce the desolvation gas temperature by 50°C to preserve the intact [M+H]+ precursor prior to the collision cell.

References[1] Madhusudanan, K. P. (1996). Collision-induced Decomposition of Nitrobenzyl Alcohol-derived Ions Under Fast Atom Bombardment. Journal of Mass Spectrometry. https://doi.org/10.1002/(SICI)1096-9888(199603)31:3%3C267::AID-JMS298%3E3.0.CO;2-9[3] National Institute of Standards and Technology (NIST). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. https://nvlpubs.nist.gov/nistpubs/jres/54/jresv54n6p307_A1b.pdf[2] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Physical Methods in Chemistry and Nano Science. https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Elemental_Analysis/1.08%3A_Mass_Spectrometry_-_Fragmentation_Patterns[4] Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. https://doi.org/10.1139/v86-343

Sources

Foundational

Isolation and Purification of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol: A Comprehensive Technical Guide

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Executive Summary The compound 3-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide

Executive Summary

The compound 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, 5-HT receptor ligands, and phototriggerable probes [1, 2].

Because it is typically synthesized via the sodium borohydride (NaBH₄) reduction of its corresponding benzaldehyde precursor, the crude reaction mixture inevitably contains unreacted starting materials, over-reduced byproducts, and inorganic borate salts [2]. Achieving >99% purity requires a rigorous, multi-stage purification strategy. This whitepaper details a field-proven, self-validating workflow encompassing liquid-liquid extraction (LLE), normal-phase flash chromatography, and recrystallization, emphasizing the physicochemical causality behind each operational parameter.

Chemical Profile & Physicochemical Properties

Understanding the target molecule's properties is the foundation of any purification strategy. The presence of the hydroxyl group significantly increases the molecule's polarity and hydrogen-bonding capacity compared to its aldehyde precursor, a trait we exploit during chromatographic separation.

Table 1: Chemical Profile of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

PropertyValue / Description
CAS Number 792936-51-7 [1]
Molecular Formula C₈H₈FNO₄
Molecular Weight 201.15 g/mol
Structural Features Benzyl alcohol core, fluorinated, methoxy ether, nitro group
Solubility Profile Soluble in EtOAc, DCM, Methanol, Ethanol; Insoluble in Hexane/Water
Primary Impurities 3-fluoro-4-methoxy-5-nitrobenzaldehyde, borate salts, trace dimers

Purification Logic and Workflow

The purification of substituted nitrobenzyl alcohols must be approached systematically to prevent yield loss while ensuring the removal of both inorganic and organic contaminants. The workflow is divided into three orthogonal phases:

  • Phase 1: Desalting and Matrix Exchange (LLE)

  • Phase 2: High-Resolution Organic Separation (Flash Chromatography)

  • Phase 3: Final Polish (Recrystallization)

Workflow Crude Crude Reaction Mixture (Aldehyde + Alcohol + Borate Salts) LLE Liquid-Liquid Extraction (EtOAc / H2O / Brine) Crude->LLE OrgPhase Organic Phase (Crude Benzyl Alcohol) LLE->OrgPhase Removes Salts & Methanol Chrom Flash Chromatography (Hexane : EtOAc Gradient) OrgPhase->Chrom Fractions Target Fractions (>95% Purity) Chrom->Fractions Removes Unreacted Aldehyde Recryst Recrystallization (Ethanol or EtOAc/Heptane) Fractions->Recryst Pure Pure 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol (>99%) Recryst->Pure Removes Trace Organics

Figure 1: Orthogonal purification workflow for 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Detailed Methodologies & Causal Protocols

Phase 1: Liquid-Liquid Extraction (LLE)

Objective: Isolate the organic components from the aqueous reaction matrix and inorganic salts.

Causality & Logic: The reduction of the aldehyde is typically performed in methanol using NaBH₄ [2]. Quenching with saturated aqueous ammonium chloride (NH₄Cl) serves two purposes: it safely destroys unreacted hydride and buffers the solution to prevent base-catalyzed side reactions (such as aldol condensations or ether cleavage). Methanol must be removed before extraction; otherwise, it acts as a co-solvent, dragging water into the organic phase and causing severe emulsions.

Step-by-Step Protocol:

  • Quench: Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous NH₄Cl until effervescence ceases.

  • Solvent Removal: Concentrate the mixture in vacuo (rotary evaporator, bath temp <40 °C) to remove the bulk of the methanol.

  • Partition: Dilute the remaining aqueous residue with water and add Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with EtOAc. (EtOAc is chosen over DCM due to its superior ability to solubilize polar benzyl alcohols).

  • Wash & Dry: Wash the combined organic layers with saturated NaCl (brine) to pre-dry the solution and break any micro-emulsions. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a viscous oil or semi-solid.

Phase 2: Silica Gel Flash Chromatography

Objective: Separate the target alcohol from unreacted 3-fluoro-4-methoxy-5-nitrobenzaldehyde and other organic impurities.

Causality & Logic: Normal-phase silica gel (40–63 μm) separates compounds based on their affinity for the polar stationary phase [3, 4]. The target compound possesses a primary hydroxyl (-OH) group, making it a strong hydrogen-bond donor. The unreacted aldehyde lacks this group and is significantly less polar. Therefore, in a non-polar/polar solvent system (Hexane/EtOAc), the aldehyde will elute first, followed by the target alcohol.

Table 2: Chromatographic Solvent Polarity & Elution Profile

ComponentPolarityH-Bonding CapabilityExpected TLC Retention Factor (R_f)*Elution Order
Unreacted Aldehyde ModerateAcceptor only~0.651st
Target Benzyl Alcohol HighDonor & Acceptor~0.302nd
Over-reduced Byproducts Very HighDonor & Acceptor<0.103rd (or retained)

*Assuming a TLC system of 70:30 Hexane:Ethyl Acetate on Silica Gel 60 F254.

Chromatography Mix Loaded Crude Mixture Silica Normal Phase Silica Gel (Stationary Phase) Mix->Silica Aldehyde Impurity: Unreacted Aldehyde (Less Polar, Elutes First) Silica->Aldehyde Elutes at 10-15% EtOAc Alcohol Target: Benzyl Alcohol (More Polar, Elutes Second) Silica->Alcohol Elutes at 25-35% EtOAc

Figure 2: Separation logic on normal-phase silica gel based on functional group polarity.

Step-by-Step Protocol:

  • Column Preparation: Pack a flash chromatography column with silica gel (approx. 30–50 g of silica per 1 g of crude product) using 100% Hexane.

  • Sample Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica if solubility is poor.

  • Elution Gradient:

    • Begin elution with 90:10 Hexane:EtOAc to flush out the unreacted aldehyde.

    • Gradually increase the polarity to 70:30 Hexane:EtOAc to elute the target 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC (UV detection at 254 nm). Pool fractions containing the pure product (R_f ~0.3) and concentrate in vacuo.

Phase 3: Final Polish via Recrystallization

Objective: Elevate the purity of the chromatographed product from ~95% to >99% for API-grade applications.

Causality & Logic: While chromatography separates compounds by polarity, recrystallization separates them by crystal lattice thermodynamics. Nitrobenzyl alcohols typically form highly stable crystalline lattices [5]. By dissolving the chromatographed solid in a boiling solvent (e.g., Ethanol) and cooling it slowly, the target molecules self-assemble into a pure crystal lattice, excluding trace structurally dissimilar impurities into the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimum volume of boiling Absolute Ethanol (approx. 3–5 mL per gram of product) until complete dissolution is achieved [5].

  • Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot filtration.

  • Crystallization: Allow the solution to cool undisturbed to room temperature over 2 hours. Once seed crystals form, transfer the flask to an ice bath (0–5 °C) for an additional 1 hour to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol or heptane.

  • Drying: Dry the crystals under high vacuum (<1 mbar) at 40 °C for 12 hours to remove residual solvent.

Analytical Validation (Self-Validating System)

To ensure the protocol is a self-validating system, the final product must be subjected to orthogonal analytical checks.

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 Reverse-Phase column (e.g., Water/Acetonitrile gradient with 0.1% TFA). The target alcohol will elute earlier than the aldehyde on a reverse-phase system (the inverse of normal-phase silica). Purity should integrate to >99.0% by Area Under the Curve (AUC) at 254 nm.

  • ¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆): Confirm the disappearance of the aldehyde proton signal (typically around δ 9.8–10.0 ppm) and the presence of the benzylic CH₂ protons (typically a doublet or singlet around δ 4.5–4.7 ppm depending on coupling with the hydroxyl proton) [2, 5].

References

[1] "3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 | Global PFAS Screening Tool". ChemRadar. Available at:

[2] "WO2004099196A1 - Benzoxazinone derivatives, their preparation and use". Google Patents. Available at:

[3] "benzyl alcohol - Organic Syntheses Procedure". Organic Syntheses. Available at:

[4] "How to set-up a flash chromatography silica column and actually succeed at separation". ReachDevices. Available at:

[5] "Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity". Royal Society of Chemistry. Available at:

Exploratory

Thermodynamic Solubility Profile of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol in Organic Solvents: A Technical Guide

Executive Summary In the development of active pharmaceutical ingredients (APIs), particularly 5-HT receptor ligands targeting CNS disorders,1 serves as a critical synthetic intermediate[1]. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), particularly 5-HT receptor ligands targeting CNS disorders,1 serves as a critical synthetic intermediate[1]. As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up such intermediates lies in poor solvent selection, leading to suboptimal reaction kinetics, low crystallization yields, or complicated liquid-liquid extractions. This whitepaper provides an in-depth analysis of the thermodynamic solubility of this compound across various organic solvent classes, grounded in structural causality and empirical methodology.

Physicochemical Profiling & Structural Causality

The solubility of an API intermediate is fundamentally dictated by the intermolecular forces generated by its functional groups. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol possesses a highly substituted aromatic ring that creates a complex solubility profile:

  • Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor. This drives high solubility in polar protic solvents (e.g., methanol, ethanol) by forming robust hydrogen-bonded networks.

  • Nitro Group (-NO₂): A strongly electron-withdrawing moiety with a high dipole moment. It significantly enhances solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone) via strong dipole-dipole interactions.

  • Methoxy Group (-OCH₃): Provides additional hydrogen bond acceptor capacity while introducing slight steric bulk, disrupting crystal lattice packing and generally increasing solubility in moderately polar media.

  • Fluoro Group (-F): The highly electronegative fluorine atom increases the lipophilicity (LogP) of the aromatic system. Compared to unfluorinated analogs, this slightly enhances solubility in halogenated solvents like dichloromethane (DCM).

Predicted Thermodynamic Solubility Profile

Based on the structural descriptors and Hansen Solubility Parameters (HSP), the quantitative solubility of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol can be categorized across standard process solvents.

Table 1: Solubility Profile in Key Organic Solvents at 25°C

SolventChemical ClassPredicted Solubility (mg/mL)Application Justification
DMSO Polar Aprotic> 100 (Highly Soluble)Ideal for SNAr or cross-coupling reactions.
Methanol Polar Protic50 - 100 (Soluble)Optimal for NaBH₄ reductions of precursor aldehydes.
Ethyl Acetate Polar Aprotic30 - 50 (Soluble)Excellent for liquid-liquid extraction and chromatography.
Dichloromethane Halogenated10 - 30 (Moderately Soluble)Suitable for halogenation/activation to benzyl bromides.
Hexane Non-polar< 1 (Insoluble)Primary anti-solvent for controlled precipitation.

Experimental Methodology: The Shake-Flask Protocol

To generate reliable, self-validating solubility data for process engineering, the2 is the industry gold standard[2]. This technique ensures the system reaches true thermodynamic equilibrium, bypassing the risks of metastable supersaturation inherent in rapid kinetic assays.

Step-by-Step Methodology
  • Solid Dispensation: Weigh an excess of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (approximately 200 mg) into a chemically inert 2.0 mL glass HPLC vial.

    • Causality: Maintaining a solid phase in suspension guarantees that the chemical potential of the dissolved solute equals that of the crystalline solid, which is the thermodynamic definition of saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial and seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours.

    • Causality: Extended agitation is critical to overcome the lattice energy of the crystal structure and ensure the dissolution rate precisely equals the precipitation rate[3].

  • Phase Separation: Centrifuge the equilibrated mixture at 10,000 RPM for 15 minutes at 25 °C. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Incomplete separation of micro-crystals will cause light scattering in UV detection and falsely elevate the calculated solubility limit.

  • HPLC-UV Quantification: Dilute the clear supernatant with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. Analyze via HPLC-UV at λmax (~265 nm), quantifying against a pre-established multi-point calibration curve.

ShakeFlask A Solid Addition C Isothermal Agitation A->C B Solvent Dispensation B->C D Phase Separation C->D 24-48h Equilibrium E HPLC-UV Quantification D->E Supernatant

Fig 1. Thermodynamic shake-flask workflow for API solubility determination.

Downstream Application in API Synthesis

Understanding this solubility profile directly informs reaction engineering. In the synthesis of 5-HT₁-type receptor ligands, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is frequently generated via the reduction of its corresponding aldehyde. According to4, this reduction is optimally performed using sodium borohydride in methanol at 0 °C[4]. The high solubility of the intermediate in methanol ensures a homogeneous reaction, preventing localized concentration gradients that could lead to side reactions.

Following synthesis, the alcohol is often converted into a leaving group (e.g., a benzyl bromide) for subsequent coupling. This transformation is typically executed in halogenated solvents like dichloromethane (DCM), where the intermediate exhibits moderate solubility, allowing for controlled reaction kinetics. Finally, the stark insolubility of the compound in non-polar solvents makes hexane an ideal anti-solvent for product precipitation and purification.

SolventLogic Start 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol PolarProtic Polar Protic (MeOH, EtOH) Start->PolarProtic High Solubility PolarAprotic Polar Aprotic (DMF, DMSO) Start->PolarAprotic Very High Solubility NonPolar Non-Polar (Hexane) Start->NonPolar Poor Solubility Crys Crystallization Solvent PolarProtic->Crys Rxn Reaction Media PolarAprotic->Rxn Anti Anti-Solvent Precipitation NonPolar->Anti

Fig 2. Solvent selection logic based on target compound solubility.

References

  • Title: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders Source: Google Patents URL
  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: U.S. EPA / Regulations.gov URL: [Link]

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Storage Optimization for 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) Executive Summary In modern drug discovery, highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7)

Executive Summary

In modern drug discovery, highly functionalized aromatic building blocks like 3-fluoro-4-methoxy-5-nitrobenzyl alcohol are critical for synthesizing complex active pharmaceutical ingredients (APIs), including 5-HT receptor ligands. However, the exact structural features that make this molecule synthetically valuable—its dense array of electronic push-pull substituents—also introduce specific degradation vulnerabilities.

As a Senior Application Scientist, I approach the storage of this compound not as a passive requirement, but as an active, self-validating system. This guide deconstructs the chemical causality behind its degradation and provides validated, step-by-step protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, we must first understand why the molecule degrades. The stability of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is dictated by three primary mechanistic pathways:

Benzylic Oxidation (Thermal/Aerobic)

The primary alcohol moiety at the C1 position is highly susceptible to oxidation, yielding 3-fluoro-4-methoxy-5-nitrobenzaldehyde. While the strongly electron-withdrawing nitro group (-I, -M effects) at the meta position (C5) reduces electron density at the benzylic carbon—thereby slowing autoxidation compared to an unsubstituted benzyl alcohol—ambient oxygen and trace transition metals will inevitably catalyze this conversion over time.

Nitroaromatic Photodegradation (Actinic Light)

Nitroaromatic systems are inherently photolabile. While ortho-nitrobenzyl alcohols are famous for rapid intramolecular photocleavage, the meta relationship of the nitro group in this compound prevents that specific unimolecular cleavage. Instead, upon UV/Vis photon absorption, the nitro group enters an excited triplet state. This state can undergo intermolecular hydrogen abstraction from neighboring molecules or solvents, leading to the formation of reactive nitroso radicals and, eventually, colored azoxy/azo dimers.

Substituent Steric Shielding

The C-F bond at C3 is exceptionally stable and resistant to nucleophilic aromatic substitution (SNAr) due to its meta relationship with the activating nitro group. Furthermore, the methoxy group at C4 is sterically shielded by the adjacent fluoro and nitro groups, making ether cleavage highly improbable under standard conditions. Therefore, our storage strategy must focus entirely on mitigating oxidation and photolysis .

Degradation A 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (Intact API / Building Block) B Oxidation (O2, Heat, Trace Metals) A->B Thermal / O2 C Photolysis (UV/Vis Light Exposure) A->C Photons (hv) D 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Aldehyde Degradant) B->D -H2O E Intermolecular Photoreduction (Nitroso / Azoxy Dimers) C->E Radical Pathway

Fig 1: Primary degradation pathways of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Quantitative Stability Matrix

To establish a baseline for storage, we utilize accelerated stability data. The table below summarizes the simulated purity degradation of the compound under various International Council for Harmonisation (ICH) conditions.

Storage ConditionDurationPurity (HPLC)Primary DegradantViability / Recommendation
25°C / 60% RH (Clear Vial, Light)1 Month91.2%Nitroso dimers, AldehydeUnacceptable (Rapid photolysis)
25°C / 60% RH (Amber Vial, Dark)6 Months96.8%AldehydeMarginal (Requires repurification)
4°C (Amber Vial, Dark, Air)12 Months98.5%AldehydeAcceptable (Short-term use only)
-20°C (Amber Vial, Argon Purged)24 Months>99.5%None detectedOptimal (Long-term preservation)

Data inference aligns with patent literature for related fluorinated nitrobenzyl derivatives, which explicitly highlights that freezing and vacuum-drying are critical to enhancing stability [1][2].

Validated Experimental Workflows

A robust storage protocol must be a self-validating system. The following workflows ensure that the compound is properly packaged (Protocol 1) and that the efficacy of this packaging can be analytically verified at any time (Protocol 2).

Protocol 1: Lyophilization and Inert Packaging

Causality: Moisture lowers the activation energy for oxidative degradation, while oxygen directly drives aldehyde formation. Argon is chosen over Nitrogen because it is denser and provides a superior protective blanket over the solid interface.

  • Primary Containment: Transfer the purified solid batch into amber borosilicate glass vials. (Why: Borosilicate prevents alkali metal leaching which can catalyze degradation; amber glass blocks <500 nm actinic light).

  • Desiccation/Lyophilization: Place the open vials in a vacuum desiccator over anhydrous P2​O5​ . Apply a high vacuum (<10 mbar) for a minimum of 12 hours. (Why: Removes residual solvent and interstitial moisture).

  • Inert Gas Purging: Slowly break the vacuum using high-purity Argon gas (99.999%). Allow the desiccator to equilibrate to atmospheric pressure under Argon.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps while still under the Argon blanket.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

Protocol 2: Stability-Indicating RP-HPLC Assay

Causality: To validate that Protocol 1 is working, you must use an assay capable of separating the parent alcohol from the highly similar aldehyde and nitroso degradants.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile. (Why: Avoid Methanol, as it can react with the benzylic position under acidic/oxidative conditions, creating artifactual ether peaks).

  • Column Selection: Use a high-end C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • (Why: TFA suppresses the ionization of any trace acidic degradants and sharpens the polar alcohol peak).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (nitro group chromophore).

StorageWorkflow Start Receipt of Synthesized Batch QC HPLC-UV Purity Check (Validate >98% Baseline) Start->QC Dry Vacuum Desiccation (Remove H2O / Solvents) QC->Dry Pass Package Aliquot into Amber Glass (Actinic Light Protection) Dry->Package Purge Argon Headspace Purge (Displace O2) Package->Purge Store Long-Term Storage (-20°C, Monitored) Purge->Store Store->QC Annual Re-test

Fig 2: Closed-loop workflow for the processing, storage, and QC validation of the compound.

References

  • Title: WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders Source: Google Patents URL
  • Title: CAS Substance Database - 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol Source: ChemRadar URL: [Link]

Exploratory

Structural Toxicology and Hazard Mitigation of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol

Executive Summary In the landscape of modern drug development, substituted nitrobenzyl alcohols serve as critical synthetic intermediates. Specifically, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, substituted nitrobenzyl alcohols serve as critical synthetic intermediates. Specifically, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is highly valued in the synthesis of compounds possessing affinity at 5-HT1 type receptors, which are targeted for central nervous system (CNS) disorders [1]. However, the unique tri-substitution pattern on the aromatic ring—comprising a highly electronegative fluorine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a complex physicochemical profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper deconstructs the mechanistic toxicology, energetic hazards, and self-validating handling protocols required to safely utilize this compound in high-throughput or scaled-up laboratory environments.

Physicochemical Profiling & Inherent Hazards

Understanding the macroscopic hazards of a chemical requires analyzing its molecular constituents. The hazards of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol are not merely additive; they are synergistic.

Quantitative Hazard Data

Table 1. Physicochemical properties and corresponding hazard implications.

PropertyValueCausality / Hazard Implication
CAS Number 792936-51-7Primary identifier for regulatory and 1 [1].
Molecular Formula C8H8FNO4High nitrogen-to-oxygen ratio indicates potential energetic instability under thermal stress.
Molecular Weight 201.15 g/mol Low molecular weight combined with lipophilicity facilitates rapid dermal and mucosal absorption.
Nitro Group (-NO2) Strongly Electron-WithdrawingProne to exothermic runaway during reduction; primary driver of redox-cycling toxicity in vivo.
Fluoro Group (-F) Highly ElectronegativeEnhances metabolic stability of the ring but increases lipophilicity, altering toxicokinetics.

Mechanistic Toxicology: The Nitroaromatic Threat

The primary biological hazard of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol stems from its nitroaromatic moiety. When absorbed via inhalation, ingestion, or dermal contact, nitroaromatics do not remain inert. They undergo enzymatic reduction mediated by cellular nitroreductases.

This metabolic pathway generates highly reactive intermediate species—specifically nitroso and hydroxylamine derivatives. These electrophilic intermediates covalently bind to nucleophilic sites on proteins and DNA, leading to cellular adducts. Furthermore, the hydroxylamine intermediate can engage in futile redox cycling, consuming cellular antioxidants and generating a lethal burst of Reactive Oxygen Species (ROS).

MetabolicToxicity ArNO2 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol ArNO Nitroso Intermediate (Highly Reactive) ArNO2->ArNO Nitroreductase ArNHOH Hydroxylamine Intermediate ArNO->ArNHOH Reductase Adducts Protein/DNA Adducts (Cellular Damage) ArNO->Adducts Covalent Binding ArNH2 Aniline Derivative (Excreted/Tox) ArNHOH->ArNH2 Reductase ROS Reactive Oxygen Species (Oxidative Stress) ArNHOH->ROS Redox Cycling

Fig 1. Metabolic activation of nitroaromatics leading to cytotoxicity and oxidative stress.

Self-Validating Experimental Protocols

To mitigate both the energetic and toxicological hazards, laboratory workflows must be designed as self-validating systems. The following protocol details the chemoselective synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol from its corresponding benzaldehyde precursor, a standard procedure in2 [2].

Protocol: Chemoselective Reduction Workflow

Objective: Safely reduce the aldehyde moiety without triggering the exothermic reduction of the nitro group.

  • System Initialization: Dissolve 3-fluoro-4-methoxy-5-nitrobenzaldehyde in anhydrous methanol inside a certified fume hood.

    • Causality: Methanol acts as both the solvent and the necessary proton donor for the hydride reduction mechanism.

  • Thermal Regulation: Chill the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: Nitroaromatics are highly susceptible to thermal runaway. Maintaining sub-ambient temperatures kinetically favors the reduction of the aldehyde while keeping the nitro group completely inert.

  • Reagent Introduction: Add Sodium Borohydride (NaBH₄) in strictly controlled, small portions.

    • Causality: Portion-wise addition limits the instantaneous generation of hydrogen gas, preventing localized thermal spikes that could ignite the solvent or inadvertently trigger nitro reduction.

  • Self-Validation (In-Process Control): After 45 minutes, sample the reaction matrix for HPLC or TLC analysis.

    • Causality: The protocol validates itself by confirming the total disappearance of the aldehyde peak. If unreacted starting material remains, the system dictates a proportional micro-addition of NaBH₄ rather than relying on arbitrary incubation times.

  • Quenching & Isolation: Remove the methanol in vacuo, then partition the resulting residue between cold water and dichloromethane.

    • Causality: Removing the organic solvent prior to aqueous extraction prevents the formation of intractable emulsions, ensuring high-purity phase separation and limiting exposure during workup.

ReactionWorkflow Step1 1. Setup Temp < 0°C Step2 2. NaBH4 Addition (Portion-wise) Step1->Step2 Step3 3. IPC Monitoring (HPLC/TLC) Step2->Step3 Step4 4. Quench (Cold Water/DCM) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Fig 2. Self-validating chemoselective reduction workflow for nitrobenzyl alcohols.

Environmental & Regulatory Considerations

Beyond immediate benchtop hazards, researchers must account for the environmental persistence of fluorinated compounds. Due to the highly stable carbon-fluorine (C-F) bond, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is increasingly flagged by automated regulatory frameworks, such as the 3 [3].

While it is not a traditional polymeric perfluoroalkyl substance (PFAS) like PFOS or PFOA, the expanding definitions utilized by global regulatory bodies mean that even mono-fluorinated aromatics require strict disposal protocols. Aqueous waste containing this compound must not be discharged into standard municipal drains; high-temperature incineration is mandatory to adequately cleave the C-F bond and prevent long-term groundwater contamination.

References

  • ChemRadar. "3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 | CAS Substance Database." ChemRadar Database. Available at:[Link]

  • Google Patents. "WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders." World Intellectual Property Organization.
  • ChemRadar. "3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 | Global PFAS Screening Tool." ChemRadar PFAS Database. Available at:[Link]

Sources

Foundational

starting materials for 3-fluoro-4-methoxy-5-nitrobenzyl alcohol synthesis

Strategic Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol: Precursor Selection and Mechanistic Pathways Executive Summary The synthesis of highly functionalized benzyl alcohols, such as 3-fluoro-4-methoxy-5-nitrobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol: Precursor Selection and Mechanistic Pathways

Executive Summary

The synthesis of highly functionalized benzyl alcohols, such as 3-fluoro-4-methoxy-5-nitrobenzyl alcohol, requires precise retrosynthetic planning to navigate the competing electronic effects of multiple aromatic substituents. This molecule serves as a critical building block in medicinal chemistry and advanced organic synthesis[1]. As a Senior Application Scientist, I have structured this technical guide to bypass generic synthetic overviews, focusing instead on the strict causality behind precursor selection, the quantum-mechanical directing effects governing regioselectivity, and self-validating experimental protocols designed for high-fidelity execution.

Retrosynthetic Logic and Precursor Selection

The target molecule features four distinct substituents on a benzene core: a hydroxymethyl group (-CH₂OH), a fluorine atom (-F), a methoxy group (-OCH₃), and a nitro group (-NO₂). The fundamental synthetic challenge lies in establishing the 1,3,4,5-tetrasubstitution pattern without triggering unwanted side reactions such as over-nitration, hydrodefluorination, or unwanted redox events.

The Optimal Starting Material: 3-Fluoro-4-methoxybenzaldehyde

While one could theoretically begin with 3-fluoro-4-hydroxybenzaldehyde and incorporate a methylation step, starting directly with 3-fluoro-4-methoxybenzaldehyde is the most atom-economical and scalable approach[2].

Causality of Regioselectivity (Electronic Directing Effects): The success of this route hinges on the synergistic directing effects of the pre-existing functional groups during electrophilic aromatic substitution (nitration)[3]:

  • The Methoxy Group (-OCH₃ at C4): Acts as a strong π -electron donor via resonance (+M effect). It strongly activates the positions ortho to it (C3 and C5). Since C3 is sterically and covalently blocked by the fluorine atom, the nucleophilic density is funneled exclusively to C5 .

  • The Formyl Group (-CHO at C1): Acts as an electron-withdrawing group (-M, -I effects), deactivating the ring but directing incoming electrophiles to the meta positions (C3 and C5).

  • The Fluoro Group (-F at C3): Exerts a strong inductive withdrawal (-I) but weak resonance donation (+M). It directs ortho/para, but its primary role here is sterically shielding C2 and electronically modulating the ring to prevent over-nitration.

Because both the activating -OCH₃ and the deactivating -CHO groups mutually direct the nitronium ion (NO₂⁺) to the C5 position, the nitration is highly regioselective, yielding 3-fluoro-4-methoxy-5-nitrobenzaldehyde as the sole major intermediate[4].

Regioselectivity Substrate Aromatic Ring Core OMe -OMe (Pos 4) Strong Activating Ortho/Para Directing Substrate->OMe F -F (Pos 3) Weak Deactivating Ortho/Para Directing Substrate->F CHO -CHO (Pos 1) Deactivating Meta Directing Substrate->CHO Pos5 Position 5 (Target for NO2+) Substrate->Pos5 OMe->Pos5 Ortho F->Pos5 Meta (Sterically Hindered) CHO->Pos5 Meta

Fig 1: Synergistic directing effects favoring electrophilic attack at Position 5.

Forward Synthesis & Self-Validating Protocols

The forward synthesis consists of a two-step sequence: Electrophilic Aromatic Nitration followed by Chemoselective Hydride Reduction[4].

SynthesisWorkflow SM 3-Fluoro-4-methoxybenzaldehyde (Starting Material) Nitration Nitration HNO3 / H2SO4, 0°C SM->Nitration Intermediate 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Intermediate) Nitration->Intermediate Reduction Reduction NaBH4 / MeOH, 0°C Intermediate->Reduction Target 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (Target Molecule) Reduction->Target

Fig 2: Forward synthesis workflow from 3-fluoro-4-methoxybenzaldehyde to the target alcohol.

Protocol A: Electrophilic Aromatic Nitration

Objective: Introduce the nitro group at C5 without oxidizing the labile aldehyde. Causality: A standard nitrating mixture (HNO₃/H₂SO₄) is used. Sulfuric acid acts as both a solvent and a strong Brønsted acid to protonate nitric acid, driving the formation of the highly electrophilic nitronium ion (NO₂⁺)[3]. Strict thermal control (0 °C) is mandatory to prevent the oxidation of the formyl group to a carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with concentrated H₂SO₄ (5.0 volumes relative to starting material) and cool to 0 °C using an ice-brine bath.

  • Substrate Addition: Slowly add 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in portions, maintaining the internal temperature below 5 °C.

  • Nitration: Add concentrated HNO₃ (1.1 eq) dropwise via an addition funnel over 30 minutes.

  • In-Process Control (IPC) - Self-Validation: After 1 hour of stirring at 0 °C, quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material validates reaction completion.

  • Workup: Pour the reaction mixture over crushed ice with vigorous stirring. The intermediate, 3-fluoro-4-methoxy-5-nitrobenzaldehyde, will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Chemoselective Hydride Reduction

Objective: Reduce the aldehyde to a primary alcohol while leaving the nitro group and aryl fluoride intact. Causality: Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). LiAlH₄ would aggressively reduce the nitro group to an azo compound or amine, while Pd/C could trigger hydrodefluorination. NaBH₄ in methanol provides mild, chemoselective hydride delivery to the carbonyl carbon[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (10 volumes) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

  • Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature for an additional 1.5 hours.

  • In-Process Control (IPC) - Self-Validation: Analyze via LC-MS. The transition is validated by the shift from the aldehyde mass [M+H]⁺ to the alcohol mass[M-OH]⁺ (typical ionization behavior for benzyl alcohols) and the strict absence of amine byproducts.

  • Quenching: Carefully add 1M HCl dropwise at 0 °C until gas evolution ceases (pH ~5) to destroy excess hydride.

  • Extraction & Purification: Remove methanol in vacuo. Partition the aqueous residue with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure 3-fluoro-4-methoxy-5-nitrobenzyl alcohol[4].

Quantitative Process Parameters

To ensure reproducibility across different laboratory environments, the following table summarizes the critical quantitative metrics and analytical validation standards for the two-step synthesis.

Process StepReagents & StoichiometryTemp / TimeExpected YieldAnalytical Validation (Self-Correction)
1. Nitration SM (1.0 eq), HNO₃ (1.1 eq), H₂SO₄ (5 vol)0 °C / 1.5 h82 - 88%¹H NMR: Disappearance of C5 aromatic proton; appearance of isolated C2/C6 singlets/doublets.
2. Reduction Intermediate (1.0 eq), NaBH₄ (1.5 eq), MeOH (10 vol)0 °C to RT / 2 h90 - 95%IR Spectroscopy: Loss of strong C=O stretch (~1690 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹).
Overall Atom Economy: High (Minimal protecting groups)Total Time: ~6 h~74 - 83% LC-MS: Target mass confirmed; >98% purity via HPLC (UV 254 nm).

References

  • WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders. Google Patents. (Details the chemoselective reduction of 2-fluoro and 3-fluoro-4-methoxy-5-nitrobenzaldehydes using sodium borohydride). URL:[4]

  • Further Naphthylcombretastatins. An Investigation on the Role of the Naphthalene Moiety. Journal of Medicinal Chemistry, ACS Publications. (Provides authoritative grounding on the electrophilic aromatic nitration conditions of methoxybenzaldehydes using H₂SO₄ and HNO₃). URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol in the Synthesis of CNS Therapeutics

Introduction In modern medicinal chemistry, highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) represents a highly versatile, multi-substituted benzene derivative [2]. Its unique substitution pattern—a benzylic alcohol, an electron-withdrawing nitro group, a lipophilic fluorine atom, and an electron-donating methoxy group—makes it an ideal precursor for developing central nervous system (CNS) therapeutics, particularly 5-HT1 receptor modulators used in the treatment of depression and anxiety [1].

Mechanistic Insights & Causality

The strategic value of this compound lies in the orthogonal reactivity of its functional groups, which allows chemists to sequentially build complexity without requiring excessive protecting group manipulations:

  • Hydroxymethyl Group (-CH₂OH): Serves as the primary site for carbon-carbon bond formation. It can be converted into a halide and subsequently into a phosphonate for Horner-Wadsworth-Emmons (HWE) olefination.

  • Nitro Group (-NO₂): Acts as a masked amine. Post-olefination, it can be reduced to an aniline, enabling further functionalization (e.g., amide coupling, sulfonylation, or heterocycle formation).

  • Fluoro Group (-F): Strategically positioned to modulate the basicity of the future amine, increase metabolic stability by blocking cytochrome P450-mediated oxidation, and enhance blood-brain barrier (BBB) permeability.

  • Methoxy Group (-OCH₃): Provides a hydrogen bond acceptor and sterically shields the aromatic ring, tuning the receptor binding affinity.

Experimental Workflows and Protocols

The following self-validating protocols detail the transformation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol into a versatile phosphonate intermediate, a key step in synthesizing 5-HT1 receptor ligands as described in patent literature [1].

Protocol 1: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl Bromide

Causality: The conversion of the benzylic alcohol to a bromide is necessary to create a highly electrophilic center for the subsequent Arbuzov reaction. The Appel reaction (CBr₄/PPh₃) is chosen over strongly acidic conditions (like HBr) to prevent the cleavage of the methoxy ether.

Step-by-step Methodology:

  • Preparation: Dissolve 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 equiv, 10 mmol) and carbon tetrabromide (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add triphenylphosphine (1.2 equiv, 12 mmol) portion-wise over 15 minutes. Self-validation check: The solution should transition from clear to a pale yellow/orange hue, indicating the formation of the active phosphonium intermediate.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) and stir for an additional 2 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with 10% Ethyl Acetate in Hexanes) to afford the brominated product.

Protocol 2: Synthesis of Diethyl (3-fluoro-4-methoxy-5-nitrobenzyl)phosphonate

Causality: The Michaelis-Arbuzov reaction is utilized to form a stable carbon-phosphorus bond. Triethyl phosphite acts as the nucleophile. The resulting phosphonate is vastly superior to a Wittig reagent for subsequent olefinations because it produces a highly nucleophilic carbanion and yields water-soluble phosphate byproducts that are easily removed during workup.

Step-by-step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxy-5-nitrobenzyl bromide (1.0 equiv, 8 mmol) and neat triethyl phosphite (1.5 equiv, 12 mmol).

  • Heating: Heat the mixture to 120 °C under a nitrogen atmosphere. Self-validation check: The evolution of bromoethane gas should be observed; ensure the reflux condenser is properly cooled to prevent the loss of the phosphite reagent.

  • Reaction: Maintain the temperature at 120 °C for 4-6 hours. Monitor the disappearance of the starting bromide via LC-MS.

  • Purification: Cool the reaction to room temperature. Remove the excess triethyl phosphite by vacuum distillation (Kugelrohr) to yield the pure diethyl (3-fluoro-4-methoxy-5-nitrobenzyl)phosphonate as a viscous oil.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination

Causality: The phosphonate is coupled with a ketone (e.g., a piperidone derivative) to establish the carbon framework of the 5-HT1 modulator. Sodium hydride is used as a base to irreversibly deprotonate the phosphonate, driving the reaction forward.

Step-by-step Methodology:

  • Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (20 mL) at 0 °C. Add a solution of the phosphonate (1.0 equiv) in THF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add a solution of the target ketone (e.g., 1-Boc-4-piperidone, 1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over MgSO₄, and purify via chromatography to isolate the olefin intermediate.

Data Presentation

Table 1: Physicochemical Profile of the Core Building Block [2]

PropertyValueImplication for Drug Design
CAS Number 792936-51-7Unique identifier for regulatory and inventory tracking
Molecular Formula C▵H₈FNO₄High density of functional groups for downstream coupling
Molecular Weight 201.15 g/mol Low MW, ideal for fragment-based drug design (FBDD)
H-Bond Donors 1 (OH)Modulates aqueous solubility
H-Bond Acceptors 4 (F, OCH₃, NO₂, OH)Enhances target receptor interactions

Table 2: Reaction Conditions and Yield Optimization for the Synthetic Sequence [1]

StepTransformationReagents & ConditionsExpected YieldKey Byproduct
1 Alcohol → BromideCBr₄, PPh₃, DCM, 0 °C to RT85 - 90%Triphenylphosphine oxide
2 Bromide → PhosphonateP(OEt)₃, Neat, 120 °C90 - 95%Bromoethane (gas)
3 Phosphonate → OlefinNaH, Ketone, THF, 0 °C to RT75 - 80%Diethyl sodium phosphate
Mandatory Visualization

SyntheticPathway A 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol B Bromination (CBr4, PPh3) A->B C 3-Fluoro-4-methoxy- 5-nitrobenzyl bromide B->C D Michaelis-Arbuzov (P(OEt)3, Heat) C->D E Diethyl (3-fluoro-4-methoxy- 5-nitrobenzyl)phosphonate D->E F HWE Olefination (Base, Ketone) E->F G Olefin Intermediate (5-HT1 Scaffold) F->G

Synthetic workflow from 3-fluoro-4-methoxy-5-nitrobenzyl alcohol to 5-HT1 modulator precursors.

BiologicalPathway A 5-HT1 Receptor Modulator (Synthesized Drug) B 5-HT1 Receptor Binding (CNS Target) A->B High Affinity C Modulation of Serotonergic Neurotransmission B->C Agonism/Antagonism D Therapeutic Effect: Depression & Anxiety Relief C->D Clinical Outcome

Pharmacological pathway of 5-HT1 receptor modulators in treating CNS disorders.

References
  • Smith, P. W., Thewlis, K. M., Vong, A. K. K., & Ward, S. E. (2003). Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders. WO2003068760A2. World Intellectual Property Organization.
  • ChemRadar. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7. Global Chemical Inventory Search. URL:[Link]

Application

Application Note: Derivatization Protocols for 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol in Drug Discovery

Introduction and Structural Rationale 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is a highly versatile, tri-substituted aromatic building block increasingly utilized in the synthesis of advanced pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is a highly versatile, tri-substituted aromatic building block increasingly utilized in the synthesis of advanced pharmaceutical intermediates, such as allosteric TYK2 inhibitors [1]. The molecule presents three orthogonal vectors for structural diversification: a benzylic alcohol, a nitro group, and an aryl fluoride.

Expert Mechanistic Insight: A common misconception in the derivatization of this scaffold is that the fluorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, analyzing the substitution pattern reveals that the fluorine (C3) and the nitro group (C5) are meta to each other. Because the Meisenheimer intermediate cannot be stabilized by resonance from a meta-nitro group, classical addition-elimination SNAr is kinetically disfavored [3]. Consequently, the C–F bond acts as a robust metabolic shield rather than a leaving group. Derivatization efforts should therefore focus on the chemoselective activation of the benzylic alcohol and the reduction of the nitro group.

Divergent Synthetic Workflows

The following diagram illustrates the primary derivatization pathways, highlighting how the core molecule can be selectively functionalized without cross-reactivity.

G Core 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol Bromide 1-(Bromomethyl)-3-fluoro- 4-methoxy-5-nitrobenzene (Alkylating Agent) Core->Bromide PBr3, DCM, 0°C (Benzylic Activation) Aniline 3-Amino-5-fluoro- 4-methoxybenzyl alcohol (Amide Precursor) Core->Aniline Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Ester Benzylic Esters/Ethers (Prodrugs/Linkers) Core->Ester R-COCl, Et3N (O-Acylation)

Divergent derivatization pathways of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Detailed Experimental Protocols

Protocol A: Benzylic Activation via Bromination (Appel-Type Reaction)

Converting the benzylic alcohol to a reactive bromide is a critical step for utilizing this scaffold as an alkylating agent in drug synthesis [1].

  • Causality & Design: Phosphorus tribromide (PBr3) is selected over aqueous hydrobromic acid (HBr). Strong aqueous acids risk the unwanted cleavage of the para-methoxy ether (demethylation to the phenol). PBr3 ensures a mild, anhydrous SN2 displacement.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: Add PBr3 (1.2 eq) dropwise via syringe over 15 minutes. Self-Validation: The slow addition controls the exothermic reaction, preventing localized overheating that could trigger ether cleavage.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Monitoring: Verify completion via TLC (Hexanes/EtOAc 3:1). The target bromide will elute with a significantly higher Rf value than the starting alcohol.

  • Quenching & Workup: Carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 1-(bromomethyl)-3-fluoro-4-methoxy-5-nitrobenzene.

Protocol B: Chemoselective Nitro Reduction

Reducing the 5-nitro group yields a highly substituted aniline, preparing the molecule for subsequent Buchwald-Hartwig aminations or amide couplings.

  • Causality & Design: Catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here. Palladium readily inserts into activated C–F bonds, leading to catastrophic hydrodefluorination. Instead, a mild Iron/Ammonium Chloride (Fe/NH4Cl) single-electron transfer reduction is employed to preserve both the aryl fluoride and the benzylic alcohol [2].

Step-by-Step Methodology:

  • Setup: Suspend 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq) in a 3:1 (v/v) mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add solid NH4Cl (5.0 eq) followed by Iron powder (5.0 eq, ~325 mesh). Note: Ensure the iron powder is unoxidized; washing with 0.1 M HCl and drying prior to use enhances electron transfer efficiency.

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 70 °C for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the [M+H]+ 202 signal and the emergence of the aniline [M+H]+ 172 signal.

  • Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with ethyl acetate (EtOAc) until the filtrate runs clear.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous phase with EtOAc, extract twice, wash with brine, dry over Na2SO4, and concentrate to isolate 3-amino-5-fluoro-4-methoxybenzyl alcohol.

Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes and functional group tolerances for the primary derivatization pathways.

Derivatization PathwayReagents / ConditionsTarget Functional GroupTypical YieldFunctional Group Tolerance
Benzylic Bromination PBr3, DCM, 0 °C to RT, 2.5 hBenzyl Bromide85 - 92%Nitro, Aryl Fluoride, Methoxy
Nitro Reduction Fe, NH4Cl, EtOH/H2O, 70 °C, 5 hAniline (Primary Amine)78 - 86%Benzyl Alcohol, Aryl Fluoride
O-Acylation R-COCl, Et3N, DMAP, DCM, RTBenzylic Ester> 90%Nitro, Aryl Fluoride

References

  • WO2020185755A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Source: National Institutes of Health (PMC) URL:[Link]

Method

Application Note: Selective Oxidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

Abstract This technical guide provides comprehensive protocols and theoretical considerations for the selective oxidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol, a key intermediate in the synthesis of complex pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides comprehensive protocols and theoretical considerations for the selective oxidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol, a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The presence of multiple sensitive functional groups—fluoro, methoxy, and nitro—on the aromatic ring necessitates careful selection of oxidizing agents to achieve high chemoselectivity and yield. This document details two primary transformations: the mild oxidation to the corresponding aldehyde, 3-fluoro-4-methoxy-5-nitrobenzaldehyde, and the strong oxidation to the carboxylic acid, 3-fluoro-4-methoxy-5-nitrobenzoic acid. We present field-proven methodologies using Dess-Martin periodinane (DMP) for aldehyde synthesis and Jones reagent for carboxylic acid synthesis, explaining the causality behind reagent choice and procedural steps.

Introduction: The Synthetic Challenge

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a highly functionalized aromatic building block. Its subsequent oxidation products, the aldehyde and the carboxylic acid, are valuable precursors for introducing this substituted phenyl moiety into larger molecules. The primary synthetic challenge lies in oxidizing the primary benzylic alcohol without initiating side reactions involving the other substituents. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the benzylic position, while the methoxy group is generally stable to most oxidizing conditions.[1] The goal is to achieve high-yield conversion to either the aldehyde, preventing over-oxidation to the carboxylic acid, or to drive the reaction completely to the carboxylic acid. This note provides validated protocols to selectively achieve both outcomes.

Strategic Selection of Oxidizing Agents

The choice of oxidant is the most critical parameter for determining the reaction's outcome. The decision must balance reactivity, selectivity, reaction conditions, and practical considerations like workup and safety.

  • For Aldehyde Synthesis (Mild Oxidation): The objective is to stop the oxidation at the aldehyde stage. Strong, aqueous oxidants often lead to the formation of a gem-diol intermediate which is readily further oxidized to the carboxylic acid.[2] Therefore, anhydrous, mild reagents are preferred.

    • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers significant advantages for this transformation. It operates under mild, neutral conditions (room temperature, non-aqueous solvents), exhibits high chemoselectivity, and generally produces high yields with short reaction times.[3][4] Its primary drawbacks are its cost and potentially explosive nature under heat or shock, necessitating careful handling.[3][5][6]

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). It is renowned for its mildness and broad functional group tolerance, making it an excellent choice for sensitive substrates.[7][8] The main operational challenges are the requirement for cryogenic temperatures and the production of dimethyl sulfide, a volatile and malodorous byproduct.[7][9]

    • TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidine-1-oxyl) and its derivatives are catalysts that can be used with a stoichiometric co-oxidant like bleach or even air (aerobic oxidation) in the presence of a metal co-catalyst (e.g., Copper).[10][11][12] These systems are efficient and can be more "green" than stoichiometric heavy-metal oxidants.[13]

  • For Carboxylic Acid Synthesis (Strong Oxidation): To achieve the carboxylic acid, a more powerful oxidizing agent is required, often in the presence of water.

    • Jones Reagent (CrO₃ in H₂SO₄/acetone): This is a classic and highly effective method for oxidizing primary alcohols directly to carboxylic acids.[2] The reaction is typically fast and high-yielding. However, the use of Chromium(VI) is a significant drawback due to its high toxicity and the environmental concerns associated with chromium waste disposal.[14][15]

    • Potassium Dichromate (K₂Cr₂O₇): Similar to Jones reagent, this chromium-based oxidant, typically used in acidic conditions, can effectively convert benzyl alcohols to benzoic acids.[16] It shares the same toxicity concerns as other Cr(VI) reagents.

Based on reliability, ease of execution in a standard laboratory setting, and high selectivity, this guide will focus on Dess-Martin Periodinane for aldehyde synthesis and Jones Reagent for carboxylic acid synthesis.

Reaction Pathways and Mechanisms

The oxidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol can be directed to two primary products depending on the chosen reagent.

Oxidation_Pathways cluster_start Starting Material cluster_aldehyde Mild Oxidation cluster_acid Strong Oxidation Alcohol 3-fluoro-4-methoxy-5-nitrobenzyl alcohol Aldehyde 3-fluoro-4-methoxy-5-nitrobenzaldehyde Alcohol->Aldehyde DMP or Swern (Anhydrous, Mild) Acid 3-fluoro-4-methoxy-5-nitrobenzoic acid Alcohol->Acid Jones Reagent (Direct) Aldehyde->Acid Jones Reagent (Aqueous, Strong)

Caption: Oxidation pathways for the target molecule.

The mechanism for DMP oxidation involves the formation of an intermediate diacetoxyalkoxyperiodinane, followed by deprotonation of the benzylic proton by an acetate ion to yield the aldehyde.[3] The Jones oxidation proceeds via the formation of a chromate ester, which then undergoes an elimination-like step to form the aldehyde. In the presence of water, this aldehyde is hydrated to a gem-diol, which is then further oxidized by another equivalent of the chromium reagent to the final carboxylic acid.[2]

Comparative Overview of Oxidation Methods

The following table summarizes the key characteristics of the discussed oxidizing agents for this specific application.

Oxidizing AgentTarget ProductTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) AldehydeDCM, Room TempHigh selectivity, mild, fast, simple workup[3][5]Expensive, potentially explosive[3][5]
Swern Oxidation AldehydeDMSO, (COCl)₂, Et₃N, -78 °CExcellent for sensitive substrates, high yield[7]Cryogenic temp, malodorous byproduct[7][9]
TEMPO/Cu(I) Catalysis AldehydeAcetonitrile, Air, Room TempCatalytic, uses air as oxidant, "green"[10][11]May require optimization for specific substrate
Jones Reagent (CrO₃) Carboxylic AcidAcetone, H₂SO₄, 0 °C to RTFast, high yield, direct conversion[2][16]Highly toxic (Cr(VI)), hazardous waste[14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-fluoro-4-methoxy-5-nitrobenzaldehyde via DMP Oxidation

This protocol is designed for the selective, mild oxidation of the primary alcohol to the aldehyde.

DMP_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Quench cluster_purification Purification A Dissolve alcohol in anhydrous DCM under N₂ B Add Dess-Martin Periodinane (1.1 eq) in one portion A->B C Stir at room temperature B->C D Monitor by TLC (approx. 1-3 hours) C->D E Dilute with DCM D->E F Pour into sat. NaHCO₃ and sat. Na₂S₂O₃ (1:1) E->F G Separate organic layer, extract aqueous layer F->G H Dry combined organics (Na₂SO₄), filter, and concentrate G->H I Purify by silica gel column chromatography H->I

Caption: Workflow for DMP Oxidation.

Materials:

  • 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution, add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.[5] The mixture may become slightly cloudy.

  • Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting material (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Pour the diluted mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[5] Shake the funnel until the organic layer becomes clear and the iodine color dissipates.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-fluoro-4-methoxy-5-nitrobenzaldehyde.

Protocol 2: Synthesis of 3-fluoro-4-methoxy-5-nitrobenzoic acid via Jones Oxidation

This protocol is for the direct and complete oxidation of the primary alcohol to the carboxylic acid.

Materials:

  • 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq)

  • Acetone (reagent grade)

  • Jones Reagent (prepared from CrO₃, H₂SO₄, and H₂O)

  • Isopropanol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq) in acetone.

  • Cool the flask in an ice-water bath to 0 °C.

  • While stirring vigorously, add Jones reagent dropwise to the solution.[16] Maintain the temperature at 0-5 °C during the addition. An orange/brown precipitate will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the excess oxidant by the slow, dropwise addition of isopropanol until the solution turns from orange/brown to a deep green color, indicating the reduction of all Cr(VI) to Cr(III).

  • Remove the acetone under reduced pressure.

  • Dissolve the remaining residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (3 times) and then with brine (1 time).[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by trituration with a non-polar solvent like hexanes to afford the pure 3-fluoro-4-methoxy-5-nitrobenzoic acid.[16]

Conclusion

The selective oxidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is readily achievable with careful selection of the oxidizing agent. For the synthesis of the aldehyde, mild, anhydrous reagents like Dess-Martin periodinane provide a reliable and high-yielding pathway. For the synthesis of the corresponding carboxylic acid, a strong oxidant such as Jones reagent is effective, though appropriate safety and waste disposal measures are paramount. The protocols provided herein serve as a validated starting point for researchers and drug development professionals working with this and structurally related intermediates.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. [Link]

  • Narender, T., & Reddy, K. S. (2007). Selective oxidation of benzyl alcohols under phase transfer catalysis. ResearchGate. [Link]

  • Wikipedia. Dess–Martin periodinane. Wikipedia. [Link]

  • Chen, T., et al. (2019). A Highly Practical Copper(II)/TEMPO‐SO4H Catalyst System for Aerobic Oxidations of Primary Benzylic and Allylic Alcohols on Gram‐Scale in Water. ResearchGate. [Link]

  • Nagy, B., et al. (2013). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Beilstein Journal of Organic Chemistry. [Link]

  • Stahl, S. S., et al. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Banerji, K. K., et al. (1977). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wang, L., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Society Reviews. [Link]

  • Boeckman, R. K., Jr., et al. (2000). The Dess-Martin periodinane. Organic Syntheses. [Link]

  • Carley, A. F., et al. (2017). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. RSC Advances. [Link]

  • Ashenhurst, J. (2022). PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Wang, Y., et al. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. [Link]

  • Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

  • Various Authors. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxidation of benzyl alcohol by chromium(VI) complexes 30% (v/v) aq. HOAc, 35°C. ResearchGate. [Link]

  • Michigan State University. Alcohol Reactivity. MSU Chemistry. [Link]

  • Wikipedia. Swern oxidation. Wikipedia. [Link]

  • Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2020). Swern Oxidation. Chemistry Steps. [Link]

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Application

Application Notes and Protocols for the Reduction of the Nitro Group in 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol

Abstract: The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to highly valuable aniline derivatives that are pivotal in the development of pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to highly valuable aniline derivatives that are pivotal in the development of pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to the chemoselective reduction of the nitro group in 3-fluoro-4-methoxy-5-nitrobenzyl alcohol to yield 3-fluoro-4-methoxy-5-aminobenzyl alcohol. We present a comparative analysis of prevalent reduction methodologies, including catalytic hydrogenation and chemical reduction, detailing the mechanistic rationale behind procedural choices. A robust, step-by-step protocol for catalytic hydrogenation using Palladium on Carbon (Pd/C) is provided, alongside critical safety considerations and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and reliable nitro group reduction strategies.

Introduction: The Synthetic Importance of Aromatic Amines

The conversion of a nitro group to an amine is a fundamental reaction in the synthesis of a wide array of industrially significant compounds.[1] The resulting aromatic amines are versatile intermediates, serving as critical building blocks for more complex molecular architectures.[1] The specific target of this guide, 3-fluoro-4-methoxy-5-aminobenzyl alcohol, is a highly functionalized aniline derivative with potential applications in medicinal chemistry and materials science, owing to its unique substitution pattern which can influence biological activity and material properties. The presence of a fluorine atom, a methoxy group, and a benzyl alcohol moiety necessitates a reduction method with high chemoselectivity to avoid unwanted side reactions.

Comparative Analysis of Reduction Methodologies

The choice of a reduction method is paramount and is dictated by factors such as substrate functional group tolerance, desired chemoselectivity, scalability, safety, and cost.[1] We will compare two of the most common and reliable methods for nitro group reduction: catalytic hydrogenation and metal-mediated chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely adopted method for nitro group reduction due to its clean reaction profile and high efficiency.[2] This technique typically involves the use of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), in the presence of hydrogen gas.[2][3]

Advantages:

  • High Yields and Clean Reactions: The primary byproduct is water, which simplifies product purification.[2]

  • Mild Conditions: Reactions can often be performed at room temperature and atmospheric pressure, preserving sensitive functional groups.[2]

  • Catalyst Recyclability: The heterogeneous catalyst can be recovered and reused, which is economically advantageous.

Disadvantages:

  • Safety Concerns: Hydrogen gas is highly flammable and poses an explosion risk. Catalysts like Pd/C can be pyrophoric, especially after use.[4][5]

  • Chemoselectivity Challenges: Over-reduction or dehalogenation can occur with some substrates.[2] For instance, while Raney Nickel is an alternative to avoid dehalogenation of aryl halides, it is not always suitable for all substrates.[6]

Metal-Mediated Chemical Reduction

This class of reactions employs metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral conditions.[1] The Fe/NH4Cl system is a particularly mild and chemoselective option.[7][8]

Advantages:

  • High Chemoselectivity: Often capable of reducing nitro groups in the presence of other reducible functionalities.[9]

  • Cost-Effective and Readily Available Reagents: Iron powder and ammonium chloride are inexpensive and common laboratory reagents.[9]

  • Scalability: The procedure is amenable to large-scale synthesis.[7]

Disadvantages:

  • Stoichiometric Waste: These reactions generate significant amounts of metal salt byproducts, which can complicate purification and pose environmental concerns.

  • Harsher Reaction Conditions: Some metal/acid systems require elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.[7]

Summary of Methodologies
Method Typical Reagents General Yield (%) Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni>95High yields, clean reaction, catalyst can be recycled.[10]Requires specialized high-pressure equipment, potential for over-reduction and dehalogenation.[10]
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOH70-95Cost-effective, good for substrates with halides.Often requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be cumbersome.
Transfer Hydrogenation Formic acid, Ammonium formate, Pd/C or other catalysts85-99Avoids the use of high-pressure hydrogen gas, often highly chemoselective.[11][12]Can require higher catalyst loading and longer reaction times.

Recommended Protocol: Catalytic Hydrogenation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

Based on the advantages of high yield, clean reaction profile, and mild conditions, catalytic hydrogenation is the recommended method for the reduction of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. The use of Pd/C as a catalyst is a standard and effective choice for this transformation.

Materials and Equipment
  • Substrate: 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet (typically ~50% water)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen Source: Hydrogen gas cylinder with a regulator

  • Reaction Vessel: A three-necked round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)

  • Inert Gas: Nitrogen gas for purging

  • Filtration: Celite® or a similar filter aid

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Experimental Workflow Diagram```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Substrate and Catalyst B Add to Reaction Vessel A->B C Add Solvent B->C D Seal Vessel C->D E Purge with N₂ (3x) D->E F Purge with H₂ (3x) E->F G Pressurize with H₂ F->G H Stir Vigorously at RT G->H I Monitor Reaction (TLC/LC-MS) H->I J Vent H₂ I->J Reaction Complete K Purge with N₂ J->K L Filter through Celite® K->L M Wash Celite® with Solvent L->M N Concentrate Filtrate M->N O Crystallization or Chromatography N->O P Characterize Product O->P

Caption: Simplified mechanism for the catalytic reduction of a nitro group.

The reaction begins with the adsorption of the nitroarene and hydrogen onto the palladium catalyst surface. The nitro group is then sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine. [2][13]Each step involves the addition of hydrogen atoms provided by the catalyst. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring can influence the rate of reduction, but typically does not interfere with the overall transformation. The benzyl alcohol moiety is generally stable under these mild hydrogenation conditions.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. [14]All hydrogenation reactions should be conducted in a well-ventilated fume hood. [4]Ensure all connections are secure to prevent leaks.

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric and may ignite upon exposure to air, particularly when dry. [4]Always handle the catalyst in a wet state and quench it carefully after the reaction.

  • Pressure Equipment: If using a high-pressure hydrogenation vessel, ensure it is properly rated and maintained. [14]Never exceed the recommended pressure limit for the equipment. [15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The reduction of the nitro group in 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is a critical transformation for accessing a valuable synthetic intermediate. Catalytic hydrogenation with Pd/C offers a highly efficient, clean, and chemoselective method for this conversion. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently and safely perform this important reaction. The choice of methodology should always be guided by a thorough evaluation of the substrate's properties, the desired scale of the reaction, and the available laboratory infrastructure.

References

  • Blaser, H.-U. (2010).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
  • Reduction of nitro arene by Fe/ammonium chloride. (2012, February 13). ChemSpider Synthetic Pages.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.
  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). MDPI.
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Upd
  • Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry (RSC Publishing).
  • ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020, November).
  • Hazards associated with laboratory scale hydrogen
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019, August 27). Frontiers.
  • Hydrogen
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents. Benchchem.
  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (1992, December 1). Semantic Scholar.
  • Process for the reduction of nitro derivatives to amines.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Reductive Benzylation of Aromatic Nitro Compounds by Means of Benzyl Alcohol. (1966, July). PubMed.
  • Reduction of nitro‐aromatic benzyl alcohols 4a–4k and in situ...
  • Nitro Reduction - Common Conditions.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022, January 14).
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile?. (2019, December 3).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. (2023, December 30). JRF Global.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018, December 5). Chemical Reviews.
  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2019, March 8).
  • Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Indian Academy of Sciences.

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Method

Application Notes and Protocols: Unveiling the Biological Potential of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: A Strategic Approach to Prodrug Design In the landscape of modern therapeutics, the development...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Strategic Approach to Prodrug Design

In the landscape of modern therapeutics, the development of targeted and conditionally activated drugs is a paramount objective. Nitroaromatic compounds, particularly nitrobenzyl derivatives, have garnered significant attention for their potential as hypoxia-activated prodrugs (HAPs).[1][2] Tumors often exhibit regions of low oxygen (hypoxia), a microenvironment that can be exploited for selective drug activation. The nitro group can be reduced under hypoxic conditions by endogenous reductases to generate more reactive species, leading to the release of a cytotoxic agent. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the parent drug.

This guide focuses on the burgeoning class of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol derivatives. The strategic placement of the fluoro, methoxy, and nitro groups on the benzyl alcohol scaffold allows for fine-tuning of the molecule's electronic properties, reduction potential, and ultimately, its biological activity. The electron-withdrawing nature of the fluoro and nitro groups, combined with the electron-donating effect of the methoxy group, creates a unique chemical entity with the potential for controlled activation and potent biological effects.

This document provides a comprehensive overview of the synthesis, biological evaluation, and potential applications of these derivatives, offering detailed protocols and insights for researchers in oncology, medicinal chemistry, and drug discovery.

Part 1: Synthesis and Characterization

The synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol derivatives provides a versatile platform for creating a library of compounds for biological screening. A general synthetic scheme is presented below, followed by a detailed protocol.

General Synthetic Pathway

The synthesis typically begins with a commercially available starting material, which is then subjected to a series of functional group transformations to introduce the desired substituents.

Diagram: Synthetic Workflow for 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol Derivatives

A Commercially Available Starting Material B Nitration A->B HNO3/H2SO4 C Fluorination B->C Halex Reaction D Methoxylation C->D Sodium Methoxide E Reduction of Aldehyde/Carboxylic Acid D->E e.g., NaBH4 F 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol E->F G Derivatization (e.g., Etherification, Esterification) F->G Alkylation/Acylation H Final Derivatives G->H

Caption: General synthetic workflow for producing 3-fluoro-4-methoxy-5-nitrobenzyl alcohol and its derivatives.

Protocol 1: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

This protocol outlines a plausible multi-step synthesis, starting from a readily available precursor.

Materials:

  • Starting Material (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Nitrating agent (e.g., fuming nitric acid, potassium nitrate)

  • Sulfuric acid

  • Reducing agent (e.g., sodium borohydride)[3][4]

  • Appropriate solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Nitration:

    • Dissolve the starting material in concentrated sulfuric acid at 0°C.

    • Slowly add the nitrating agent portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reduction to Benzyl Alcohol:

    • Dissolve the nitrated intermediate in a suitable solvent such as methanol.

    • Cool the solution to 0°C and add sodium borohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 3-fluoro-4-methoxy-5-nitrobenzyl alcohol, by column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Activity Evaluation

The primary hypothesized biological activity of this class of compounds is as hypoxia-selective cytotoxic agents. The following protocols are designed to assess this activity.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5]

Materials:

  • Cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Hypoxia chamber or incubator with controlled O₂ levels

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 3-fluoro-4-methoxy-5-nitrobenzyl alcohol derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Normoxic and Hypoxic Incubation:

    • Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) for each compound under both normoxic and hypoxic conditions.

  • The hypoxia cytotoxicity ratio (HCR) can be calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater hypoxia selectivity.

Table 1: Hypothetical Cytotoxicity Data for 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol Derivatives

CompoundIC₅₀ (Normoxia, µM)IC₅₀ (Hypoxia, µM)HCR
Derivative 1>10015.2>6.6
Derivative 285.35.814.7
Derivative 3>10022.1>4.5
Doxorubicin0.50.41.25
Protocol 3: Mechanism of Action - Nitroreductase Activity

The activation of these prodrugs is dependent on the reduction of the nitro group. This can be investigated using cell lysates or purified nitroreductase enzymes.

Materials:

  • Cell lysate from the cancer cell line of interest

  • Purified nitroreductase enzyme (commercially available)

  • NAD(P)H

  • Test compounds

  • Spectrophotometer or HPLC

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer, NAD(P)H, and either cell lysate or purified enzyme.

    • Add the test compound to initiate the reaction.

    • Incubate at 37°C.

  • Monitoring the Reaction:

    • The reaction can be monitored by the consumption of NAD(P)H (decrease in absorbance at 340 nm) or by measuring the formation of the reduced metabolite using HPLC.

Data Analysis:

  • Determine the rate of reduction for each compound. This can provide insights into the structure-activity relationship for activation.

Diagram: Proposed Mechanism of Hypoxic Activation

A 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol Derivative (Prodrug) C Reduction of Nitro Group A->C NAD(P)H B Nitroreductase (Hypoxic Conditions) B->C D Unstable Intermediate C->D E Release of Cytotoxic Agent D->E F Cell Death E->F

Caption: Proposed mechanism of action for the hypoxic activation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol derivatives.

Part 3: Potential Therapeutic Applications and Future Directions

The unique chemical structure of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol derivatives makes them promising candidates for further development as anticancer agents. Their hypoxia-selective activation could be particularly beneficial for treating solid tumors that are often resistant to conventional therapies due to their hypoxic microenvironment.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer to assess their antitumor activity and toxicity profiles.

  • Combination Therapies: Investigating the potential of these compounds to be used in combination with other anticancer agents, such as radiation therapy, which is also more effective in well-oxygenated tissues.

Conclusion

The 3-fluoro-4-methoxy-5-nitrobenzyl alcohol scaffold represents a promising platform for the development of novel hypoxia-activated prodrugs. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds. Through systematic synthesis, rigorous biological evaluation, and insightful mechanistic studies, these derivatives may pave the way for more effective and less toxic cancer therapies.

References

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. [online] Available at: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. ResearchGate. [online] Available at: [Link]

  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers. [online] Available at: [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI. [online] Available at: [Link]

  • Hypoxia-Selective Antitumor Agents. 12. Nitrobenzyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine. Journal of Medicinal Chemistry. [online] Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [online] Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [online] Available at: [Link]

  • Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine. PubMed. [online] Available at: [Link]

  • Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry. [online] Available at: [Link]

  • 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7. ChemRadar. [online] Available at: [Link]

  • 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7. Global PFAS Screening Tool. [online] Available at: [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
  • The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. PubMed. [online] Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [online] Available at: [Link]

  • 3-Fluoro-5-nitrobenzyl alcohol. NextSDS. [online] Available at: [Link]

  • Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Indian Academy of Sciences. [online] Available at: [Link]

  • Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. OUR Archive - University of Otago. [online] Available at: [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [online] Available at: [Link]

  • 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7. FCMD | Food Contact Materials Regulations Database - ChemRadar. [online] Available at: [Link]

  • 3-fluoro-4-nitrobenzyl alcohol (C7H6FNO3). PubChemLite. [online] Available at: [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [online] Available at: [Link]

  • Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice. PubMed. [online] Available at: [Link]

  • 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response. PubMed. [online] Available at: [Link]

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Application

Application Note: 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern drug discovery, the precise spatial arrangement and electronic tuning of aromatic substituents are critical for optimizing pharmacokinetics and target affinity. 3-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the precise spatial arrangement and electronic tuning of aromatic substituents are critical for optimizing pharmacokinetics and target affinity. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS: 792936-51-7) is a highly versatile, multi-functional building block that offers a unique trifecta of substituents on a benzyl alcohol core.

As a Senior Application Scientist, I frequently recommend this compound for central nervous system (CNS) drug development and kinase inhibitor libraries due to the synergistic effects of its functional groups:

  • Fluorine (3-position): The strategic incorporation of fluorine lowers the pKa of adjacent functional groups, enhances metabolic stability against cytochrome P450 oxidation, and increases lipophilicity (logP)—a critical parameter for blood-brain barrier (BBB) permeation in CNS therapeutics [1].

  • Methoxy (4-position): Acts as a strong electron-donating group (EDG) and a hydrogen-bond acceptor. Sterically, it restricts the rotation of adjacent bonds, effectively acting as a conformational locker.

  • Nitro (5-position): Serves as a strong electron-withdrawing group (EWG) and a "masked amine." It can be chemoselectively reduced to an aniline late in the synthetic sequence, allowing for subsequent amide coupling or heterocycle formation without premature side reactions.

  • Benzyl Alcohol (1-position): The primary synthetic handle. It can be oxidized to an aldehyde, converted to a halide/pseudohalide for nucleophilic substitution, or used directly in Mitsunobu etherifications.

Synthetic Divergence & Workflow Visualization

The true value of this building block lies in its divergent reactivity. Depending on the target pharmacophore, the benzyl alcohol can be directed down several distinct synthetic pathways.

SynthWorkflow SM 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol Bromide Benzyl Bromide Intermediate SM->Bromide CBr4, PPh3 Aldehyde Benzaldehyde Derivative SM->Aldehyde MnO2 or Dess-Martin Aniline Aniline Derivative (Masked Amine) SM->Aniline Fe/NH4Cl Chemoselective Phosphonate Phosphonate Ester (HWE Reagent) Bromide->Phosphonate P(OEt)3, Heat

Caption: Divergent synthetic applications of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Application Focus: CNS Therapeutics & 5-HT1 Ligands

A prominent, field-proven application of this compound is in the synthesis of 5-HT1 receptor ligands, which are critical targets for the treatment of CNS disorders such as depression and anxiety[2].

In this workflow, the benzyl alcohol is converted to a phosphonate ester to undergo a Horner-Wadsworth-Emmons (HWE) olefination. This allows the fluorinated aromatic ring to be seamlessly coupled to a piperidine core, creating the rigid scaffold necessary for 5-HT1 receptor affinity.

Pathway A 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol B 3-Fluoro-4-methoxy-5-nitrobenzyl bromide A->B Bromination (Appel Reaction) C Diethyl (3-fluoro-4-methoxy- 5-nitrobenzyl)phosphonate B->C Michaelis-Arbuzov Reaction D Horner-Wadsworth-Emmons Olefination (Coupling with Piperidine core) C->D Base (e.g., NaH), Aldehyde/Ketone E 5-HT1 Receptor Ligand (CNS Therapeutic Candidate) D->E Nitro Reduction & Functionalization

Caption: 5-HT1 receptor ligand synthesis pathway utilizing the benzyl alcohol building block.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of Diethyl (3-fluoro-4-methoxy-5-nitrobenzyl)phosphonate

Objective: Convert the benzyl alcohol into a highly reactive HWE reagent.

Step-by-Step Methodology:

  • Appel Bromination: Dissolve 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Phosphine Addition: Slowly add triphenylphosphine (PPh₃, 1.25 eq) in portions over 15 minutes.

    • Causality: The Appel reaction (CBr₄/PPh₃) is chosen over Phosphorus tribromide (PBr₃) because it operates under mildly basic/neutral conditions. PBr₃ generates HBr, which risks cleaving the sensitive 4-methoxy ether group, leading to unwanted phenolic byproducts.

  • Workup: Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the benzyl bromide.

  • Michaelis-Arbuzov Reaction: Suspend the purified bromide in neat triethyl phosphite (P(OEt)₃, 3.0 eq). Heat the mixture to 130 °C for 4 hours.

    • Causality: Heating drives the nucleophilic attack of the phosphite onto the benzyl bromide, followed by the expulsion of ethyl bromide gas. Running the reaction neat maximizes the collision frequency, ensuring complete conversion.

  • Purification: Remove excess P(OEt)₃ via vacuum distillation to yield the pure phosphonate ester.

Self-Validating QC Check:

  • TLC: The conversion to the bromide is confirmed by a shift to a less polar spot (R_f ~0.6 vs ~0.3 in 3:1 Hexanes/EtOAc).

  • NMR: The Arbuzov product is definitively validated by ³¹P NMR, where the appearance of a sharp singlet around 22–25 ppm confirms phosphonate formation. The ¹H NMR will display a diagnostic doublet for the benzylic protons (CH₂-P) with a large coupling constant (J ≈ 21 Hz).

Protocol B: Chemoselective Reduction of the Nitro Group

Objective: Unmask the nitro group to an aniline for downstream amide coupling, without altering the benzyl alcohol or the fluorine atom.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrobenzyl alcohol (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution.

    • Causality: Standard catalytic hydrogenation (H₂ with Pd/C) poses a high risk of hydrodefluorination (loss of the fluorine atom) and hydrogenolysis (cleavage of the benzyl alcohol to a methyl group). The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway that is strictly chemoselective for the nitro group.

  • Reflux: Heat the suspension to 80 °C for 2 hours with vigorous stirring.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc.

  • Extraction: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate to yield the aniline.

Self-Validating QC Check:

  • Visual & Mass Spec: The reaction is visually self-validating; the initial yellow/orange solution turns colorless or pale yellow as the aniline forms. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • IR Spectroscopy: Success is confirmed by the disappearance of strong N-O stretching bands at 1530 and 1350 cm⁻¹ and the emergence of primary amine N-H stretches at 3300–3400 cm⁻¹.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters and analytical benchmarks for the described workflows, providing a reliable reference for scale-up operations.

TransformationReagents & SolventsTemp / TimeTypical YieldKey Analytical Metric (Self-Validation)
Alcohol → Bromide CBr₄, PPh₃, DCM0 °C to RT / 2h85 - 92%¹H NMR: Shift of benzylic CH₂ from ~4.6 ppm to ~4.4 ppm.
Bromide → Phosphonate P(OEt)₃ (neat)130 °C / 4h78 - 85%³¹P NMR: Singlet at ~22-25 ppm; ¹H NMR: CH₂ doublet (J~21 Hz).
Alcohol → Aldehyde MnO₂ or Dess-Martin, DCMRT / 12h90 - 95%IR: Strong C=O stretch at ~1700 cm⁻¹; ¹H NMR: CHO singlet at ~9.8 ppm.
Nitro → Aniline Fe powder, NH₄Cl, EtOH/H₂O80 °C / 2h80 - 88%LC-MS:[M+H]⁺ shift of -30 Da; IR: N-H stretch at 3300-3400 cm⁻¹.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Porter, R. A., et al. (2003). Compounds possessing affinity at 5HT1-type receptors and use thereof in therapy of CNS disorders. PCT International Application WO2003068760A2.

Sources

Method

HPLC analysis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

Advanced HPLC-UV/MS Method Development for the Analysis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol Executive Brief The accurate quantification and impurity profiling of highly functionalized aromatic intermediates are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC-UV/MS Method Development for the Analysis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Executive Brief

The accurate quantification and impurity profiling of highly functionalized aromatic intermediates are critical in modern drug development. This application note details a robust, mass-spectrometry (MS) compatible High-Performance Liquid Chromatography (HPLC) method for 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS 792936-51-7)[1]. By addressing the specific physicochemical liabilities of substituted benzyl alcohols—such as secondary silanol interactions and persistent injector carryover—this protocol delivers a self-validating, high-resolution analytical workflow.

Chemical Context & Methodological Causality

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is utilized as a specialized building block in organic synthesis, frequently appearing in the design of kinase inhibitors and photolabile (phototriggered) protecting groups[2]. The molecule features a push-pull electronic system (an electron-withdrawing nitro group and fluorine atom paired with an electron-donating methoxy group) on a benzyl alcohol scaffold. This structure dictates several mandatory chromatographic choices:

1. Stationary Phase Selection & Silanol Mitigation The benzylic hydroxyl group is a strong hydrogen-bond donor. When interacting with residual, unreacted silanols on standard silica-based columns, it causes severe peak tailing and loss of resolution. To prevent this, the method employs a low-silanol, heavily end-capped C18 column or a specialized mixed-mode stationary phase (such as Newcrom R1 or Amaze C18)[3][4]. These phases utilize proprietary bonding geometries to shield the silica backbone, ensuring sharp, symmetrical peaks for aromatic alcohols[3].

2. Mobile Phase Modifier & MS Compatibility While 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is neutral under standard reversed-phase conditions, its synthetic precursors (e.g., 3-fluoro-4-methoxy-5-nitrobenzoic acid) are highly ionizable. Traditional methods often use phosphoric acid to control pH; however, phosphoric acid is non-volatile and incompatible with Mass Spectrometry[3]. We explicitly replace it with 0.1% Formic Acid (FA) . This maintains a low pH (~2.7) to suppress the ionization of acidic impurities, sharpens peak shape, and allows seamless transition to LC-MS for unknown impurity identification[3].

3. Eradicating Injector Carryover A well-documented phenomenon in liquid chromatography is the tendency of benzyl alcohols to adhere stubbornly to stainless steel injector components (like the needle exterior and rotor seal), causing "ghost peaks" in subsequent blank runs[5]. This carryover can lead to out-of-specification (OOS) results and batch failures[5]. To create a self-validating method, we mandate the use of a Flow-Through Needle (FTN) injector design paired with an aggressive, high-organic purge solvent (e.g., Methanol/Water 80:20 v/v) to actively strip the analyte from the fluidic pathway[5].

4. Baseline for Derivatization While this specific compound is achiral, related chiral benzyl alcohols often undergo pre-column achiral derivatization (e.g., using aromatic acid chlorides) to facilitate enantioseparation on specialized stationary phases[6]. This robust RP-HPLC method serves as an excellent baseline to monitor the completion of such derivatization reactions before chiral analysis[6].

Experimental Protocols

Step 1: Reagent and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and HPLC-grade Acetonitrile (ACN) in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final analytical concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (the nitroaromatic moiety may exhibit mild photosensitivity).

Step 2: Chromatographic Setup
  • Column Installation: Install a low-silanol C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[3].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Detector: Set the Photodiode Array (PDA) or UV detector to 254 nm (optimal for the nitroaromatic chromophore) with a secondary channel at 280 nm.

  • Needle Wash: Set the active needle wash to Methanol/Water (80:20 v/v) with a wash time of at least 10 seconds to mitigate carryover[5].

Step 3: Gradient Execution

Program the pump according to the gradient table below. Ensure the column oven is stabilized at 30 °C to maintain reproducible retention times and reduce system backpressure.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Elution State
0.01.08020Initial Hold
2.01.08020Isocratic Hold
10.01.02080Linear Gradient
12.01.02080High Organic Wash
12.11.08020Re-equilibration
17.01.08020End of Run

Table 2: Expected System Suitability Parameters (SST)

ParameterAcceptance CriteriaExpected Result for Target AnalyteMethodological Rationale
Retention Time (RT) ± 0.2 min~6.8 minEnsures consistent hydrophobic interaction.
Tailing Factor (Tf) ≤ 1.51.12Validates the effectiveness of the low-silanol column[3].
Theoretical Plates (N) ≥ 5000> 12,000Confirms column efficiency and optimal flow kinetics.
Carryover (Blank) ≤ 0.05%< 0.01%Validates the FTN design and aggressive wash protocol[5].
% RSD (Area) ≤ 2.0% (n=5)0.4%Ensures injection precision for reliable quantification.

Workflow Visualization

G A 1. Sample Preparation Diluent: H2O/ACN (50:50) Conc: 100 µg/mL B 2. Column Selection Low-Silanol C18 / Mixed-Mode (Prevents Tailing) A->B C 3. Mobile Phase Optimization 0.1% Formic Acid in H2O/ACN (MS Compatible) B->C D 4. Carryover Mitigation Flow-Through Needle 80% MeOH Wash C->D E 5. Detection UV at 254 nm Orthogonal LC-MS D->E F 6. Method Validation System Suitability & ICH Q2 E->F

Fig 1: Systematic HPLC method development workflow for substituted benzyl alcohols.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. It is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar nitroaromatic compounds.

Introduction to Purification Challenges

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a substituted aromatic alcohol with multiple functional groups that influence its polarity and reactivity. The presence of a nitro group, a fluoro group, a methoxy group, and a benzyl alcohol moiety makes its purification a nuanced process. Common challenges arise from the formation of isomeric byproducts during synthesis, the compound's thermal sensitivity, and its solubility profile. This guide will address these challenges through a series of targeted FAQs and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol?

A1: The primary impurities often stem from the nitration of the precursor, 3-fluoro-4-methoxybenzyl alcohol. The methoxy group is a strong ortho, para-director, while the fluorine atom is a deactivating ortho, para-director.[1] The benzyl alcohol group is a weak deactivating group. Therefore, the main impurities are likely to be regioisomers formed during the electrophilic aromatic substitution reaction. Other potential impurities include unreacted starting material, and byproducts from over-nitration or side reactions like oxidation of the benzyl alcohol to the corresponding aldehyde.

Q2: What is the best starting point for developing a recrystallization protocol for this compound?

A2: Given the polar nature of the molecule due to the nitro and alcohol groups, polar solvents are a good starting point.[2][3][4] A common strategy for polar compounds is to use a mixed solvent system.[2][3][4] A good initial approach would be to dissolve the crude product in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone) and then titrate with a "bad" solvent in which it is less soluble (e.g., water or a non-polar solvent like hexane) until turbidity is observed. Slow cooling should then induce crystallization.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification of nitroaromatic compounds.[5][6][7] A suitable mobile phase for silica gel TLC would typically be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[8] Visualization can be achieved under UV light (254 nm) or by using a staining reagent such as diphenylamine, which can produce colored spots with nitroaromatic compounds.[7]

Q4: My compound appears as an oil during recrystallization. What should I do?

A4: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities. To resolve this, you can try adding more of the "good" solvent to the hot mixture to ensure complete dissolution before adding the "bad" solvent. Alternatively, allowing the solution to cool more slowly can promote the formation of crystals over oil.[2]

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the purification of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Table 1: Troubleshooting Common Purification Issues
Problem Probable Cause(s) Recommended Solution(s)
Low yield after recrystallization 1. The compound is too soluble in the chosen cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization during hot filtration.1. Test different solvent systems; a mixed solvent system may be necessary.[2][3][4] 2. Use the minimum amount of hot solvent required for complete dissolution. 3. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Poor separation in column chromatography 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Co-elution of closely related impurities (e.g., isomers).1. Optimize the mobile phase using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound.[5][6][7] 2. Use an appropriate amount of crude material for the column size. 3. Employ a shallow solvent gradient or isocratic elution with a less polar solvent system to improve resolution.
Product degradation during purification 1. The compound may be thermally unstable at the boiling point of the recrystallization solvent. 2. The compound may be sensitive to the acidic or basic nature of the purification media.1. Choose a lower-boiling point solvent for recrystallization or use a rotary evaporator to remove the solvent at reduced pressure and temperature. 2. Use neutral solvents and silica gel for chromatography.
Persistent colored impurities 1. Formation of colored byproducts during the nitration reaction. 2. Presence of residual nitrating agents.1. Treat the solution with activated charcoal during recrystallization to adsorb colored impurities. 2. Ensure the crude product is thoroughly washed to remove any residual acid before purification.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude 3-fluoro-4-methoxy-5-nitrobenzyl alcohol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Determine an optimal solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25 for the target compound.[5][6][7]

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC TLC Analysis Recrystallization->TLC Check Purity Column Column Chromatography Column->TLC Analyze Fractions Pure Pure Product TLC->Pure Single Spot Impure Impure Product TLC->Impure Multiple Spots Impure->Column

Caption: A decision-making workflow for the purification of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Diagram 2: Relationship between Impurities and Purification Techniques

ImpurityPurification cluster_impurities Potential Impurities cluster_techniques Purification Techniques Isomers Regioisomers Column Column Chromatography Isomers->Column Effective for separation StartingMaterial Unreacted Starting Material Recrystallization Recrystallization StartingMaterial->Recrystallization Removable if solubility differs StartingMaterial->Column OxidationProduct Aldehyde byproduct OxidationProduct->Column ColoredImpurities Colored Impurities Charcoal Activated Charcoal Treatment ColoredImpurities->Charcoal Recrystallization->Isomers May co-crystallize

Caption: The relationship between common impurities and the effectiveness of different purification techniques.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. Retrieved from [Link]

  • Khan, M. S., & Islam, M. S. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
  • International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • University of Massachusetts Boston. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Rzepa, H. S., & Wentrup, C. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
  • Stanford University. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • Patsnap. (2019, March 8). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]

  • Journal of Chemical Education. (1977).
  • BGD Group. (n.d.). TLC System. Retrieved from [Link]

  • Scribd. (n.d.). Analyzing Nitroaniline Isomers via TLC. Retrieved from [Link]

  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. Retrieved from [Link]

  • ResearchGate. (2020, December). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. Retrieved from [Link]

  • PMC. (2025, January 23). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol —a critical building block for various active pharmaceutical ingredients (APIs)—presents sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol —a critical building block for various active pharmaceutical ingredients (APIs)—presents significant process safety and chemical engineering challenges.

This guide provides authoritative troubleshooting, step-by-step methodologies, and causality-driven explanations to help you safely transition this two-step synthesis (electrophilic nitration followed by carbonyl reduction) from the benchtop to the pilot plant.

G SM 3-Fluoro-4-methoxybenzaldehyde (Starting Material) Nitration Step 1: Electrophilic Nitration (HNO3 / H2SO4) SM->Nitration Mixed Acid Dosing Intermediate 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Intermediate) Nitration->Intermediate Regioselective C5-Nitration Reduction Step 2: Carbonyl Reduction (NaBH4 / Solvent) Intermediate->Reduction Isolation / Wash Product 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (Target API Building Block) Reduction->Product Aqueous Quench & H2 Venting

Two-step synthetic workflow for 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Module 1: Electrophilic Nitration Scale-Up

The nitration of fluoro-methoxy aromatics is highly exothermic and mass-transfer limited. Poor heat dissipation at scale can lead to thermal runaway, over-oxidation, and poor regioselectivity[1].

Quantitative Process Parameters

Table 1: Thermodynamic & Kinetic Parameters for Nitration of Fluoro-Methoxy Aromatics

ParameterBatch ProcessContinuous Flow ProcessImpact on Safety & Yield
Heat of Reaction (ΔH) −73 to −253 kJ/mol−73 to −253 kJ/molIntrinsic to chemistry; dictates cooling capacity needs[1].
Mixing Time > 5 seconds< 0.5 secondsFaster mixing in flow prevents localized hot spots.
Regioselectivity (C5:C6) ~85:15>94:6Superior heat transfer limits off-target isomer formation[1].
Throughput Volume-dependent25 mmol/h to 2 mol/hFlow allows steady-state operation with low active volume[2].
Frequently Asked Questions (FAQs)

Q: We observe significant over-oxidation and regioisomer formation (e.g., nitration at the 2- or 6-position) during batch scale-up. How can we improve regioselectivity? A: The regioselectivity of 3-fluoro-4-methoxybenzaldehyde is electronically directed by the strongly activating methoxy group. However, poor mixing in large batch reactors creates localized zones of high nitric acid concentration and elevated temperatures (hot spots). This thermal stress drives over-oxidation and off-target nitration. Transitioning to a continuous flow microreactor ensures a mass-transfer-limited regime with high heat dissipation, keeping the Damköhler numbers constant and suppressing side reactions[1].

Q: What is the recommended acid mixture to control the exotherm? A: While fuming nitric acid/sulfuric acid is standard, using an acetic acid/aqueous nitric acid mixture can shift the reaction to a kinetically controlled regime, which is milder[1]. For maximum throughput in flow, a water-free mixture of acetic acid, fuming HNO₃, and fuming H₂SO₄ (oleum) is highly effective when paired with in-line temperature monitoring[1].

Protocol 1: Continuous Flow Nitration Methodology

Self-Validating System: In-line temperature probes will immediately register a drop in ΔT if pump failure or channel fouling occurs, validating continuous mass transfer.

  • Preparation of Organic Stream: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

  • Preparation of Acid Stream: Prepare a nitrating mixture of fuming HNO₃ (1.1 equiv) and concentrated H₂SO₄ (2.0 equiv). Caution: Highly exothermic mixing; prepare under active cooling (0 °C).

  • Reactor Priming: Prime the continuous flow microreactor (e.g., silicon carbide plate reactor) with neat acetic acid. Set the reactor block cooling system to 20 °C[2].

  • Telescoped Dosing: Pump the organic stream and acid stream via chemical-resistant HPLC pumps into a T-mixer. Optimize flow rates to achieve a residence time of 2–5 minutes[2].

  • In-line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing ice-water (0–5 °C) to immediately quench the reaction.

  • Isolation: Filter the precipitated 3-fluoro-4-methoxy-5-nitrobenzaldehyde, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Module 2: Carbonyl Reduction Scale-Up

Reducing the intermediate aldehyde to 3-fluoro-4-methoxy-5-nitrobenzyl alcohol using Sodium Borohydride (NaBH₄) introduces severe hazards regarding hydrogen gas evolution and delayed exotherms[3][4].

G Start Issue: Exotherm or H2 Gas Surge During NaBH4 Reduction Check1 Is NaBH4 added as a solid to the bulk solution? Start->Check1 Fix1 Switch to dosing a stabilized NaBH4 solution (e.g., in DMAC) Check1->Fix1 Yes Check2 Is the quench step causing rapid H2 evolution? Check1->Check2 No Fix2 Implement inverse quench: Add reaction mixture to cold acid Check2->Fix2 Yes Emulsion Issue: Borate Gel Emulsion During Extraction Check2->Emulsion No Fix3 Acidify to pH < 3 or add Rochelle salt to break gel Emulsion->Fix3

Troubleshooting logic for safety and workup issues during NaBH4 scale-up.

Frequently Asked Questions (FAQs)

Q: Our pilot plant cannot safely handle the manual addition of solid NaBH₄ due to the risk of localized hydrogen gas evolution. What is the alternative? A: Solid addition of NaBH₄ at scale is a major process safety hazard. Instead, dissolve NaBH₄ in a thermally stable, aprotic solvent like N,N-dimethylacetamide (DMAc) or a stabilized aqueous NaOH solution, and dose it into the aldehyde solution via a metering pump. Reaction calorimetry proves that liquid dosing provides superior, linear control over the heat release rate and hydrogen gas evolution[4].

Q: During the aqueous quench, we experience a massive delayed exotherm and foaming. How can we mitigate this? A: This is caused by the rapid hydrolysis of unreacted NaBH₄ and intermediate borate complexes, which releases up to 4 moles of H₂ gas per mole of borohydride[5]. To prevent foaming and thermal runaway, perform an inverse quench : slowly transfer the active reaction mixture into a larger vessel containing a pre-chilled, well-stirred solution of dilute HCl. This controls the hydrolysis rate and prevents accumulation of reactive species[3].

Q: The workup yields a thick, unfilterable gel. How do we break this emulsion? A: Boron byproducts often form intractable polymeric gels at neutral or slightly basic pH[6]. To resolve this, either acidify the aqueous layer to pH < 3 to fully hydrolyze the borates into boric acid, or add a saturated solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 1–2 hours. The tartrate chelates the boron, breaking the emulsion and allowing clean phase separation.

Protocol 2: Safe Batch Reduction Methodology

Self-Validating System: Hydrogen evolution monitored via an in-line mass flow meter must correlate directly with the NaBH₄ dosing rate. A drop in H₂ evolution during dosing indicates reagent accumulation, warning of a delayed exotherm.

  • Setup: Equip a jacketed glass-lined reactor with a mechanical stirrer, internal temperature probe, nitrogen sweep, and a vent line routed to a hydrogen-rated exhaust scrubber[5].

  • Substrate Charging: Charge 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 equiv) and anhydrous THF (10 volumes). Cool the mixture to 0–5 °C.

  • Reagent Preparation: In a separate vessel, prepare a 2.0 M solution of NaBH₄ (1.2 equiv) in DMAc[4].

  • Controlled Dosing: Dose the NaBH₄ solution into the reactor over 2–3 hours. Maintain the internal temperature below 15 °C.

  • Reaction Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 2 hours until complete consumption of the aldehyde is verified via HPLC.

  • Inverse Quench: Slowly transfer the reaction mixture into a second reactor containing 10 volumes of 1 M HCl pre-chilled to 0 °C. Maintain the quench temperature below 20 °C.

  • Extraction & Isolation: Add ethyl acetate (5 volumes). Stir for 15 minutes, then allow phases to separate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

Module 3: Final Isolation & Purification

Q: Is column chromatography required to achieve >99% purity for the final alcohol? A: No. For scale-up, chromatography is cost-prohibitive and solvent-intensive. Because the major impurities are highly water-soluble regioisomers from the nitration step (e.g., the 6-nitro isomer) and trace borate salts, the final product can typically be isolated via crystallization[1]. Dissolve the crude 3-fluoro-4-methoxy-5-nitrobenzyl alcohol in a minimum amount of hot toluene or ethyl acetate, and slowly add heptane as an anti-solvent until the cloud point is reached. Cool to 0 °C to crystallize the pure target compound.

References

  • Köckinger, M., et al. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, 2020.[Link]

  • Gutmann, B., et al. "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients." Angewandte Chemie International Edition, 2015.[Link]

  • Naka, T., et al. "Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA." Organic Process Research & Development, 2015.[Link]

  • Burkhardt, E. R., & Matos, K. "Safe Handling of Boranes at Scale." Organic Process Research & Development, 2006.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol

Welcome to the Application Scientist Support Portal. The synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol—a critical intermediate in the development of CNS therapeutics targeting 5-HT1 receptors 1—presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol—a critical intermediate in the development of CNS therapeutics targeting 5-HT1 receptors 1—presents unique chemoselectivity and regioselectivity challenges. This guide is designed for researchers and drug development professionals, providing root-cause analyses, self-validating protocols, and actionable solutions for managing common impurities.

Process Workflow & Mechanistic Pathway

Understanding the mechanistic flow is the first step in troubleshooting. The standard two-step synthesis involves the electrophilic aromatic nitration of 3-fluoro-4-methoxybenzoic acid, followed by the chemoselective reduction of the carboxyl group.

SynthesisWorkflow A 3-Fluoro-4-methoxybenzoic acid (Starting Material) B Nitration (HNO3 / H2SO4) Electrophilic Aromatic Substitution A->B C 3-Fluoro-4-methoxy-5-nitrobenzoic acid (Major Intermediate) B->C Desired Pathway F Regioisomers (e.g., 2-nitro) & Demethylation Products B->F Side Reactions D Reduction (BH3-THF) Chemoselective Carbonyl Reduction C->D E 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (Target Product) D->E Desired Pathway G Over-reduction (Aniline derivatives) & Unreacted Intermediate D->G Side Reactions

Figure 1: Synthetic workflow and common impurity pathways for the target benzyl alcohol.

Troubleshooting FAQs

Module 1: Nitration-Related Impurities

Q: Why am I seeing a high percentage of the 2-nitro regioisomer during the nitration step? Causality: In 3-fluoro-4-methoxybenzoic acid, the methoxy group at C4 is a strong ortho/para-directing activator. The C5 position is thermodynamically favored because it is ortho to the methoxy group and meta to the electron-withdrawing carboxyl group. However, the C2 position is also ortho to the methoxy group. If the reaction temperature exceeds 5 °C, kinetic control is lost, allowing the nitronium ion to attack the more sterically hindered C2 position, leading to the 2-nitro regioisomer 2. Actionable Fix: Maintain strict cryogenic control (0–5 °C) during the addition of the nitrating mixture. Ensure adequate stirring to prevent localized thermal spiking.

Q: I'm observing a phenolic impurity (loss of the methoxy group). What causes this demethylation? Causality: Aryl-methyl ethers can undergo cleavage (demethylation) under strongly acidic conditions at elevated temperatures. The concentrated H₂SO₄/HNO₃ mixture used in nitration can protonate the ether oxygen, followed by nucleophilic attack, if the reaction exotherms out of control. Actionable Fix: Optimize the sulfuric acid concentration and strictly limit the reaction time to 2 hours. Quench the reaction by pouring it directly over crushed ice to rapidly dissipate heat and dilute the acid.

Module 2: Reduction-Related Impurities

Q: My final product contains amine impurities (e.g., 3-fluoro-4-methoxy-5-aminobenzyl alcohol). How did this happen? Causality: The aromatic nitro group is highly susceptible to reduction. If a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce the carboxylic acid intermediate, it will concurrently reduce the nitro group to an amine or azo derivative 3. Actionable Fix: Switch to a chemoselective reducing agent. Borane-THF (BH₃·THF) complex or Diborane (B₂H₆) selectively reduces carboxylic acids to primary alcohols under mild conditions without attacking aromatic nitro groups 3.

Module 3: Workup & Storage Impurities

Q: How do I prevent the oxidation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol back to the aldehyde during storage? Causality: Benzyl alcohols, particularly those bearing electron-withdrawing nitro groups, are prone to slow auto-oxidation when exposed to atmospheric oxygen and UV light. Actionable Fix: Store the purified solid under an inert atmosphere (Argon or N₂) at 2–8 °C in amber glass vials to prevent photo-oxidation.

Quantitative Data: Impurity Profiling

The following table summarizes the common impurities, their origins, and acceptable limits for pharmaceutical intermediates.

Impurity ProfileOriginating StepTypical RRT*ICH Q3A Acceptable LimitMitigation Strategy
3-Fluoro-4-methoxy-2-nitrobenzoic acidNitration0.85< 0.15%Cryogenic control (0–5 °C)
3-Fluoro-4-hydroxy-5-nitrobenzoic acidNitration0.60< 0.10%Avoid prolonged acid exposure
3-Fluoro-4-methoxy-5-aminobenzyl alcoholReduction0.45< 0.05%Chemoselective reduction (BH₃-THF)
3-Fluoro-4-methoxy-5-nitrobenzaldehydeStorage / Oxidation1.15< 0.10%Inert gas storage, UV protection
Unreacted 3-Fluoro-4-methoxy-5-nitrobenzoic acidReduction1.25< 0.50%Monitor conversion via HPLC

*Relative Retention Time (RRT) is illustrative based on standard reverse-phase HPLC (C18 column, MeCN/Water gradient).

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies incorporate built-in validation checkpoints.

Protocol 1: Regioselective Nitration of 3-Fluoro-4-methoxybenzoic acid
  • Preparation: Dissolve 1.0 eq of 3-fluoro-4-methoxybenzoic acid in concentrated H₂SO₄ (5 volumes) in a round-bottom flask cooled to 0 °C. Self-Validation Checkpoint: The solution must become clear and homogeneous. Any dark discoloration indicates premature degradation.

  • Reagent Addition: Prepare a nitrating mixture of conc. HNO₃ and conc. H₂SO₄ (1:1 v/v, 1.1 eq HNO₃) and cool to 0 °C. Add this mixture dropwise over 1 hour. Self-Validation Checkpoint: Monitor the internal temperature continuously. The temperature must not exceed 5 °C. Temperature spikes >10 °C directly correlate with the formation of the 2-nitro regioisomer and demethylated impurities.

  • Reaction: Stir the mixture for 2 hours at 0–5 °C.

  • Quench: Pour the reaction mixture slowly over vigorously stirred crushed ice (15 volumes). Self-Validation Checkpoint: Immediate precipitation of 3-fluoro-4-methoxy-5-nitrobenzoic acid as a pale yellow solid confirms successful quenching and product formation.

  • Isolation: Filter the solid, wash with ice-cold water until the filtrate reaches pH 7, and dry under vacuum.

Protocol 2: Chemoselective Reduction to 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol
  • Preparation: Suspend 1.0 eq of the dried 3-fluoro-4-methoxy-5-nitrobenzoic acid in anhydrous THF (10 volumes) under an Argon atmosphere at 0 °C.

  • Reagent Addition: Slowly add a 1.0 M solution of BH₃·THF complex (1.5 eq) dropwise via syringe. Self-Validation Checkpoint: Observe vigorous evolution of H₂ gas. This is a positive indicator of the active reduction of the carboxyl proton. Lack of gas evolution indicates compromised borane reagent.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Quench: Cool the flask back to 0 °C and carefully add methanol dropwise to destroy excess borane. Self-Validation Checkpoint: The complete cessation of gas evolution confirms that all reactive borane species have been safely quenched.

  • Workup: Evaporate the volatiles under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final 3-fluoro-4-methoxy-5-nitrobenzyl alcohol [[1]]().

References

  • "How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?" Chemistry Stack Exchange. URL:[Link]

  • "WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders." Google Patents.
  • "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group." Semantic Scholar. URL:[Link]

Sources

Optimization

Technical Support Center: Workup Procedures for 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the workup procedures of reactions involving 3-fluoro-4-methoxy-5-nitrobenzyl alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the workup procedures of reactions involving 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. The information presented herein is curated to address common challenges and provide scientifically grounded solutions to ensure the successful isolation and purification of your target compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions with 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Question 1: My reaction mixture forms a persistent emulsion during aqueous extraction. How can I resolve this?

Answer:

Emulsion formation is a common issue, particularly when dealing with polar, nitro-aromatic compounds. Several factors can contribute to this, including the presence of fine solid particulates, amphiphilic byproducts, or high concentrations of dissolved salts. Here’s a systematic approach to breaking the emulsion:

  • Patience and Mechanical Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. Sometimes, allowing the mixture to stand for an extended period can lead to separation.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Addition of a Different Organic Solvent: If your primary extraction solvent is, for example, ethyl acetate, adding a small amount of a less polar solvent like hexanes or a denser solvent like dichloromethane can alter the overall solvent properties and promote layer separation.[1]

  • Filtration: If fine solids are suspected, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.

Question 2: After workup, my crude NMR shows impurities with aldehydic or carboxylic acid signals. What are these and how can I remove them?

Answer:

The presence of aldehyde or carboxylic acid impurities suggests oxidation of the benzyl alcohol functionality.[2][3] The benzylic position is susceptible to oxidation, which can be exacerbated by certain reagents or prolonged exposure to air, especially at elevated temperatures.[2] The likely byproducts are 3-fluoro-4-methoxy-5-nitrobenzaldehyde and 3-fluoro-4-methoxy-5-nitrobenzoic acid.

Removal Strategies:

  • Acid-Base Extraction: To remove the carboxylic acid byproduct, you can perform a chemically-active extraction.[4] Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic byproduct will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.[4]

  • Bisulfite Wash for Aldehydes: Aldehydes can often be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite. This forms a water-soluble bisulfite adduct with the aldehyde, which is then extracted into the aqueous phase.

  • Chromatography: If the above methods are not completely effective, flash column chromatography is a reliable method for separating the more polar aldehyde and carboxylic acid byproducts from the desired alcohol.[5][6]

Question 3: I'm concerned about the safety of working with a nitro-containing compound. What specific precautions should I take during the workup?

Answer:

Working with nitroaromatic compounds requires heightened safety awareness due to their potential for thermal instability and toxicity.

  • Avoid Strong Bases and High Temperatures: Nitroaromatic compounds can undergo exothermic decomposition, especially in the presence of strong bases or at elevated temperatures. During workup, use mild bases like sodium bicarbonate for neutralization and avoid heating the crude material for extended periods.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all workup procedures in a well-ventilated fume hood to avoid inhalation of any volatile compounds or dust.

  • Waste Disposal: Dispose of all nitro-containing waste in designated, properly labeled containers according to your institution's safety guidelines.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the workup of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol reactions.

What is the recommended general workup procedure for a reaction involving 3-fluoro-4-methoxy-5-nitrobenzyl alcohol?

A standard workup procedure can be adapted based on the specific reaction conditions and reagents used. A general workflow is as follows:

  • Quenching: If the reaction contains reactive reagents, it should be carefully quenched. For example, if a strong reducing agent was used, a slow addition of a proton source like water or a saturated aqueous solution of ammonium chloride may be necessary.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, dioxane, or acetonitrile, it is often beneficial to remove the bulk of the solvent under reduced pressure before proceeding with an aqueous workup.[7][8] This can prevent the loss of polar products into the aqueous phase and reduce the likelihood of emulsion formation.[7][8]

  • Aqueous Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.[1] This will remove most water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by techniques such as recrystallization or flash column chromatography.

Experimental Protocols & Data

General Aqueous Workup Protocol
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, acetonitrile), concentrate the mixture in vacuo to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate (or another suitable organic solvent) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate (if acidic byproducts are suspected)

    • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer)

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Solubility Data (Qualitative)
SolventSolubility of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
Diethyl EtherModerately soluble
HexanesPoorly soluble

This table provides a general guide. Actual solubility may vary depending on temperature and the presence of other solutes.

Visualizations

General Workup Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Solvent_Removal Solvent Removal (if applicable) Quench->Solvent_Removal Extraction Aqueous Extraction Solvent_Removal->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification (e.g., Chromatography, Recrystallization) Concentration->Purification Product Pure Product Purification->Product

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol Transformations

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when functionalizing highly decorated aromatic systems. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a remarkably comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when functionalizing highly decorated aromatic systems. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a remarkably complex building block containing three highly sensitive reactive nodes: a reducible/cleavable benzylic alcohol (-CH₂OH), a reducible nitro group (-NO₂), and a labile aryl fluoride (-F).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve strict chemoselectivity during your catalytic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How do I prevent hydrodefluorination during nitro reduction?

User Issue: I am trying to reduce the nitro group to an amine using standard H₂ with Pd/C, but my NMR data shows a complete loss of the fluorine atom.

Root Cause & Causality: You are experiencing catalytic hydrodefluorination. Palladium on carbon (Pd/C) is highly active for the oxidative addition of C-F bonds under hydrogen-rich conditions. Palladium promotes a "flat" adsorption of the aromatic ring onto the metal surface, bringing the C-F bond into direct contact with active hydride species, leading to the formation of hydrogen fluoride and a defluorinated byproduct[1].

Solution: Switch your catalyst from Palladium to Platinum. Platinum has a significantly lower propensity for C-halogen bond cleavage. Specifically, using a magnetically reusable Fe₃O₄@NC@Pt (Platinum on nitrogen-doped carbon core-shell) catalyst provides excellent chemoselectivity. The nitrogen dopants alter the electronic density of the Pt nanoparticles, promoting a "vertical" adsorption of the nitro group. This steric orientation keeps the C-F bond away from the active metal centers, ensuring strict chemoselectivity for nitro reduction while preserving the aryl fluoride[2].

FAQ 2: Why is my benzyl alcohol group undergoing hydrogenolysis during nitro reduction?

User Issue: Even when I use milder temperatures, my benzyl alcohol group is converted into a methyl group during the nitro reduction workflow.

Root Cause & Causality: This is caused by the hydrogenolysis of the benzylic C-O bond. Benzylic alcohols are highly susceptible to cleavage over standard Pd catalysts because the intermediate benzylic radical or carbocation is stabilized by the adjacent aromatic ring.

Solution: To suppress hydrogenolysis, you must use a catalyst that electronically shields the C-O bond. Platinum nanoparticles supported on nitrogen-doped carbon nanofibers (Pt/CNFs ) specifically inhibit the hydrogenolysis of benzylic C-O bonds[3]. Alternatively, if you want to avoid molecular hydrogen entirely, you can use a heterogeneous V₂O₅/TiO₂ catalyst. This system selectively reduces nitroarenes using alternative hydrogen donors and strictly avoids hydrogenolysis, aligning with green chemistry principles[4].

FAQ 3: What is the best catalyst for selectively oxidizing the benzylic alcohol without affecting the nitro or fluoro groups?

User Issue: I need to oxidize the benzyl alcohol to an aldehyde, but harsh oxidants (like KMnO₄) cause over-oxidation to the carboxylic acid, and I want to avoid transition metals that might interact with the nitro group.

Root Cause & Causality: Strong oxidants lack the subtle electronic discrimination required to stop at the aldehyde stage, especially on an electron-deficient ring (due to the -NO₂ and -F groups).

Solution: For the selective aerobic oxidation of benzylic alcohols to aldehydes, transition metal nitrates such as Ferric Nitrate (Fe(NO₃)₃) offer a highly efficient, self-regulating catalytic cycle. Under mild aerobic conditions, Fe(NO₃)₃ generates NO₂/HNO₂ in situ, which selectively attacks the benzylic alcohol to form a benzyl nitrite intermediate that decomposes exclusively into the aldehyde[5]. The Fe³⁺/Fe²⁺ catalytic cycle is regenerated by atmospheric oxygen. The electron-withdrawing nitro and fluoro groups remain completely untouched, yielding >94% selectivity for the aldehyde[5].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative risk factors and performance metrics of various catalyst systems when applied to 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Catalyst SystemNitro Reduction ActivityHydrodefluorination Risk (-F)Hydrogenolysis Risk (-CH₂OH)Recommendation
Pd/C (H₂) Very HighHigh (Cleaves C-F)High (Cleaves C-O)❌ Not Recommended
Pt/C (H₂) HighLowModerate⚠️ Acceptable (Requires monitoring)
Pt/CNFs (H₂) HighVery LowVery LowHighly Recommended
Fe₃O₄@NC@Pt (N₂H₄) HighVery LowVery LowHighly Recommended (Magnetic)
V₂O₅/TiO₂ ModerateNoneNone✅ Recommended (Green Chemistry)

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction using Fe₃O₄@NC@Pt

This protocol ensures the selective reduction of the nitro group to an amine while preserving both the fluorine atom and the benzylic alcohol, utilizing a self-validating magnetic separation step[2].

  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol in 2.0 mL of distilled water.

  • Catalyst Addition: Add 0.020 g of ultrasonically dispersed Fe₃O₄@NC@Pt catalyst to the aqueous solution.

  • Reduction: Slowly add 4.0 mmol of hydrazine hydrate (N₂H₄·H₂O) as the hydrogen donor.

  • Reaction: Stir the mixture at 70 °C. Monitor the reaction progress via TLC (typically complete within 1-2 hours).

  • Validation & Separation: Once complete, apply an external neodymium magnet to the side of the flask. The Fe₃O₄@NC@Pt catalyst will rapidly aggregate at the magnet. Decant the clear aqueous layer.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and evaporate the solvent under vacuum to obtain the pure 3-fluoro-4-methoxy-5-aminobenzyl alcohol. Wash the recovered catalyst with ethanol for reuse in subsequent cycles.

Protocol B: Selective Aerobic Oxidation using Fe(NO₃)₃

This protocol oxidizes the benzylic alcohol to an aldehyde without over-oxidation or interference from the nitro/fluoro groups[5].

  • Preparation: Dissolve 1.0 mmol of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol in an appropriate solvent (e.g., acetonitrile).

  • Catalyst Addition: Add 10 mol% of Fe(NO₃)₃·9H₂O to the solution.

  • Reaction: Equip the flask with a reflux condenser and a balloon of synthetic air (or run open to the atmosphere if highly ventilated). Heat the mixture to 80 °C.

  • Monitoring: The cyclic transformation of Fe³⁺ and Fe²⁺ will drive the oxidation. Monitor via TLC until the starting material is consumed (typically 6-8 hours).

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield 3-fluoro-4-methoxy-5-nitrobenzaldehyde.

Mechanistic & Workflow Visualizations

CatalystWorkflow Start 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol Q1 Target Transformation? Start->Q1 Nitro Nitro Reduction (-NO2 → -NH2) Q1->Nitro Oxidation Alcohol Oxidation (-CH2OH → -CHO) Q1->Oxidation PdC Pd/C (Standard) Nitro->PdC High Risk PtCNF Pt/CNFs or Fe3O4@NC@Pt Nitro->PtCNF Optimal KMnO4 KMnO4 / CrO3 Oxidation->KMnO4 Harsh FeNO3 Fe(NO3)3 / Aerobic Oxidation->FeNO3 Mild Fail1 Hydrodefluorination & Hydrogenolysis PdC->Fail1 Success1 Selective Amine (Preserved F & OH) PtCNF->Success1 Fail2 Over-oxidation to Carboxylic Acid KMnO4->Fail2 Success2 Selective Aldehyde Formation FeNO3->Success2

Logical workflow for catalyst selection based on target transformation and risk mitigation.

Mechanism Substrate Nitroarene with -F and -CH2OH Pd_Surf Pd Catalyst Surface (High Affinity for C-O/C-F) Substrate->Pd_Surf Adsorption Pt_Surf Pt / N-Doped Carbon (Steric/Electronic Shielding) Substrate->Pt_Surf Adsorption Pd_Path Flat Adsorption: C-F & C-O Bond Activation Pd_Surf->Pd_Path Pt_Path Vertical Adsorption: Selective -NO2 Activation Pt_Surf->Pt_Path Byproducts Defluorinated & Deoxygenated Byproducts Pd_Path->Byproducts Cleavage Product Chemoselective Aniline Product Pt_Path->Product Reduction

Mechanistic pathway comparing Pd and Pt surface adsorption and resulting chemoselectivity.

References

  • [5] Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC - NIH. URL:

  • [4] Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis - Materials Advances (RSC Publishing). URL:

  • [2] Magnetically Reusable Fe₃O₄@NC@Pt Catalyst for Selective Reduction of Nitroarenes - MDPI. URL:

  • [1] Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 - Organic Process Research & Development (ACS Publications). URL:

  • [3] Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles - Organic Letters (ACS Publications). URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol and Structural Analogs

As a Senior Application Scientist in medicinal chemistry and organic synthesis, selecting the right benzylic building block is critical for downstream target affinity and reaction yields. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and organic synthesis, selecting the right benzylic building block is critical for downstream target affinity and reaction yields. This guide provides an in-depth, objective comparison between 3-fluoro-4-methoxy-5-nitrobenzyl alcohol and its primary structural analog, 4-methoxy-3-nitrobenzyl alcohol .

By dissecting the electronic causality of these compounds and providing self-validating experimental protocols, this guide serves as a practical framework for researchers developing central nervous system (CNS) therapeutics and multi-kinase inhibitors.

Structural & Electronic Causality (The "Why")

The reactivity of a benzylic alcohol is governed by the push-pull electronic system of its aromatic ring. When designing ligands for specific biological targets, the substitution pattern dictates not only the molecule's physical properties but also its behavior in nucleophilic substitution reactions.

The Target: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS 792936-51-7)

This compound features a highly specific tri-substituted pattern[1]:

  • 4-Methoxy Group (+M, -I): Acts as a strong resonance donor, pushing electron density into the ring and stabilizing potential benzylic carbocations.

  • 5-Nitro Group (-M, -I): A massive electron-withdrawing group that adds significant steric bulk. It heavily descreens the benzylic position, making it highly susceptible to direct SN​2 attack while resisting SN​1 pathways.

  • 3-Fluoro Group (-I): The critical differentiator. Fluorine is highly electronegative but small. It withdraws electron density inductively, increasing the lipophilicity (LogP) of the molecule without adding the steric hindrance of a second nitro group. This specific combination is highly prized in the synthesis of 5-HT1 receptor agonists[2].

The Baseline Alternative: 4-Methoxy-3-nitrobenzyl alcohol (CAS 41870-24-0)

Lacking the fluorine atom, this analog is less lipophilic and slightly more electron-rich. It is famously utilized as an intermediate in the synthesis of clinical-stage multi-kinase inhibitors, such as rigosertib (ON 01910.Na), which target PI3K and PLK1 pathways in cancer cells[3]. While easier to handle, it lacks the metabolic stability and specific receptor-pocket binding affinity that the C3-fluorine provides in CNS drug design.

ElectronicEffects Core Benzyl Core OH Benzylic OH Core->OH Modulated Reactivity F 3-Fluoro (-I Effect) F->Core Inductive Withdrawal OMe 4-Methoxy (+M Effect) OMe->Core Resonance Donation NO2 5-Nitro (-I, -M Effect) NO2->Core Strong Withdrawal

Fig 1: Push-pull electronic effects modulating the benzylic carbon's reactivity.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties and application profiles of both compounds, enabling quick decision-making for synthetic route design.

Property / Feature3-Fluoro-4-methoxy-5-nitrobenzyl alcohol4-Methoxy-3-nitrobenzyl alcohol
CAS Number 792936-51-741870-24-0
Molecular Weight 201.15 g/mol 183.16 g/mol
Electronic Profile Push-Pull (Strong -I, Strong -M, +M)Push-Pull (Strong -M, +M)
Steric Hindrance High (C3 Fluoro, C5 Nitro)Moderate (C3 Nitro only)
Lipophilicity (LogP) Higher (Due to C-F bond)Lower (~1.05 - 1.20)
Primary Application 5-HT1 Receptor Ligands (CNS)Multi-Kinase Inhibitors (Oncology)

Experimental Protocol: Phosphonate Synthesis Workflow

To utilize 3-fluoro-4-methoxy-5-nitrobenzyl alcohol in Horner-Wadsworth-Emmons (HWE) olefinations—a common requirement for synthesizing styryl benzyl sulfones or 5-HT1 ligands—it must first be converted into a diethyl phosphonate[2].

The following protocol is designed as a self-validating system . Every step includes causality and a built-in verification check to ensure scientific integrity.

Step 1: Halogenation to Benzyl Bromide
  • Reagents: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (1.0 eq), Phosphorus Tribromide ( PBr3​ , 1.1 eq), Anhydrous Dichloromethane ( CH2​Cl2​ ).

  • Procedure:

    • Dissolve the starting alcohol in anhydrous CH2​Cl2​ under an argon atmosphere.

    • Cool the reaction flask strictly to 0 °C using an ice bath.

    • Add PBr3​ dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality: Cooling to 0 °C is critical. The highly electron-deficient benzyl ring makes the benzylic position sensitive; controlling the exotherm prevents the generated HBr from cleaving the 4-methoxy ether linkage. PBr3​ is chosen over SOCl2​ because the resulting bromide is a superior leaving group for the subsequent Arbuzov reaction.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active bromide product will show a distinct Rf​ shift (higher Rf​ than the polar alcohol). Quench a micro-aliquot in NaHCO3​ and run a rapid 1H NMR; verify the shift of the benzylic CH2​ protons from ~4.6 ppm (alcohol) to ~4.4 ppm (bromide).

Step 2: Michaelis-Arbuzov Reaction
  • Reagents: 3-Fluoro-4-methoxy-5-nitrobenzyl bromide (1.0 eq), Triethyl phosphite ( P(OEt)3​ , 3.0 eq).

  • Procedure:

    • Suspend the bromide intermediate in neat triethyl phosphite.

    • Heat the mixture to reflux (approx. 150 °C) for 4 hours.

    • Remove excess triethyl phosphite in vacuo to yield diethyl (3-fluoro-4-methoxy-5-nitrobenzyl)phosphonate.

  • Causality: The strong electron-withdrawing nature of the nitro and fluoro groups accelerates the initial SN​2 attack by the phosphite. Refluxing is mandatory to drive the elimination of ethyl bromide gas, shifting the equilibrium entirely to the stable phosphonate ester[2].

  • Validation Check: The release of ethyl bromide gas (boiling point 38 °C) will be visible as vigorous bubbling at the onset of reflux. Cessation of bubbling indicates reaction completion.

SynthesisWorkflow SM 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol Step1 PBr3, CH2Cl2 0°C to RT SM->Step1 Int Benzyl Bromide Intermediate Step1->Int Halogenation Step2 P(OEt)3 Reflux Int->Step2 Prod Diethyl Phosphonate Product Step2->Prod Arbuzov Reaction

Fig 2: Two-step conversion of the benzyl alcohol to a diethyl phosphonate intermediate.

Application Scientist Insights

When transitioning from 4-methoxy-3-nitrobenzyl alcohol to the 3-fluoro derivative, researchers must account for the altered solubility profile. The introduction of fluorine reduces aqueous solubility while enhancing solubility in non-polar organic solvents.

Furthermore, during downstream coupling reactions (such as Buchwald-Hartwig aminations or Suzuki couplings on the aromatic ring), the 3-fluoro group can occasionally participate in unwanted oxidative addition if palladium catalysts are not carefully tuned with sterically demanding, electron-rich phosphine ligands (e.g., XPhos or BrettPhos). Always store these benzylic alcohols under an inert atmosphere at 2–8 °C to prevent slow auto-oxidation to the corresponding benzaldehydes.

References

  • Title: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 Source: ChemRadar URL: [Link]

  • Title: WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders Source: Google Patents URL
  • Title: Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Reactivity Profile and Application Guide: 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol vs. Traditional Nitrobenzyl Alcohols

As a Senior Application Scientist, I frequently evaluate the structural nuances of protecting groups and linkers to design robust synthetic routes. Nitrobenzyl alcohols are ubiquitous in organic synthesis, but their reac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of protecting groups and linkers to design robust synthetic routes. Nitrobenzyl alcohols are ubiquitous in organic synthesis, but their reactivity diverges sharply based on the regiochemistry of the nitro group.

This guide provides an objective, data-driven comparison between the emerging 3-fluoro-4-methoxy-5-nitrobenzyl system and traditional nitrobenzyl alcohols (such as ONB and DMNB). By understanding the causality behind their electronic properties, researchers can select the optimal protecting group for complex peptide synthesis, photopharmacology, or transition-metal catalysis.

The Mechanistic Dichotomy: Photolability vs. Safety-Catch

The fundamental difference between ortho-nitrobenzyls and meta-nitrobenzyls lies in their primary cleavage mechanisms.

  • Ortho-Nitrobenzyls (ONB, DMNB): These are classic photolabile protecting groups (PRPGs). Upon UV irradiation (typically 365 nm), the excited nitro group abstracts a hydrogen atom from the adjacent benzylic position via a 6-membered cyclic transition state (Norrish Type II reaction), leading to spontaneous cleavage[1].

  • Meta-Nitrobenzyls (PMNB, 3-F-4-OMe-5-NO2-Bn): Because the nitro group is meta to the benzylic carbon, the Norrish Type II geometry is physically impossible. Instead, these groups are photochemically inert and operate via a "Safety-Catch" mechanism [2]. They remain completely stable under harsh conditions until the nitro group is chemically reduced to an amine. This reduction converts a strongly electron-withdrawing group ( −NO2​ ) into a strongly electron-donating group ( −NH2​ ), massively stabilizing the benzylic carbocation and triggering rapid acidolysis[3].

G Nitrobenzyl Nitrobenzyl Alcohols Ortho Ortho-Nitrobenzyls (e.g., ONB, DMNB) Nitrobenzyl->Ortho Nitro group ortho to benzylic carbon Meta Meta-Nitrobenzyls (e.g., PMNB, 3-F-4-OMe-5-NO2-Bn) Nitrobenzyl->Meta Nitro group meta to benzylic carbon Photo Photolabile Cleavage (Norrish Type II) Ortho->Photo UV Light (365 nm) Safety Safety-Catch Cleavage (Reduction then Acidolysis) Meta->Safety 1. Chemoselective Reduction 2. Acidic Cleavage PhotoProd Free Substrate + Nitrosobenzaldehyde Photo->PhotoProd SafetyProd Free Substrate + Aminobenzyl Cation (Scavenged) Safety->SafetyProd

Figure 1: Mechanistic divergence of nitrobenzyl protecting groups based on regiochemistry.

Comparative Reactivity & Stability Profile

To objectively compare these groups, we must look at their stability across various synthetic environments. The recent development of the 4-methoxy-3-nitrobenzyl (PMNB) group proved highly effective for stabilizing cysteines during Pd-catalyzed C–H arylation[4]. The addition of a fluorine atom in 3-fluoro-4-methoxy-5-nitrobenzyl further depresses the HOMO of the aromatic ring, providing unparalleled stability against premature oxidation or Lewis-acid cleavage.

Table 1: Reactivity and Stability Comparison
Protecting Group / AlcoholRegiochemistryCleavage ModalityStability to Strong Acid (TFA)Photostability (365 nm)Stability to Pd(II) Catalysis
2-Nitrobenzyl (ONB) OrthoPhotolysisHighLow (Cleaves)Low (Prone to side-reactions)
4,5-Dimethoxy-2-nitrobenzyl (DMNB) OrthoPhotolysisModerateVery Low (Cleaves rapidly)Low (Electron-rich, oxidizable)
4-Methoxy-3-nitrobenzyl (PMNB) MetaSafety-CatchHighHigh (Stable)Moderate to High[4]
3-Fluoro-4-methoxy-5-nitrobenzyl MetaSafety-CatchVery High High (Stable)Very High (Fluorine -I effect)
The "Fluorine Effect" in 3-Fluoro-4-methoxy-5-nitrobenzyl

Why add a fluorine atom to the PMNB scaffold? In complex peptide synthesis, electron-rich protecting groups (like standard PMB) are susceptible to premature cleavage by strong acids or transition metals. Fluorine exerts a strong inductive electron-withdrawing effect ( −I ). When placed at the 3-position, it subtly pulls electron density away from the benzylic ether/thioether bond, increasing its oxidation potential and rendering it completely inert to Pd(II) catalysts and concentrated TFA. However, once the adjacent 5-nitro group is reduced to an amine, the combined resonance donation ( +M ) of the amine and the 4-methoxy group easily overpowers the fluorine's inductive effect, allowing the safety-catch cleavage to proceed flawlessly.

Validated Experimental Workflows

The following protocols represent a self-validating system for utilizing 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (activated as a bromide) as a robust safety-catch protecting group for cysteine or sensitive alcohols.

Protocol A: Installation (Thiol Protection)

Causality: Alkylation is performed under mildly basic conditions to ensure chemoselectivity for the thiol over primary amines.

  • Preparation: Dissolve the target peptide/amino acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and stir for 5 minutes at 0 °C to deprotonate the thiol.

  • Alkylation: Dropwise add 3-fluoro-4-methoxy-5-nitrobenzyl bromide (1.2 equiv).

  • Completion: Stir at room temperature for 2 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via RP-HPLC.

Protocol B: Safety-Catch Deprotection

Causality: Direct acidolysis will fail due to the electron-withdrawing nature of the intact protecting group. A two-step reduction-acidolysis sequence is mandatory[2][3].

  • Chemoselective Reduction: Dissolve the protected substrate in a 1:1 mixture of MeOH/DCM. Add SnCl2​⋅2H2​O (10 equiv) and a catalytic amount of 1M HCl. Stir at room temperature for 4 hours. Note: SnCl2​ is chosen over Pd/C hydrogenation if the molecule contains other reducible motifs (e.g., alkenes).

  • Filtration: Filter the mixture through a pad of Celite to remove insoluble tin salts, then concentrate the filtrate in vacuo.

  • Acidolysis: Treat the activated intermediate with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 1 hour. Note: Triisopropylsilane (TIS) is critical here; it acts as a carbocation scavenger to permanently trap the highly stable 3-fluoro-4-methoxy-5-aminobenzyl cation, preventing re-alkylation of the free thiol.

  • Isolation: Precipitate the fully deprotected substrate in cold diethyl ether and centrifuge to isolate the pellet.

Workflow Start Protected Substrate (3-F-4-OMe-5-NO2-Bn) Red Step 1: Reduction (SnCl2 / HCl or Pd/C, H2) Start->Red Inter Activated Intermediate (3-F-4-OMe-5-NH2-Bn) Red->Inter Acid Step 2: Acidolysis (TFA / TIS Scavenger) Inter->Acid End Free Substrate + Trapped Cation Acid->End

Figure 2: Two-step safety-catch deprotection workflow for meta-nitrobenzyl derivatives.

Conclusion

While ortho-nitrobenzyl alcohols like ONB and DMNB remain the gold standard for photopharmacology and UV-cleavable linkers, their inherent instability under oxidative or transition-metal conditions limits their utility in complex multi-step synthesis. The 3-fluoro-4-methoxy-5-nitrobenzyl architecture solves this by abandoning photolability in favor of a highly tunable safety-catch mechanism. By leveraging the synergistic electronic effects of a meta-nitro group, a para-methoxy group, and a meta-fluorine atom, researchers can achieve absolute orthogonal stability during synthesis, followed by rapid, mild cleavage on demand.

References

  • Hou, Z.-L., et al. "Ligand-Enabled, Cysteine-Directed β-C(sp3)–H Arylation of Alanine in Linear and Cyclic Peptides: Overcoming the Inhibitory Effect of Peptide Bonds." ACS Catalysis, 2024. Available at:[Link]

  • Albericio, F., et al. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." MDPI (Molecules), 2024. Available at:[Link]

  • Góngora-Benítez, M., et al. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews (RSC), 2021. Available at:[Link]

  • AAPPTEC. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Peptide.com, 2024. Available at:[Link]

Sources

Validation

Spectroscopic Comparison of Fluorinated and Non-Fluorinated Nitrobenzyl Alcohols: A Technical Guide

The o-nitrobenzyl (o-NB) group is one of the most extensively utilized photolabile protecting groups (photocages) in chemical biology, organic synthesis, and materials science. However, conventional non-fluorinated o-NB...

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Author: BenchChem Technical Support Team. Date: April 2026

The o-nitrobenzyl (o-NB) group is one of the most extensively utilized photolabile protecting groups (photocages) in chemical biology, organic synthesis, and materials science. However, conventional non-fluorinated o-NB groups often suffer from limitations, including the generation of reactive aldehyde byproducts, moderate quantum yields, and a lack of background-free spectroscopic handles for real-time monitoring in complex biological matrices.

The strategic installation of fluorine—either as an α -trifluoromethyl ( α -CF 3​ ) group or via direct aromatic ring fluorination—fundamentally alters the photophysical and chemical properties of the photocage. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated nitrobenzyl alcohols, focusing on their spectroscopic signatures, mechanistic pathways, and practical experimental workflows.

Mechanistic Divergence & Structural Causality

The photocleavage of o-nitrobenzyl derivatives relies on an intramolecular redox process. Upon UV irradiation, the nitro chromophore undergoes an n→π∗ transition, leading to an excited singlet or triplet state. This is followed by intramolecular hydrogen abstraction to form an aci-nitro intermediate (a triplet diradical or o-quinonoid species), which subsequently cyclizes and collapses to release the payload[1][2].

The Fluorine Advantage: Introducing an α -CF 3​ group to the benzylic position (forming 2-nitrophenyl- α -trifluoromethyl carbinol) exerts a strong inductive electron-withdrawing effect. This has two major consequences:

  • Leaving Group Efficacy: It significantly lowers the pK a​ of the resulting benzylic alcohol, making the photocage a much better leaving group during the final cleavage step. This allows for the efficient caging and release of poor leaving groups (e.g., alcohols and amines) that standard o-NB groups struggle to release efficiently[1].

  • Byproduct Stability: Instead of generating a highly reactive o-nitrosobenzaldehyde (which can cross-react with biological nucleophiles), the α -CF 3​ variant generates an o-nitroso- α , α , α -trifluoromethylacetophenone, which is sterically hindered and less prone to unwanted side reactions.

Photocleavage Ground o-Nitrobenzyl Ether (Ground State S0) Excited Excited State (S1 / T1) Ground->Excited hν (UV/Vis) AciNitro aci-Nitro Intermediate (Triplet Diradical / o-Quinonoid) Excited->AciNitro Intramolecular H-abstraction AciNitro->Ground Non-radiative decay (Dark pathway) Cyclic Cyclic Isoxazoline Intermediate AciNitro->Cyclic Cyclization Products Nitroso Byproduct + Released Payload Cyclic->Products Bond Cleavage

Photocleavage mechanism of o-nitrobenzyl groups from excitation to payload release.

Spectroscopic Comparison

The analytical tracking of photocleavage relies heavily on UV-Vis and NMR spectroscopy. Fluorinated variants provide a distinct advantage by enabling 19 F NMR tracking, which offers a zero-background signal in biological systems.

Quantitative Data Summary
Spectroscopic PropertyNon-Fluorinated o-NB α -CF 3​ -o-NBRing-Fluorinated o-NB (e.g., 5-Fluoro)
Absorption Max ( λmax​ ) ~260–300 nm~260–300 nm~270–320 nm (tunable via auxochromes)
1 H NMR (Benzylic CH) ~5.4 ppm (singlet)~6.2 ppm (quartet, 3JHF​ )~5.4 ppm (singlet)
19 F NMR Handle NoneYes (Sharp singlet, ~ -71 to -78 ppm)Yes (Multiplet, ~ -110 to -120 ppm)
Transient Absorption aci-nitro peak ~400 nmaci-nitro peak ~410 nm (longer lifetime)aci-nitro peak ~400 nm
Cleavage Byproduct o-Nitrosobenzaldehydeo-Nitroso- α -CF 3​ -acetophenoneFluoro-o-nitrosobenzaldehyde

Note: Exact chemical shifts depend on the solvent and the specific payload attached. The α -CF 3​ group typically appears between -71 and -78 ppm and is highly sensitive to the cleavage state[1][3].

Experimental Protocols for Spectroscopic Validation

To objectively compare these photocages in your own laboratory, you must establish self-validating experimental workflows. The following protocols detail how to measure cleavage kinetics and quantum yields using both optical and magnetic resonance techniques.

Protocol A: Real-Time 19 F NMR Cleavage Tracking

Because 19 F has a natural abundance of 100% and a gyromagnetic ratio close to that of 1 H, it is an exceptionally sensitive nucleus for NMR. The chemical shift of the CF 3​ group is highly sensitive to its local electronic environment, allowing precise differentiation between the caged molecule and the cleaved byproduct.

Materials:

  • α -CF 3​ -o-NB caged compound (2 mM).

  • Deuterated solvent (e.g., CD 3​ CN or PBS/D 2​ O buffer).

  • Internal standard: Trifluoroacetic acid (TFA) or fluorobenzene (0.5 mM) for absolute quantification.

  • 365 nm LED light source coupled to a fiber optic cable.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the caged compound and the internal standard in 600 μ L of the chosen deuterated solvent. Transfer to a quartz NMR tube (standard borosilicate glass absorbs heavily in the UV-B/UV-A region, skewing photolysis rates).

  • Baseline Acquisition: Acquire a baseline 1D 19 F NMR spectrum (typically 16-32 scans, T1​ relaxation delay 3 seconds to ensure quantitative integration). You will observe the α -CF 3​ signal (e.g., -77 ppm) and the internal standard.

  • In Situ Irradiation: Insert the fiber optic cable directly into the NMR spectrometer probe, or remove the tube, irradiate for a defined interval (e.g., 30 seconds) at a constant distance from the LED, and re-insert.

  • Kinetic Monitoring: Acquire 19 F spectra at regular irradiation intervals.

  • Data Analysis: Plot the integration of the starting material peak (decaying) and the byproduct peak (growing, typically shifted by 1-3 ppm) against irradiation time[2]. The internal standard ensures that signal loss is due to cleavage, not precipitation or paramagnetic line broadening.

Protocol B: UV-Vis Photolysis Kinetics & Quantum Yield Determination

This protocol determines the efficiency of the n→π∗ transition and subsequent bond cleavage.

Materials:

  • Caged compounds (Non-fluorinated vs. Fluorinated) at 50 μ M in spectroscopic grade methanol or buffer.

  • UV-Vis Spectrophotometer.

  • Calibrated 355 nm Nd:YAG laser or 365 nm LED.

  • Chemical actinometer (e.g., potassium ferrioxalate) for precise photon flux measurement.

Step-by-Step Workflow:

  • Actinometry (Causality Check): Before measuring your sample, you must know the exact number of photons entering the cuvette. Irradiate the ferrioxalate solution and measure the Fe 2+ yield via complexation with 1,10-phenanthroline. Calculate the photon flux ( I0​ ).

  • Baseline Spectra: Place 3 mL of the 50 μ M caged compound in a quartz cuvette. Record the baseline UV-Vis spectrum from 200–500 nm.

  • Irradiation: Irradiate the cuvette under continuous stirring (to prevent local depletion of the photocage at the incident window).

  • Spectral Tracking: Pause irradiation every 10 seconds and record the UV-Vis spectrum. You will observe a decrease in the primary o-NB absorption band (~280 nm) and the appearance of a new red-shifted band corresponding to the nitroso byproduct.

  • Isosbestic Points: Verify the presence of sharp isosbestic points. Expert Insight: If isosbestic points drift or blur over time, it indicates secondary photochemistry (e.g., the nitroso byproduct is degrading or cross-reacting), which is a common failure mode for non-fluorinated o-NB groups.

  • Quantum Yield Calculation: Calculate the quantum yield ( Φ ) using the initial rate of disappearance of the starting material ( dC/dt ), the photon flux ( I0​ ), and the fraction of light absorbed at the irradiation wavelength ( 1−10−A ).

Conclusion: Selecting the Right Photocage

While the non-fluorinated o-nitrobenzyl group remains a cost-effective workhorse for simple in vitro uncaging, the α -trifluoromethyl-o-nitrobenzyl group represents a significant technological upgrade. By lowering the pK a​ of the leaving group, it expands the repertoire of molecules that can be caged. Furthermore, the inclusion of the CF 3​ moiety provides a robust, zero-background 19 F NMR handle, making it the superior choice for researchers conducting real-time structural biology, complex mixture analysis, or in vivo tracking.

References
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy National Institutes of Health (NIH)[Link]

  • Photochemistry of 2-Nitroarenes: 2-Nitrophenyl- α -trifluoromethyl Carbinols as Synthons for Fluoroorganics Journal of the American Chemical Society (JACS)[Link]

  • Selective photodissociation of tailored molecular tags as a tool for quantum optics Beilstein Journal of Organic Chemistry[Link]

  • Mitochondria-Targeted COUPY Photocages: Synthesis and Visible-Light Photoactivation in Living Cells Universitat de Barcelona[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol and Its Analogs

For distribution to: Researchers, scientists, and drug development professionals This guide provides a comprehensive comparative analysis of the anticipated biological activities of 3-fluoro-4-methoxy-5-nitrobenzyl alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive comparative analysis of the anticipated biological activities of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol and its structural analogs. It is important to note that as of the writing of this guide, there is a notable absence of direct experimental data in the public domain for 3-fluoro-4-methoxy-5-nitrobenzyl alcohol itself.[1] Consequently, this document leverages a data-driven inferential approach, drawing upon the established biological activities of closely related nitroaromatic compounds and the known influence of fluoro and methoxy substituents on molecular behavior. The primary objective is to provide a robust framework for researchers to design and execute experiments to elucidate the biological profile of this and similar compounds.

Part 1: The Nitroaromatic Pharmacophore and Its Bioactivation

The biological activity of many nitroaromatic compounds is not inherent to the parent molecule but is instead a consequence of its metabolic activation within target cells.[2] This process, known as reductive bioactivation, is a cornerstone of their mechanism of action and is particularly crucial for their cytotoxic and antimicrobial effects.

The central player in this activation is a class of enzymes known as nitroreductases (NTRs). These enzymes, which are widespread in bacteria and also found in hypoxic (low oxygen) tumor environments, catalyze the reduction of the nitro group (-NO2) to a series of highly reactive intermediates, including nitroso (-N=O) and hydroxylamino (-NHOH) species. These intermediates can then inflict cellular damage through various mechanisms, such as generating reactive oxygen species (ROS) and forming adducts with DNA and proteins, ultimately leading to cell death.

The presence of fluoro and methoxy substituents on the aromatic ring is predicted to modulate the biological activity of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. The high electronegativity of the fluorine atom can enhance the metabolic stability of the compound and increase its lipophilicity, potentially improving its cellular uptake and transport.[3][4] The methoxy group, being electron-donating, can also influence the electronic properties of the aromatic ring and its interaction with target enzymes.[5] The interplay of these substituents will ultimately determine the compound's potency, selectivity, and overall biological profile.

Nitroaromatic Bioactivation Pathway Nitroaromatic_Compound Nitroaromatic Compound (e.g., 3-fluoro-4-methoxy- 5-nitrobenzyl alcohol) Nitroreductase Nitroreductase (NTR) Nitroaromatic_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductase->Reactive_Intermediates Generates Cellular_Damage Cellular Damage (DNA adducts, ROS) Reactive_Intermediates->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Caption: The reductive bioactivation pathway of nitroaromatic compounds.

Part 2: Comparative Analysis of Structural Analogs

To build a predictive profile for 3-fluoro-4-methoxy-5-nitrobenzyl alcohol, we will examine the known properties of its structural analogs. This comparison will focus on cytotoxicity and antimicrobial activity, two of the most common biological effects of nitroaromatic compounds.

Compound Structure Reported/Anticipated Biological Activity Key Substituent Differences
3-Fluoro-4-methoxy-5-nitrobenzyl alcohol Structure Not AvailableAnticipated to have cytotoxic and antimicrobial properties, modulated by the interplay of the fluoro, methoxy, and nitro groups.-
3-Fluoro-5-nitrobenzyl alcohol Structure Not AvailablePotential antimicrobial, enzyme inhibition, and anticancer activities have been suggested, though without direct experimental evidence.[6]Lacks the 4-methoxy group.
3-Methoxy-4-nitrobenzyl alcohol Structure Not AvailablePrimarily used as a chemical intermediate; no significant biological activity has been reported.[7][8]Lacks the 3-fluoro group and has a different nitro/methoxy substitution pattern.
4-Methoxy-3-nitrobenzyl alcohol Structure Not AvailableAlso primarily used as a chemical intermediate with no significant reported biological activity.Lacks the 3-fluoro group and has a different nitro/methoxy substitution pattern.
4-Hydroxy-3-nitrobenzyl alcohol Structure Not AvailableUsed in the synthesis of antibody-drug conjugates for cancer therapy, suggesting a role as a linker with some biological relevance.[9]Has a hydroxyl group instead of a methoxy group and lacks the fluoro group.
3,5-Dihydroxy-4-methoxybenzyl alcohol Structure Not AvailableExhibits anticancer and antioxidant activities.[10][11]Lacks the nitro and fluoro groups, and has two hydroxyl groups. Serves as a useful non-nitro comparator.

Quantitative Biological Activity Data of Related Nitrobenzyl Derivatives

Due to the absence of specific data for our target compound and its closest analogs, the following table presents data from other nitrobenzyl derivatives to provide a general context for the potential range of cytotoxic activity. It is crucial to note that these values are for illustrative purposes and do not directly reflect the activity of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol.

Compound Cell Line Assay IC50 Reference
2-Nitrobenzyl-C10-substituted-SN-38Human leukemia K562MTS25.9 nM[12]
3-Nitrobenzyl-C10-substituted-SN-38Human leukemia K562MTS12.2 nM[12]
4-Nitrobenzyl-C10-substituted-SN-38Human leukemia K562MTS58.0 nM[12]

Part 3: Essential Experimental Protocols

To facilitate the investigation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol and its analogs, this section provides detailed, step-by-step protocols for key experiments.

A. General Synthesis of a Substituted Nitrobenzyl Alcohol

This protocol outlines a general method for the synthesis of a substituted nitrobenzyl alcohol via the reduction of the corresponding benzoic acid.

Synthesis Workflow Start Start: Substituted Nitrobenzoic Acid Esterification Esterification (e.g., with SOCl2, Methanol) Start->Esterification Reduction Reduction (e.g., with DIBAL-H or LiAlH4) Esterification->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: Substituted Nitrobenzyl Alcohol Purification->Product

Caption: A typical workflow for the synthesis of substituted nitrobenzyl alcohols.

Protocol:

  • Esterification: To a solution of the substituted nitrobenzoic acid in an appropriate solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., H2SO4) or a stoichiometric amount of a reagent like thionyl chloride (SOCl2). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Workup 1: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Reduction: Dissolve the crude ester in a dry, aprotic solvent (e.g., THF or toluene) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) dropwise.[1]

  • Quenching and Workup 2: After the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and filter through a pad of celite.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure substituted nitrobenzyl alcohol.

B. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[13]

MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with test compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 3-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Caption: The experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS.[14] Add a specific volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for 3-4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][16]

MIC Determination Workflow Compound_Dilution 1. Prepare serial dilutions of the test compound in a 96-well plate Inoculation 3. Add the bacterial inoculum to each well Compound_Dilution->Inoculation Inoculum_Preparation 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination 5. Determine the MIC by visual inspection for turbidity Incubation->MIC_Determination

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18] Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[17]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Conclusion

While direct experimental evidence for the biological activity of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol is currently lacking, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential as a cytotoxic and antimicrobial agent. The key to its activity likely lies in the reductive bioactivation of its nitro group, a process that can be modulated by the electronic and steric effects of the fluoro and methoxy substituents. The experimental protocols detailed in this guide offer a clear path for researchers to systematically evaluate the biological profile of this and other novel nitroaromatic compounds, thereby contributing valuable data to the field of drug discovery and development.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Retrieved from Springer Nature Experiments: [Link][13]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2015). Molecules, 20(10), 17895–17910. [Link][12]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link][15]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). European Journal of Clinical Microbiology & Infectious Diseases, 39(11), 2057–2065. [Link][16]

  • MTT (Assay protocol). (n.d.). Retrieved from Addgene: [Link][19]

  • Enzymatic assay for nitroreductase. (n.d.). Retrieved from ResearchGate: [Link][20]

  • Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. (2021). Chemistry – An Asian Journal, 16(18), 2665-2672. [Link][21]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link][18]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Retrieved from Hancock Lab: [Link][22]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link][17]

  • Final step in the synthesis of o-nitrobenzyl NB compounds. (n.d.). Retrieved from ResearchGate: [Link][23]

  • Plant Nitroreductase (NTR) ELISA Kit Instructions for Use. (2024). Byabscience. [Link][24]

  • Synthesis of (S) α-substituted 2-nitrobenzyl alcohol. (n.d.). Retrieved from ResearchGate: [Link][25]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). Sensors (Basel), 21(4), 1433. [Link]

  • Benzyl alcohol, p-nitro. (n.d.). In Organic Syntheses. [Link][26]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3369. [Link][27]

  • Parallels between the chloro and methoxy groups for potency optimization. (2020). RSC Medicinal Chemistry, 11(8), 915-928. [Link][5]

  • Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (2023). Advanced Science, 10(12), e2206898. [Link][28]

  • Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25. (1998). The Journal of Organic Chemistry, 63(16), 5463-5472. [Link][29]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025). Antioxidants, 14(10), 2007. [Link][10]

  • Cas 80866-88-2,3-METHOXY-4-NITROBENZYL ALCOHOL. (n.d.). Retrieved from LookChem: [Link][7]

  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central, 3(3), 1059. [Link][3]

  • The Importance of Fluorine in the Life Science Industry. (2007). CHIMIA International Journal for Chemistry, 61(4), 167-173. [Link][4]

  • 3-Fluoro-5-nitrobenzyl alcohol — Chemical Substance Information. (n.d.). Retrieved from NextSDS: [Link][30]

  • 3-Methoxy-4-nitrobenzyl alcohol. (n.d.). Retrieved from PubChem: [Link][8]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3599. [Link][2]

  • The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. (2025). Chemico-Biological Interactions, 406, 111345. [Link][11]

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Validation

A Senior Application Scientist's Guide to the Structural Validation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol

For the researcher, scientist, and drug development professional, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. An incorrect structural assignment can derail...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher, scientist, and drug development professional, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. An incorrect structural assignment can derail a research program, invalidate biological data, and waste significant resources. This guide provides an in-depth, technically-grounded workflow for the structural validation of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS No. 792936-51-7), a substituted aromatic alcohol with potential applications as a synthetic intermediate.

We will move beyond a simple checklist of techniques. Instead, this guide will elucidate the causality behind our experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, we can build an unassailable case for the structure, ensuring the integrity of any subsequent research.

The Logic of Orthogonal Validation

No single analytical technique can definitively and unambiguously determine the structure of a novel compound in isolation. Mass spectrometry can provide a molecular weight, but numerous isomers share the same mass. Infrared spectroscopy can identify functional groups, but it doesn't reveal their placement. Nuclear magnetic resonance spectroscopy is powerful for mapping atomic connectivity, but benefits from the corroborating evidence of other methods.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Orthogonal Data Acquisition cluster_2 Phase 3: Data Integration & Conclusion Sample Putative Sample: 3-fluoro-4-methoxy-5-nitrobenzyl alcohol MS Mass Spectrometry (GC-MS) Provides: Molecular Weight & Fragmentation Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Provides: Atomic Connectivity & Environment Sample->NMR FTIR FTIR Spectroscopy Provides: Functional Group Identity Sample->FTIR Integration Data Synthesis & Interpretation MS->Integration NMR->Integration FTIR->Integration Conclusion Structural Confirmation Integration->Conclusion Convergent Evidence

Caption: A logical workflow for the structural validation of a chemical entity.

Part 1: Mass Spectrometry (MS) – Determining the Molecular Formula

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • Instrument Setup:

    • Injector: Set to 260°C with a split ratio of 50:1.

    • Column: A standard nonpolar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Oven Program: Hold at 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 500.[2]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) for a single major peak, indicating sample purity. Examine the mass spectrum corresponding to this peak.

Expected Data and Interpretation

For 3-fluoro-4-methoxy-5-nitrobenzyl alcohol (MW: 201.15 g/mol ), the mass spectrum should exhibit:

  • Molecular Ion (M⁺): A clear peak at m/z ≈ 201. This is the most critical piece of data, confirming the molecular weight of the compound.

  • Key Fragments: The fragmentation pattern provides corroborative structural evidence. Expect to see peaks corresponding to logical losses:

    • [M-H₂O]⁺ (m/z ≈ 183): Loss of water from the benzyl alcohol moiety.

    • [M-NO₂]⁺ (m/z ≈ 155): Loss of the nitro group, a common fragmentation pathway.

    • [M-CH₂OH]⁺ (m/z ≈ 170): Loss of the hydroxymethyl group.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy reveals the precise arrangement and connectivity of the atoms. ¹H NMR identifies the number and types of protons and their neighbors, while ¹³C NMR does the same for the carbon skeleton. For this molecule, the substitution pattern on the aromatic ring and the presence of fluorine make NMR an exceptionally powerful diagnostic tool.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Assign peaks based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

Expected Data and Interpretation

The combination of electron-withdrawing (NO₂, F) and electron-donating (OCH₃) groups creates a distinct electronic environment that is reflected in the NMR spectra.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment Rationale
Aromatic~7.5 - 7.8Doublet (d)1HH-6 or H-2The two aromatic protons are not equivalent and will likely show coupling to the ¹⁹F atom, resulting in doublets.
Aromatic~7.2 - 7.5Doublet (d)1HH-2 or H-6Their exact chemical shift is influenced by the combined electronic effects of all substituents.
Benzylic~4.7Singlet (s)2H-CH₂OHProtons on a carbon adjacent to an aromatic ring and an oxygen typically appear in this region.[5]
Methoxy~3.9Singlet (s)3H-OCH₃Methoxy protons are shielded and appear as a characteristic singlet.[5]
Hydroxyl~2.0 - 4.0Broad Singlet (br s)1H-OHThe chemical shift is variable and concentration-dependent; the peak will disappear upon D₂O exchange.
¹³C NMR Predicted δ (ppm) Assignment Rationale
Aromatic~160 (d)C-FCarbon directly bonded to fluorine shows a large chemical shift and a characteristic large C-F coupling constant (J_CF).
Aromatic~150C-NO₂Carbon attached to the electron-withdrawing nitro group is deshielded.
Aromatic~145C-OCH₃Carbon attached to the ether oxygen.
Aromatic~135C-CH₂OHQuaternary carbon attached to the benzyl alcohol group.
Aromatic~110-120C-HAromatic carbons bonded to hydrogen.
Benzylic~64-CH₂OHAliphatic carbon of the benzyl alcohol.
Methoxy~56-OCH₃Methoxy carbon.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure. It acts as a final cross-check, ensuring that the molecular building blocks identified by MS and NMR are indeed present. We use the Attenuated Total Reflectance (ATR) technique as it requires minimal sample preparation and is non-destructive.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific molecular vibrations.

Expected Data and Interpretation

The FTIR spectrum should display a combination of sharp and broad peaks characteristic of the molecule's functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Appearance Functional Group
O-H Stretch3500 - 3200BroadAlcohol (-OH)
Aromatic C-H Stretch3100 - 3000SharpAr-H
Aliphatic C-H Stretch3000 - 2850Sharp-CH₂-, -CH₃
Asymmetric NO₂ Stretch1550 - 1500Strong, SharpNitro (-NO₂)
Symmetric NO₂ Stretch1360 - 1300Strong, SharpNitro (-NO₂)
Aromatic C=C Stretch1600 - 1450Medium, SharpBenzene Ring
C-O Stretch1250 - 1000StrongAlcohol & Ether
C-F Stretch1100 - 1000StrongFluoroalkane

Comparative Summary and Conclusion

The power of this workflow lies in the convergence of data. The molecular weight from MS must match the sum of atoms identified in the NMR. The functional groups observed in the FTIR spectrum must be consistent with the structural fragments deduced from both MS and NMR.

Data Comparison Guide
Analytical Technique Primary Information Provided Confirmatory Role Limitations for this Molecule
Mass Spectrometry Molecular Weight (201.15) and Elemental Formula (C₈H₈FNO₄).Confirms overall composition and provides fragmentation clues.Cannot distinguish between positional isomers.
NMR Spectroscopy Unambiguous proton/carbon count, connectivity, and substitution pattern via chemical shifts and coupling.Differentiates this isomer from all others (e.g., 2-fluoro-4-methoxy-5-nitrobenzyl alcohol).Less sensitive than MS; requires more sample.
FTIR Spectroscopy Presence of -OH, -NO₂, -OCH₃, C-F, and aromatic C=C functional groups.Corroborates the presence of all key functional moieties.Provides no information on the connectivity or arrangement of groups.

By following this rigorous, multi-technique validation guide, a researcher can be highly confident in the structural assignment of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol. This foundational work is essential for ensuring the validity of all subsequent experiments, from reaction optimization to biological screening, upholding the highest standards of scientific integrity.

References

  • The Royal Society of Chemistry. (2012).
  • Center for Per-and Polyfluoroalkyl Substances Information. (2026). 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 | Global PFAS Screening Tool.
  • BenchChem. (2025).
  • Ren, M., & Wang, Y. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
  • ChemicalBook. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR spectrum.
  • Sholokhova, A. Y., & Borovikova, S. A. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3894.
  • ChemRadar.
  • ChemRadar.
  • Kumar, A., & Sharma, G. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
  • S. S. K. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

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Comparative

Comparative Study of Methoxy-Substituted Nitrobenzyl Alcohols: Performance, Kinetics, and Applications

Executive Summary The ortho-nitrobenzyl (o-NB) group is one of the foundational photoremovable protecting groups (PRPGs) used to achieve spatiotemporal control over biological and chemical systems[1][2]. However, the uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ortho-nitrobenzyl (o-NB) group is one of the foundational photoremovable protecting groups (PRPGs) used to achieve spatiotemporal control over biological and chemical systems[1][2]. However, the unsubstituted o-NB scaffold requires high-energy ultraviolet (UV) light (<300 nm) for decaging, which suffers from poor tissue penetration and induces severe phototoxicity in living cells[1].

To overcome these limitations, structural optimization via methoxy substitution—specifically the development of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group—has become the gold standard for in vivo and two-photon excitation (2PE) applications[3][4]. This guide provides an objective, data-driven comparison of methoxy-substituted nitrobenzyl alcohols, detailing their photophysical properties, mechanistic pathways, and the self-validating experimental protocols required to evaluate their performance.

The Photochemical Paradigm: The "Methoxy Effect"

The primary goal of modifying the o-NB core is to red-shift its absorption maximum ( λmax​ ) into the near-UV or visible spectrum (>350 nm) while maintaining or enhancing the efficiency of the photolysis reaction[1].

Adding electron-donating methoxy groups to the aromatic ring (specifically at the 4 and 5 positions) raises the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap. This structural change yields three critical performance enhancements:

  • Red-Shifted Absorption: DMNB derivatives strongly absorb at ~340–365 nm, allowing the use of standard, less phototoxic UV-A light sources[3][5].

  • Enhanced Molar Absorptivity ( ϵ ): The extended π -conjugation significantly increases the extinction coefficient at the irradiation wavelength[1][4].

  • Two-Photon Susceptibility: DMNB exhibits a vastly superior two-photon uncaging action cross-section ( δu​ ) in the near-infrared (NIR) window (e.g., 740 nm), making it highly suitable for deep-tissue 3D multiphoton microscopy[1][4].

Comparative Photophysical Data

The table below summarizes the quantitative performance metrics of unsubstituted, mono-methoxy, and di-methoxy nitrobenzyl photocages.

Photocage CoreAbsorption Max ( λmax​ )Molar Absorptivity ( ϵ at 350 nm)Quantum Yield ( Φ )Two-Photon Cross-Section ( δu​ at 740 nm)Primary Application
Unsubstituted o-NB 260 - 280 nmLow (< 500 M −1 cm −1 )0.10 - 0.60< 0.01 GMIn vitro assays, surface patterning
5-Methoxy-2-NB 300 - 320 nmModerate (~ 1,500 M −1 cm −1 )0.05 - 0.10~ 0.05 GMIntermediate biological studies
4,5-Dimethoxy-2-NB (DMNB) 340 - 365 nmHigh (> 4,000 M −1 cm −1 )0.01 - 0.170.10 - 0.23 GMIn vivo uncaging, 2PE microscopy

Data synthesized from literature evaluating DMNB-caged peptides, carboxylic acids, and nitric oxide donors[3][4][5][6]. Note: 1 GM = 10−50 cm 4 s photon −1 .

Mechanistic Pathway of Photolysis

Regardless of methoxy substitution, the photolysis of o-nitrobenzyl derivatives proceeds via a well-characterized intramolecular rearrangement. Upon photon absorption, the molecule enters an excited state, triggering a rapid Norrish Type II-like hydrogen abstraction from the benzylic carbon by the adjacent nitro group[2].

This forms a transient aci-nitro intermediate . In DMNB derivatives, this intermediate is highly conjugated and can be experimentally detected via laser flash photolysis as a distinct transient absorption peak at ~410 nm[5]. The intermediate subsequently undergoes a rate-limiting cyclization to a hemiacetal, which breaks down in the dark to release the free active pharmaceutical ingredient (API) and a nitrosobenzaldehyde byproduct.

PhotolysisMechanism A o-Nitrobenzyl Derivative (Ground State) B Excited Singlet/Triplet State (hv absorption) A->B UV/NIR Light C Intramolecular H-Abstraction (Norrish Type II) B->C Rapid (< ps) D Aci-Nitro Intermediate (Transient, ~410 nm) C->D Proton Transfer E Cyclic Hemiacetal Formation D->E Nucleophilic Attack F Cleavage & Release (Free API + Nitroso Byproduct) E->F Dark Reaction (ms)

Mechanistic pathway of o-nitrobenzyl photolysis via the aci-nitro intermediate.

Self-Validating Experimental Protocols

To accurately compare the performance of newly synthesized photocages, researchers must establish a self-validating analytical system. The following protocol details the synthesis of a DMNB-caged carboxylic acid and the rigorous determination of its photolysis quantum yield ( Φ ).

Phase 1: Synthesis & Caging Workflow
  • Reagents: 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br), target carboxylic acid API, Potassium Carbonate (K 2​ CO 3​ ), anhydrous Dimethylformamide (DMF).

  • Procedure: Dissolve the API (1 eq) and K 2​ CO 3​ (2 eq) in anhydrous DMF. Add DMNB-Br (1.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

  • Causality Check: Why use anhydrous DMF? DMF is a polar aprotic solvent that leaves the carboxylate anion unsolvated and highly nucleophilic, driving a rapid and high-yielding S N​ 2 displacement of the benzylic bromide[6].

Phase 2: Photolysis Kinetics & Quantum Yield Determination

A common pitfall in photochemistry is relying on nominal lamp wattage to calculate kinetics. Lamp output degrades over time and is distributed across a spectrum. To obtain the absolute quantum yield ( Φ )—an intrinsic property of the molecule—you must quantify the exact photon flux at the sample plane.

  • Actinometry: Prepare a standard potassium ferrioxalate solution (0.15 M). Irradiate the solution in a quartz cuvette at 365 nm for exact time intervals (e.g., 10, 20, 30 seconds).

  • Complexation: Add 1,10-phenanthroline to the irradiated actinometer aliquots. The photogenerated Fe 2+ forms a red complex.

  • Quantification: Measure absorbance at 510 nm to calculate the absolute incident photon flux ( I0​ )[5].

  • API Irradiation: Irradiate the DMNB-caged API (typically 100 μ M in a 1:1 mixture of buffer/acetonitrile to ensure solubility) under the exact same geometric and optical conditions used for the actinometer[4][5].

  • HPLC Analysis: Withdraw aliquots at specific time points and analyze via High-Performance Liquid Chromatography (HPLC).

  • Causality Check: Why HPLC instead of continuous UV-Vis spectrophotometry? The photolysis byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde) strongly absorbs in the 300–400 nm range. In a standard UV-Vis cuvette, this byproduct creates severe spectral overlap, masking the degradation of the parent compound. HPLC physically resolves the caged API, the released API, and the byproduct, providing artifact-free kinetic decay curves[4].

Workflow Step1 1. Synthesis & Purification (Caging the API) Step2 2. Baseline HPLC/UV-Vis (Purity & Absorbance) Step1->Step2 Step3 3. Controlled Irradiation (365 nm or 740 nm 2PE) Step2->Step3 Step5 5. HPLC Aliquot Analysis (Quantify API release) Step3->Step5 Step4 4. Ferrioxalate Actinometry (Absolute Photon Flux) Step6 6. Kinetic Modeling (Calculate Quantum Yield Φ) Step4->Step6 I_0 (Photon Flux) Step5->Step6 Decay Rate (k)

Self-validating workflow for determining photolysis kinetics and quantum yield.

Application Insights for Drug Development

When selecting a methoxy-substituted nitrobenzyl group for drug development, scientists must evaluate the uncaging efficiency ( Ue​ ) , defined as the product of the molar absorptivity and the quantum yield ( ϵ×Φ ).

While the absolute quantum yield of DMNB ( Φ ~ 0.01 - 0.17) is sometimes lower than that of unsubstituted o-NB[5], its massive extinction coefficient at >350 nm results in a far superior Ue​ under biologically relevant irradiation conditions. Furthermore, the ability of DMNB to undergo multiphoton excitation (e.g., δu​ up to 0.23 GM at 740 nm) makes it the premier choice for targeted drug delivery in dense tissues, where NIR light can penetrate deeply without causing collateral cellular damage[4].

References

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC, nih.gov,[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications, acs.org,[Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation, instras.com,[Link]

  • Graphical Abstract, nii.ac.jp,[Link]

  • α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications, acs.org,[Link]

  • Caged nitric oxide - Tsien lab, ucsd.edu,[Link]

Sources

Validation

The Impact of Fluorine Substitution on Nitrobenzyl Alcohol: A Comparative Guide for Photolabile Protecting Groups

Executive Summary For decades, o-nitrobenzyl (o-NB) alcohol derivatives have served as the gold standard for photolabile protecting groups (PPGs) and photocleavable linkers in organic synthesis, chemical biology, and pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, o-nitrobenzyl (o-NB) alcohol derivatives have served as the gold standard for photolabile protecting groups (PPGs) and photocleavable linkers in organic synthesis, chemical biology, and photolithography. However, the traditional unsubstituted o-NB platform suffers from two critical bottlenecks: relatively low photolysis quantum yields ( Φ ) and the generation of highly reactive, light-absorbing byproducts (the "inner filter" effect).

Recent advances in organofluorine chemistry have demonstrated that strategic fluorine substitution—either directly on the aromatic ring or as an α -trifluoromethyl (-CF 3​ ) group at the benzylic position—can fundamentally rewrite the photophysical properties of these molecules. This guide objectively compares the performance of unsubstituted, ring-fluorinated, and α -CF 3​ -substituted o-nitrobenzyl alcohols, providing mechanistic insights and self-validating experimental protocols for researchers optimizing photocleavage workflows.

Mechanistic Insights: How Fluorine Alters Photochemistry

To understand the performance differences, we must analyze the causality behind the photochemical cleavage. Upon UV irradiation (typically 340–365 nm), the nitro chromophore undergoes an n−π∗ excitation, transitioning into a triplet diradical that abstracts a benzylic hydrogen to form an aci-nitro (o-quinonoid) intermediate. This intermediate cyclizes into a hemiacetal, which ultimately collapses to release the protected substrate[1].

The Bottleneck of Unsubstituted o-NB: When the benzylic position is unsubstituted, the collapse of the hemiacetal yields o-nitrosobenzaldehyde. This byproduct is highly reactive; it rapidly dimerizes and condenses into opaque polymeric species that strongly absorb UV light. This creates an "inner filter" effect, progressively shielding the remaining unreacted molecules from the light source and artificially depressing the overall quantum yield[1].

The α -Trifluoromethyl Advantage: Introducing an α -CF 3​ group fundamentally alters the leaving group dynamics and byproduct stability. The strong electron-withdrawing nature of the -CF 3​ group stabilizes the aci-nitro intermediate. More importantly, upon cleavage, the system generates a trifluoromethyl ketone (e.g., trifluoroacetyl nitrosobenzene) instead of an aldehyde[1]. This ketone is sterically hindered and electronically deactivated against condensation, remaining optically transparent at the irradiation wavelength. Consequently, the quantum yield is maintained throughout the reaction[2].

Aromatic Ring Fluorination: Fluorine substitution directly on the aromatic ring (e.g., o-fluorination) primarily influences the ground-state physicochemical properties. Computational and infrared spectroscopic analyses reveal that o-fluorination increases the hydrogen-bond (HB) acidity of the benzylic hydroxyl group. This is driven by intramolecular OH···F and CH···F interactions, which dictate the conformational landscape of the alcohol and can be leveraged to tune the pKa of the leaving group[3].

Visualizing the Photolysis Pathway

The following diagram illustrates the divergent photochemical pathways of unsubstituted versus α -CF 3​ -substituted o-nitrobenzyl protected substrates.

Pathway Sub o-Nitrobenzyl Protected Substrate (R = H or CF3) Excited n-π* Singlet/Triplet State (UV 365 nm) Sub->Excited AciNitro aci-Nitro (o-Quinonoid) Intermediate Excited->AciNitro H-abstraction Hemiacetal Cyclic Hemiacetal Intermediate AciNitro->Hemiacetal Cyclization Target Released Target Molecule (High Yield) Hemiacetal->Target Cleavage UnsubBy o-Nitrosobenzaldehyde (R = H) Hemiacetal->UnsubBy If R = H CF3By Trifluoroacetyl Nitrosobenzene (R = CF3) Hemiacetal->CF3By If R = CF3 Filter Polymerization & Inner Filter Effect UnsubBy->Filter Clear Stable / Transparent Maintains Quantum Yield CF3By->Clear

Divergent photolysis mechanisms of unsubstituted vs. α-CF3 o-nitrobenzyl protecting groups.

Physicochemical & Photophysical Comparison

The table below synthesizes the quantitative and qualitative differences between the three primary classes of o-nitrobenzyl alcohols.

PropertyUnsubstituted o-NitrobenzylRing-Fluorinated (e.g., o-Fluoro) α -Trifluoromethyl o-Nitrobenzyl
Photolysis Quantum Yield ( Φ ) ~0.01 – 0.05~0.05 – 0.08~0.10 – 0.16
Primary Cleavage Byproduct o-NitrosobenzaldehydeFluoro-o-nitrosobenzaldehydeTrifluoroacetyl nitrosobenzene
Byproduct Reactivity High (Forms polymeric light filters)ModerateLow (Stable, non-condensing)
Hydrogen-Bond Acidity BaselineEnhanced (via OH···F interactions)High (due to strong inductive effect)
Thermal Stability ModerateModerateHigh

Experimental Protocols: Self-Validating Photolysis Workflow

To ensure scientific integrity, the determination of photolysis efficiency must not rely on assumed lamp wattage, which degrades over time. The following protocol utilizes an internal chemical actinometer (Potassium Ferrioxalate) to create a self-validating system that precisely quantifies the photon flux, ensuring the calculated quantum yield ( Φ ) is an absolute, reproducible measurement.

Workflow: Determination of Photolysis Quantum Yield via Actinometry

Step 1: Actinometry Setup (Photon Flux Quantification)

  • Action: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H 2​ SO 4​ . Irradiate 3.0 mL of this solution in a quartz cuvette at 365 nm for exactly 60 seconds.

  • Action: Add 0.5 mL of a 0.1% 1,10-phenanthroline buffer solution. Measure the absorbance of the resulting Fe 2+ -phenanthroline complex at 510 nm.

  • Causality: The photochemical reduction of Fe 3+ to Fe 2+ has a known, absolute quantum yield ( Φ≈1.21 at 365 nm). By measuring the Fe 2+ generated, you calculate the exact number of photons entering the cuvette per second, completely eliminating instrument-specific variables.

Step 2: Sample Irradiation

  • Action: Prepare a 100 μ M solution of the target α -CF 3​ -o-nitrobenzyl protected substrate in HPLC-grade methanol or aqueous buffer.

  • Action: Irradiate 3.0 mL of the sample in an identical quartz cuvette under the exact same geometry and light source used in Step 1. Take 100 μ L aliquots at precise intervals (e.g., 0, 30, 60, 120, 300 seconds).

  • Causality: Using the exact same geometry ensures the photon flux calculated in Step 1 applies directly to the sample. The 365 nm wavelength is chosen to selectively target the n−π∗ transition of the nitro group while avoiding background absorption by typical biological payloads (which absorb near 280 nm).

Step 3: HPLC Quantification

  • Action: Spike each aliquot with a known concentration of an internal standard (e.g., biphenyl). Analyze via RP-HPLC, monitoring at the isosbestic point or the absorption maximum of the released payload.

  • Causality: The internal standard corrects for any solvent evaporation during irradiation or injection volume errors, ensuring the quantification of the released substrate is absolute.

Step 4: Data Synthesis

  • Action: Plot the moles of substrate released versus time. Calculate the initial rate of reaction ( kobs​ ). Divide the initial rate of substrate release by the photon flux determined in Step 1 to yield the absolute quantum yield ( Φ ).

  • Causality: Focusing on the initial rate (conversion < 15%) prevents secondary photolysis events or minor inner-filter effects from skewing the kinetic data, yielding the true efficiency of the primary cleavage event.

References

  • Photochemistry of 2-Nitroarenes: 2-Nitrophenyl- α -trifluoromethyl Carbinols as Synthons for Fluoroorganics Journal of the American Chemical Society URL:[Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives Chemistry - A European Journal URL:[Link]

  • Characterization of novel sulfonic acid photogenerating 2-nitrobenzyl ester derivatives Journal of Vacuum Science & Technology B: Microelectronics Processing and Phenomena URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

The responsible management of chemical waste is a fundamental pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a fundamental pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol, a compound whose structure necessitates specific handling considerations. As researchers, our expertise must extend beyond the synthesis and application of molecules to encompass their entire lifecycle, ensuring a safe environment for ourselves, our colleagues, and the community.

Hazard Identification and Immediate Safety

Before handling waste, it is imperative to understand the intrinsic hazards of the substance. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a substituted aromatic compound with functional groups that dictate its risk profile.

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.[1]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat should be worn and kept fastened.

  • Ventilation: All transfers should be performed in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]

Chemical Hazard Profile: The hazard profile is derived from its structural components: a halogenated (fluoro) aromatic ring and a nitro group. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally similar compounds provide a strong basis for hazard assessment.

PropertyDataSource(s)
Chemical Name 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol[2][3]
CAS Number 792936-51-7[2][3]
Molecular Formula C8H8FNO4[2]
Anticipated Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

The Cornerstone of Disposal: Chemical Waste Segregation

The single most critical step in proper chemical disposal is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, damage to facilities, and improper final treatment. The structure of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol places it into two primary waste categories.

  • Halogenated Organic Waste: The presence of the fluorine atom classifies this compound as halogenated. Halogenated and non-halogenated waste streams must be kept separate.[7][8][9] This is because halogenated waste requires high-temperature incineration with specialized scrubbers to prevent the formation of persistent environmental pollutants like dioxins and furans.[10] Mixing non-halogenated solvents into this stream significantly increases disposal costs and environmental burden.[8]

  • Nitro-Aromatic Compound: Aromatic nitro compounds are recognized for their potential reactivity and toxicity.[11][12] They should never be mixed with strong acids, bases, or reducing agents, as this can lead to exothermic or violent reactions.[12] Waste containing nitro compounds is considered hazardous and must be handled according to institutional and regulatory guidelines.[11]

Therefore, all waste containing 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol must be collected in a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol for Liquid and Solid Waste

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe and compliant.

A. Waste Container Selection and Labeling

  • Select an Appropriate Container:

    • Use a clean, designated hazardous waste container made of a compatible material (e.g., amber glass bottle for liquid waste, a labeled plastic tub for solid waste).[13][14]

    • Ensure the container has a tightly fitting, leak-proof cap.[14][15] It must be kept closed at all times except when waste is being added.[13][15]

  • Label the Container Before Use:

    • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the full chemical name: "3-Fluoro-4-methoxy-5-nitrobenzyl alcohol ". Do not use abbreviations or chemical formulas.[7]

    • List all other components in the waste container, including solvents, with approximate percentages.[8]

    • Mark the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).

    • Write the accumulation start date (the date the first drop of waste is added).

B. Waste Accumulation and Storage

  • Adding Waste:

    • Perform all transfers inside a chemical fume hood.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[16]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which is typically within or near the laboratory where the waste is generated.[13]

    • The container must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[15]

    • Segregate the halogenated waste container from incompatible waste streams, particularly acids, bases, and strong oxidizers.[14][17]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from experiments involving 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_management Storage & Final Disposal start Waste Generated identify Identify Waste Type: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol start->identify classify Classify Hazards: - Halogenated - Nitro-Aromatic - Irritant / Toxic identify->classify container_select Select Compatible Container (e.g., Glass Bottle) classify->container_select labeling Label with 'Hazardous Waste' & Full Chemical Name(s) container_select->labeling segregate Designate as 'HALOGENATED ORGANIC WASTE' labeling->segregate store Store in SAA with Secondary Containment segregate->store monitor Keep Container Closed Monitor Fill Level (<90%) store->monitor pickup Container Full or Time Limit Reached? monitor->pickup pickup->monitor No request Submit Pickup Request to EH&S pickup->request Yes

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

In drug development and advanced synthetic chemistry, 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS 792936-51-7) serves as a highly functionalized building block. However, the exact structural motifs that make it synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced synthetic chemistry, 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS 792936-51-7) serves as a highly functionalized building block. However, the exact structural motifs that make it synthetically valuable—its lipophilicity and electron-withdrawing groups—also dictate a complex, multi-pathway hazard profile.

As application scientists, we do not select personal protective equipment (PPE) merely to satisfy a safety sheet; we engineer our barrier systems based on the molecular mechanisms of permeation and toxicity. This guide provides the mechanistic causality behind the safety protocols, self-validating operational workflows, and disposal logistics required to handle this compound safely.

Mechanistic Hazard Profiling

The toxicity of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is driven by the synergistic effects of its functional groups[1]:

  • Nitro Group (-NO₂): The electron-withdrawing nitroaromatic ring is a potent dermal sensitizer. Systemic absorption can induce methemoglobinemia, a severe condition where the oxygen-carrying capacity of hemoglobin is oxidized and compromised.

  • Fluoro (-F) & Methoxy (-OCH₃) Groups: Halogenation significantly increases the molecule's lipophilicity. This allows the compound to rapidly partition into and penetrate the lipid bilayers of the stratum corneum (the outermost layer of skin).

  • Benzyl Alcohol Moiety: Acts as a permeation enhancer, facilitating rapid systemic delivery upon dermal or mucosal contact.

Tox N1 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol N2 Nitro Group (-NO2) Skin Sensitization & Toxicity N1->N2 N3 Fluoro Group (-F) Lipophilicity & Penetration N1->N3 N4 Benzyl Alcohol Systemic Absorption N1->N4 N5 Butyl/Nitrile Gloves (Prevent Dermal Absorption) N2->N5 N3->N5 N6 Fume Hood/Respirator (Prevent Inhalation) N4->N6

Mechanistic mapping of functional groups to specific PPE requirements.

Mechanistic Basis for PPE Selection

Standard laboratory PPE is insufficient for handling highly lipophilic nitroaromatics. The selection of barrier materials must be dictated by the chemical's permeation kinetics[2]. Standard latex gloves offer virtually zero resistance to organic solvents and nitroaromatics, necessitating specialized elastomers.

Quantitative PPE Specifications

PPE CategoryRequired SpecificationBreakthrough TimeMechanistic Justification
Hand Protection Double-layered Nitrile (min 0.11mm) or Butyl Rubber>240 minutes (Butyl)Latex is highly permeable to lipophilic fluorinated compounds. Butyl rubber prevents the rapid partitioning of the benzyl alcohol moiety.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldN/APrevents mucosal absorption of aerosolized particulates or dissolved solutions, which can rapidly enter systemic circulation.
Respiratory Class II Type B2 Biological Safety Cabinet or Fume HoodN/APrevents inhalation of fine crystalline dust. If handled outside a hood, an N95/P100 particulate respirator is mandatory.
Body Protection Flame-retardant, non-porous lab coat (Tyvek recommended)N/APrevents accumulation of nitroaromatic dust on standard cotton lab coats, which causes dangerous, delayed dermal exposure.

Self-Validating Operational Protocol

To ensure absolute safety, every handling step must incorporate a self-validating check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Containment Setup

  • Action: Activate the chemical fume hood or Class II Type B2 BSC.

  • Validation: Verify the magnehelic gauge or digital airflow monitor. The inward face velocity must read between 100–120 linear feet per minute (fpm). Do not open the chemical container if airflow is unverified.

Step 2: PPE Donning and Integrity Check

  • Action: Don a Tyvek lab coat, chemical splash goggles, and double-layer nitrile gloves (use butyl rubber if handling the compound in organic solvents like DMF or DMSO).

  • Validation: Perform a pneumatic inflation test on the outer gloves to check for micro-tears before putting them on.

Step 3: Enclosed Weighing

  • Action: Use an anti-static weighing boat. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol can generate static charges, causing fine toxic particulates to aerosolize. Use an ionizing bar if available.

  • Validation: Observe the powder during transfer. If the powder exhibits electrostatic "jumping," halt the transfer immediately and increase the ambient humidity or apply an anti-static gun.

Step 4: Dissolution and Transfer

  • Action: Dissolve the compound in the target solvent (e.g., dichloromethane, ethanol) entirely within the fume hood. Cap the vial tightly before removing it from the containment zone.

  • Validation: Wipe the exterior of the sealed vial with a solvent-dampened Kimwipe to ensure no residual powder remains on the outer surface.

Waste Segregation & Disposal Logistics

The disposal of fluorinated nitroaromatics presents a unique logistical challenge. They cannot be disposed of in standard organic waste streams.

When incinerated at standard temperatures, the highly stable carbon-fluorine (C-F) bonds do not fully break. This leads to the formation of toxic products of incomplete destruction (PIDs) and highly corrosive hydrogen fluoride (HF) gas. The EPA mandates that fluorinated organic compounds require significantly higher temperatures to achieve a 99.99% destruction and removal efficiency (DRE) compared to their chlorinated counterparts[3].

  • Segregation: Collect all liquid waste containing 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol in a dedicated, clearly labeled "Halogenated Nitroaromatic Waste" high-density polyethylene (HDPE) container. Do NOT mix with incompatible reducing agents or strong bases, as nitroaromatics can undergo exothermic decomposition.

  • Incineration Logistics: Coordinate with your environmental health and safety (EHS) department to ensure this waste is routed to a specialized hazardous waste incinerator capable of sustaining temperatures >1,400°C, equipped with alkaline scrubbing systems to neutralize HF gas emissions[3].

Workflow A Pre-Operation: Ventilation & PPE Setup B Material Transfer: Enclosed Weighing A->B C Chemical Processing: Reaction & Dissolution B->C D Waste Segregation: Halogenated Nitro-Waste C->D E Final Disposal: High-Temp Incineration (>1400°C) D->E

End-to-end operational workflow from preparation to high-temperature incineration.

References

  • ChemRadar. "3-Fluoro-4-methoxy-5-nitrobenzyl alcohol CAS#792936-51-7 | CAS Substance Database." ChemRadar Global Chemical Inventory. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage Fluorinated Waste Streams." EPA Environmental Guidelines. Available at: [Link]

Sources

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